Aflatoxin G2-13C17
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCVRWVBBXIRMA-DENWKYDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]O[13C]1=[13C]2[13C]3=[13C]([13C](=O)O[13CH2][13CH2]3)[13C](=O)O[13C]2=[13C]4[13C@@H]5[13CH2][13CH2]O[13C@@H]5O[13C]4=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746848 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217462-49-1 | |
| Record name | (7aR,10aS)-5-[(~13~C)Methyloxy](~13~C_16_)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran-1,12-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3S,7R)-11-(113C)methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Aflatoxin G2-13C17 certificate of analysis and purity
Certificate of Analysis Interpretation and Purity Validation for IDMS Applications[1]
Executive Summary
In the regulated landscape of mycotoxin analysis (EU Commission Regulation (EC) No 401/2006, US FDA Compliance Policy Guides), data integrity hinges on the quality of the internal standard. Aflatoxin G2-13C17 is the definitive stable isotope-labeled analog for Aflatoxin G2, utilized primarily in Isotope Dilution Mass Spectrometry (IDMS).
This guide deconstructs the technical specifications of this reference material. It moves beyond the basic product sheet to explain the metrological traceability, purity assignment methodologies (qNMR vs. LC-MS), and the critical application of the Certificate of Analysis (CoA) in validating analytical workflows.
Part 1: The Anatomy of the Molecule
To interpret the CoA, one must first understand the material's design. Aflatoxin G2-13C17 is a uniformly labeled isotopologue .
-
Chemical Formula:
C H O [1] -
Mass Shift: The substitution of all 17 carbon atoms with the stable
C isotope results in a mass increase of exactly 17.057 Da compared to the native analyte ( C H O ). -
Why
C and not Deuterium ( H)?-
Chromatographic Integrity: Deuterated compounds often exhibit a "chromatographic isotope effect," eluting slightly earlier than the native target due to changes in lipophilicity. This separation prevents the internal standard from experiencing the exact same matrix suppression/enhancement as the analyte at the electrospray source.
- C atoms are part of the carbon skeleton and are non-exchangeable. Deuterium on hydroxyl groups can exchange with solvent protons, altering the mass signal.
-
Part 2: Decoding the Certificate of Analysis (CoA)
The CoA is not merely a receipt; it is a legal document of traceability. For Aflatoxin G2-13C17, a compliant CoA (ISO 17034) must validate three distinct purity parameters.
1. Chemical Purity (CP)
-
Definition: The proportion of the material that is chemically Aflatoxin G2 (regardless of isotope).
-
Method: HPLC-UV/FLD or qNMR.
-
Critical Threshold: Typically >97%. Impurities here are usually biosynthetic precursors or degradation products (e.g., Aflatoxin G2a).
2. Isotopic Purity (IP) / Enrichment[3]
-
Definition: The percentage of carbon atoms that are actually
C. -
Method: High-Resolution Mass Spectrometry (HRMS).
-
Critical Threshold: >98% atom %
C.[1] -
Impact: Low isotopic purity results in "unlabeled" native Aflatoxin G2 being present in your standard. This causes a false positive bias , as you are spiking the target analyte into your sample.
3. Concentration & Uncertainty
-
Traceability: The concentration (e.g., 0.5 µg/mL in Acetonitrile) must be traceable to a primary reference material (e.g., NIST SRM or USP) via gravimetric preparation.
-
Expanded Uncertainty (
): Calculated as , where (95% confidence). This value combines uncertainties from characterization, homogeneity, and stability.
Part 3: Purity Assessment Methodologies
How do we trust the values on the CoA? We utilize a self-validating hierarchy of methods.
The Gold Standard: Quantitative NMR (qNMR)
For the primary characterization of the neat material (before solution preparation), qNMR is superior to chromatography.
-
Principle: The signal intensity in proton NMR is directly proportional to the number of nuclei, independent of the chemical structure.
-
Workflow:
-
Dissolve Aflatoxin G2-13C17 in DMSO-
. -
Add a certified internal calibrant (e.g., NIST-traceable Benzoic Acid).
-
Compare the integration of the Aflatoxin signals against the calibrant.
-
-
Advantage: It eliminates the need for a reference standard of the same compound (which creates a circular logic loop).
Isotopic Enrichment via LC-HRMS
To confirm the absence of native Aflatoxin G2 (
-
Scan Mode: Full scan MS (Orbitrap or Q-TOF).
-
Observation: Look for the [M+H]
ion at m/z 331.08 (Native) vs. 348.14 (Labeled). -
Calculation:
Part 4: Application Protocol (IDMS Workflow)
This protocol describes the validation of Aflatoxin G2 in corn matrix using Aflatoxin G2-13C17.
Reagents:
-
Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1).
Step-by-Step Methodology:
-
Sample Weighing: Weigh 5.00 g of homogenized corn sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking (Critical Step):
-
Add 50 µL of Aflatoxin G2-13C17 directly onto the sample powder.
-
Why? Spiking before extraction ensures the ISTD suffers the exact same extraction losses as the native toxin.
-
Allow to equilibrate for 15 minutes.
-
-
Extraction: Add 20 mL of Extraction Solvent. Shake vigorously (mechanical shaker) for 30 minutes.
-
Clarification: Centrifuge at 4000 rpm for 10 minutes.
-
Dilution: Transfer 500 µL of supernatant to an autosampler vial. Dilute with 500 µL of water (to match initial mobile phase).
-
LC-MS/MS Analysis: Inject 10 µL.
Data Processing (The IDMS Equation):
Part 5: Visualization & Logic Flows
Diagram 1: The CoA Validation Workflow (ISO 17034)
This diagram illustrates the rigorous process a Reference Material Producer (RMP) undergoes to generate the CoA.
Caption: Workflow for assigning property values to Aflatoxin G2-13C17 under ISO 17034 accreditation.
Diagram 2: Mechanism of Matrix Effect Correction (IDMS)
This logic tree demonstrates why IDMS is superior to external calibration.
Caption: The self-correcting mechanism of Isotope Dilution Mass Spectrometry (IDMS) in complex matrices.
Part 6: Data Summary Tables
Table 1: Critical CoA Specifications for Aflatoxin G2-13C17
| Parameter | Specification | Analytical Method | Purpose |
| Identity | RT matches Native ±0.05 min | LC-MS/MS | Confirms chromatographic behavior. |
| Chemical Purity | qNMR / HPLC-UV | Ensures gravimetric accuracy. | |
| Isotopic Purity | LC-HRMS | Prevents false positives from unlabeled toxin. | |
| Concentration | Gravimetry (ISO 17025) | The reference value for quantification. | |
| Solvent | Acetonitrile (LC-MS Grade) | GC-FID | Solubility and stability assurance. |
References
-
European Commission. (2006). Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union. Link
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. ISO.[5][6][7][8][9] Link
-
U.S. Food and Drug Administration. (2019). Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix-Matched Calibration Methods by LC-MS/MS. FDA/CFSAN. Link
-
Saito, T., et al. (2004). Absolute quantification of organic compounds by quantitative NMR.[5][10] Metrologia. Link
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[6][8][11] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ISO 17034 – ANAB [anab.ansi.org]
- 8. U-[13C17]-Aflatoxins B1, B2, G1 & G2 (mixture) | LIBIOS [libios.fr]
- 9. inab.ie [inab.ie]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. emerypharma.com [emerypharma.com]
Introduction: The Imperative for Precision in Mycotoxin Analysis
An In-Depth Technical Guide to Aflatoxin G2-¹³C₁₇ for Analytical Applications
Aflatoxins, a group of mycotoxins produced by Aspergillus species, represent a significant threat to global food safety and public health.[1][2][3] Among these, Aflatoxin G2 (AFG2) is a known contaminant in a wide range of commodities including cereals, nuts, and spices.[3][4][5] Its potent toxicity, coupled with stringent regulatory limits in food and feed, necessitates highly accurate and reliable analytical methods for its detection and quantification.[3][6]
This guide focuses on Aflatoxin G2-¹³C₁₇, the stable isotope-labeled (SIL) analogue of AFG2. The incorporation of ¹³C atoms into the molecule renders it an ideal internal standard for mass spectrometry-based methods.[6][7] Its utility is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS), a definitive analytical technique. In IDMS, a known quantity of the SIL standard is added to the sample at the beginning of the analytical process. Because the SIL standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis.[7][8] By measuring the ratio of the native analyte to the known amount of the SIL standard, one can calculate the analyte's concentration with exceptional accuracy, effectively nullifying variations that plague other methods. Fully ¹³C-labeled standards are often preferred over deuterated versions to ensure perfect co-elution with the native compound in chromatographic systems.[1]
This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of Aflatoxin G2-¹³C₁₇, including its suppliers, technical specifications, and a detailed protocol for its application in quantitative analysis.
Part 1: Supplier Landscape and Commercial Availability
Aflatoxin G2-¹³C₁₇ is a specialized analytical standard available from a select number of reputable suppliers. The product is typically sold as a certified solution in acetonitrile at a concentration of approximately 0.5 µg/mL. Availability is generally stable, though it is crucial to verify stock status and lead times with individual suppliers. Due to the toxic nature of aflatoxins, many suppliers restrict sales to licensed laboratories and qualified research institutions.
| Supplier | Product Name/Number | Concentration | Purity | Volume | CAS Number | Notes |
| Cayman Chemical | Aflatoxin G2-¹³C₁₇ (Item No. 31263) | 0.5 µg/mL in acetonitrile | ≥98% | 1.2 mL | 1217462-49-1 | Shipped at room temperature in the US, may vary elsewhere. Storage at -20°C.[9] |
| Sigma-Aldrich (Merck) | Aflatoxin G2-¹³C₁₇ solution (32777) | ~0.5 µg/mL in acetonitrile | ≥97.0% (HPLC) | 1 mL | 1217462-49-1 | Analytical standard grade. |
| LGC Standards | Aflatoxin G2 ¹³C₁₇ 0.5 µg/mL in Acetonitrile | 0.5 µg/mL | Not specified | 1.2 mL | 1217462-49-1 | Part of their mycotoxin reference materials portfolio.[10] |
| Romer Labs | Biopure™ MIX 11 (¹³C Aflatoxins) | 0.5 µg/mL (each) | Not specified | Not specified | Not specified | Sold as a mix containing ¹³C₁₇ labeled Aflatoxins B1, B2, G1, and G2.[7] |
| Bertin Bioreagent | Aflatoxin G2-¹³C₁₇ (CAT N°: 31263) | Not specified | Not specified | 1.2 mL | 1217462-49-1 | Distributes for Cayman Chemical; sale restricted to licensed labs. |
| LIBIOS | U-[¹³C₁₇]-Aflatoxin G2 | Not specified | 98% isotopic purity | 0.5-10 mL | Not specified | In partnership with Fianovis; provides ready-to-use certified standard solution.[11] |
Part 2: Technical Profile and Core Application
The primary and most critical application of Aflatoxin G2-¹³C₁₇ is as an internal standard for the quantification of native Aflatoxin G2 via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | (7aR,10aS)-5-(methoxy-¹³C)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3′,2′:4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione-1,3,4,4a,4b,5,6,6a,7a,9,10,10a,10b,10c,12,12a-¹³C₁₆ | [9] |
| CAS Number | 1217462-49-1 | [9][10] |
| Molecular Formula | [¹³C]₁₇H₁₄O₇ | [9] |
| Formula Weight | 347.2 g/mol | [9] |
| Purity | ≥97-98% | [9] |
| Appearance | White to off-white solid (as neat material) | [12] |
| Formulation | Typically ~0.5 µg/mL solution in acetonitrile | [9] |
| Storage | -20°C | [9][13] |
Experimental Workflow: Quantification of Aflatoxin G2 by LC-MS/MS
The use of Aflatoxin G2-¹³C₁₇ in a stable isotope dilution assay (SIDA) is a robust method for determining AFG2 levels in complex matrices like food products.[14][15] The workflow corrects for analyte loss during sample preparation and compensates for matrix-induced signal suppression or enhancement in the MS source.[7][8]
Caption: Workflow for Aflatoxin G2 quantification using a ¹³C-labeled internal standard.
Protocol: Quantification of Aflatoxin G2 in a Grain Matrix
This protocol is a generalized methodology based on established analytical practices.[14][15] Researchers must validate the method for their specific matrix and instrumentation.
1. Materials and Reagents:
-
Aflatoxin G2-¹³C₁₇ standard solution (~0.5 µg/mL in acetonitrile)
-
Native Aflatoxin G2 analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
Immunoaffinity columns (IAC) specific for aflatoxins B & G[1][3]
-
Phosphate-buffered saline (PBS)
-
Homogenizer/blender
-
Centrifuge
-
Vortex mixer
2. Preparation of Standards:
-
Prepare a series of calibration standards by diluting the native Aflatoxin G2 standard with acetonitrile/water.
-
Spike each calibration standard (and the blank) with a fixed concentration of the Aflatoxin G2-¹³C₁₇ internal standard solution. The final concentration should be chosen to be comparable to the expected mid-point of the calibration curve.
3. Sample Preparation and Extraction:
-
Weigh 25 g of the homogenized grain sample into a blender jar.
-
Add a precise volume of the Aflatoxin G2-¹³C₁₇ internal standard solution. The amount added should yield a response that is easily detectable and within the linear range of the instrument.
-
Add 100 mL of an extraction solvent (e.g., 80:20 methanol:water, v/v).
-
Blend at high speed for 2-3 minutes.
-
Filter the extract through fluted filter paper.
-
Dilute a portion of the filtrate with PBS to reduce the methanol concentration to <10%, as required by the immunoaffinity column manufacturer.
4. Immunoaffinity Column (IAC) Cleanup:
-
Pass the diluted extract through the IAC at a slow, steady flow rate (e.g., 1-2 mL/min). The antibodies in the column will bind aflatoxins (both native and ¹³C-labeled).
-
Wash the column with water to remove matrix interferences.
-
Elute the aflatoxins from the column using methanol. Collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 500 µL) for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water and methanol/acetonitrile, both containing a small amount of formic acid to improve ionization.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two Multiple Reaction Monitoring (MRM) transitions for both native Aflatoxin G2 and Aflatoxin G2-¹³C₁₇ to ensure identity confirmation and accurate quantification.
-
Example Transition for AFG2: Q1 -> Q3 (e.g., m/z 331.1 -> 245.1)
-
Example Transition for ¹³C₁₇-AFG2: Q1 -> Q3 (e.g., m/z 348.1 -> 259.1) (Note: Exact m/z values must be optimized on the specific instrument used).
-
6. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the peak area of the native AFG2 to the peak area of the ¹³C₁₇-AFG2 internal standard against the concentration of the native AFG2.
-
Calculate the same peak area ratio for the prepared samples.
-
Determine the concentration of Aflatoxin G2 in the samples by interpolating their peak area ratios from the calibration curve.
Part 3: Quality Control and Safe Handling
Quality Assurance and Certification
For regulatory and research applications, using a certified analytical standard is paramount. Look for suppliers that provide a Certificate of Analysis (CoA) detailing the product's identity, purity (both chemical and isotopic), and concentration with associated uncertainty.[11] Standards produced under ISO Guide 34 and ISO/IEC 17025 accreditation provide the highest level of trust and traceability.[9]
Safety and Handling Protocol
Aflatoxins are potent toxins and carcinogens.[2][5] Aflatoxin G2-¹³C₁₇, while used in minute quantities, must be handled with extreme care in a controlled laboratory environment. The acetonitrile solvent is also hazardous.
1. Personal Protective Equipment (PPE):
-
Wear a lab coat, nitrile gloves, and safety glasses with side shields at all times.
2. Handling:
-
Conduct all work with aflatoxin standards, especially neat materials or during dilutions, within a certified chemical fume hood to prevent inhalation of aerosols or dust.
-
Use dedicated analytical balances and equipment.
3. Storage:
-
Store the standard solution at -20°C in its original vial to ensure stability.[9][13]
-
Keep vials tightly sealed and protected from light.
4. Spills and Decontamination:
-
Prepare a fresh decontamination solution (e.g., a 5% sodium hypochlorite solution) before starting work.
-
In case of a spill, cover the area with absorbent material, apply the decontamination solution, and allow a contact time of at least 30 minutes before cleaning.
5. Disposal:
-
All contaminated materials (gloves, pipette tips, vials, etc.) must be treated as hazardous waste. Decontaminate with sodium hypochlorite solution before placing in a designated hazardous waste container for incineration.
Caption: A simplified safety workflow for handling Aflatoxin-¹³C standards.
Conclusion
Aflatoxin G2-¹³C₁₇ is an indispensable tool for any laboratory engaged in the high-sensitivity analysis of mycotoxins. Its role as an internal standard in isotope dilution mass spectrometry provides a level of accuracy and reliability that is essential for food safety monitoring, toxicological research, and regulatory enforcement. By understanding the supplier landscape, the technical application, and the stringent safety protocols required, researchers can confidently integrate this standard into their analytical workflows, contributing to more robust and defensible scientific outcomes.
References
-
Aflatoxin G2-13C17 - Biochemicals - CAT N°: 31263. Bertin bioreagent. [Link]
-
Aflatoxin G2-13C17 Solution, Fully 13C-Labelled, Best Price in Mumbai. IndiaMART. [Link]
-
U-[13C17]-Aflatoxin G2. LIBIOS. [Link]
-
Food, Dietary and Mycotoxin. ACI Sciences. [Link]
-
Biopure TM MIX 11 ( 13 C Aflatoxins). Romer Labs. [Link]
-
Biopure TM 13 C labelled Fumonisins in acetonitrile/water. Romer Labs. [Link]
-
Aflatoxin G2-13C17. Labchem Catalog. [Link]
-
Rzeppa, S., et al. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. Journal of Agricultural and Food Chemistry. [Link]
-
Trombete, F. M., et al. (2022). Current Developments of Analytical Methodologies for Aflatoxins' Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products. Toxins. [Link]
-
Rzeppa, S., et al. (2008). Use of Isotope-Labeled Aflatoxins for LC-MS/MS Stable Isotope Dilution Analysis of Foods. Journal of Agricultural and Food Chemistry. [Link]
-
Aflatoxin G2. PubChem, National Institutes of Health. [Link]
-
Umar, M., et al. (2025). Aflatoxin Exposure in Immunocompromised Patients: Current State and Future Perspectives. Journal of Fungi. [Link]
-
Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc™ HPLC System. Waters Corporation. [Link]
-
AFLATOXINS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F. [Link]
-
Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD. National Dairy Development Board. [Link]
Sources
- 1. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. AFLATOXINS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Discover BiopureTM MIX 11 (13C Aflatoxins) at Romer Labs [romerlabs.com]
- 8. Discover BiopureTM 13C labelled Fumonisins in acetonitrile/water at Romer Labs [romerlabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Aflatoxin G2 13C17 0.5 µg/mL in Acetonitrile [lgcstandards.com]
- 11. U-[13C17]-Aflatoxin G2 | LIBIOS [libios.fr]
- 12. Aflatoxin G2-13C17 Solution, Fully 13C-Labelled, Best Price in Mumbai [nacchemical.com]
- 13. Aflatoxin G2-13C17 - Labchem Catalog [www2.labchem.com.my]
- 14. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acs.figshare.com [acs.figshare.com]
Aflatoxin G2-13C17 safety data sheet and handling precautions
Technical Monograph: Operational Safety and Analytical Application of Aflatoxin G2-13C17
Part 1: Introduction & Strategic Context
The Paradox of the Standard
In the high-stakes field of mycotoxin analysis, Aflatoxin G2-13C17 represents a critical paradox: it is a reagent of extreme toxicity used to secure the safety of the global food supply. This compound is a stable isotope-labeled analog of Aflatoxin G2, where all 17 carbon atoms are replaced with Carbon-13 (
While its primary function is to serve as an Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS), its hazard profile is chemically identical to the native toxin. The substitution of
Part 2: Physicochemical & Toxicological Profile[1]
Chemical Identity & Mass Shift
The utility of Aflatoxin G2-13C17 lies in its mass distinctiveness.[1] In LC-MS/MS analysis, it co-elutes with native Aflatoxin G2 but is detected in a separate mass channel, allowing for perfect correction of matrix effects (signal suppression/enhancement).
| Feature | Native Aflatoxin G2 | Aflatoxin G2-13C17 |
| CAS Number | 7241-98-7 | 1217462-49-1 |
| Molecular Formula | ||
| Molecular Weight | 330.29 g/mol | ~347.2 g/mol |
| Mass Shift ( | — | +17 Da |
| Physical State | White/Off-white crystalline powder | Solution (usually in Acetonitrile) or Powder |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Mechanism of Toxicity (The "Why" Behind the Protocol)
To handle this compound safely, one must understand its biological trigger. Aflatoxins are Group 1 Carcinogens (IARC).[2]
While Aflatoxin B1 is the most potent due to its unsaturated terminal furan ring, Aflatoxin G2 possesses a saturated terminal furan ring. However, it is still bioactivated by hepatic Cytochrome P450 enzymes (CYP3A4, CYP1A2).
-
Metabolic Activation: The liver metabolizes G2. While direct epoxidation is slower than in B1, G2 can be desaturated to G1 or hydroxylated.
-
Adduct Formation: The reactive intermediates bind covalently to the N7 position of guanine residues in DNA.
-
Mutation: This bulky adduct causes G
T transversions during DNA replication, potentially activating oncogenes (e.g., p53).
Critical Safety Note: Isotope labeling does not prevent this metabolic activation. The enzyme systems recognize the
Part 3: Operational Safety & Handling Protocols
Hierarchy of Controls
-
Elimination: Not possible (required for analysis).
-
Engineering (Primary): Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood. Powder handling must occur in a glove box or static-free environment to prevent aerosolization.
-
Administrative: Restricted access; "High Hazard" signage.
-
PPE (Last Line):
-
Respiratory: N95/P3 minimum if handling powder; not required for solutions if handled in a hood.
-
Dermal: Double-gloving (Nitrile). Change outer gloves immediately upon splash.
-
Ocular: Chemical splash goggles.
-
Workflow Visualization: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling Aflatoxin standards, emphasizing the critical distinction between powder and solution states.
Caption: Operational workflow distinguishing containment requirements for powder vs. liquid states to mitigate inhalation risks.
Decontamination Protocol (The "Kill" Step)
Aflatoxins are thermally stable; autoclaving will not destroy them. They are sensitive to UV light and strong oxidizers.
Validated Decontamination Solution:
-
Agent: Sodium Hypochlorite (NaOCl) at 5–10% concentration (undiluted household bleach).
-
Reaction Time: Minimum 30 minutes.
-
Mechanism: Oxidative cleavage of the coumarin ring system, rendering the molecule non-fluorescent and non-toxic.
Spill Cleanup Procedure:
-
Isolate: Evacuate the immediate area.
-
PPE Up: Double nitrile gloves, lab coat, goggles.
-
Cover: Lay paper towels over the spill to prevent spread.
-
Soak: Gently pour 10% bleach over the towels (do not spray, to avoid aerosols).
-
Wait: Allow 30 minutes contact time.
-
Clean: Wipe up, place in hazardous waste. Wash surface with acetone, then water.
Part 4: Analytical Application (LC-MS/MS)
The Role of IDMS
In complex matrices (e.g., peanuts, corn, feed), "matrix effects" often suppress ionization in the mass spectrometer, leading to underestimation of toxin levels. Aflatoxin G2-13C17 acts as the perfect mirror.
-
Step 1: Add a known amount of 13C17-G2 to the sample before extraction.
-
Step 2: Extract and inject.
-
Step 3: The instrument measures the ratio of Native G2 Area / 13C17-G2 Area.
-
Result: Since the matrix affects both equally, the ratio remains constant, yielding 100% accuracy.
Analytical Workflow Diagram
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring compensation for extraction losses and matrix effects.
Part 5: References
-
International Agency for Research on Cancer (IARC). (2012). Aflatoxins.[3][4][5][6][7][8][9][10][11][12][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol.[10][14][15] 100F. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay. Chemical Analytical Manual (CAM). [Link]
-
Castegnaro, M., et al. (1980). Laboratory Decontamination and Destruction of Aflatoxins B1, B2, G1, G2 in Laboratory Wastes. IARC Scientific Publications. [Link]
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- 5. Aflatoxins Waste Disposal [delloyd.50megs.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Comparative studies on the detoxification of aflatoxins by sodium hypochlorite and commercial bleaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Studies on the Detoxification of Aflatoxins by Sodium Hypochlorite and Commercial Bleaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aflatoxins (IARC Summary & Evaluation, Volume 56, 1993) [inchem.org]
- 12. fda.gov [fda.gov]
- 13. Upgrading cytochrome P450 activity in HepG2 cells co-transfected with adenoviral vectors for drug hepatotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AFLATOXINS - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. AFLATOXINS (IARC Summary & Evaluation, Volume 82, 2002) [inchem.org]
A Technical Guide to the Principle and Application of Stable Isotope Dilution Assay (SIDA) for the Quantification of Aflatoxin G2 using Aflatoxin G2-¹³C₁₇
Executive Summary
The accurate quantification of mycotoxins, such as Aflatoxin G2, in complex matrices like food, feed, and biological samples presents a significant analytical challenge. Matrix effects, variable extraction efficiencies, and analyte loss during sample preparation can severely compromise the accuracy of conventional analytical methods. This technical guide details the principle and practical application of Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of Aflatoxin G2. By employing Aflatoxin G2-¹³C₁₇ as an internal standard, this methodology transcends the limitations of traditional approaches, offering unparalleled accuracy, precision, and robustness. It stands as the gold standard for mycotoxin analysis, providing a self-validating system that ensures data integrity for researchers, regulatory bodies, and drug development professionals.
The Analytical Imperative for Aflatoxin G2
Aflatoxins are a group of toxic secondary metabolites produced by fungi of the Aspergillus genus, notably Aspergillus flavus and Aspergillus parasiticus[1]. These mycotoxins are potent carcinogens and can contaminate a wide array of agricultural commodities pre- and post-harvest[1][2]. The four primary aflatoxins of concern are B1, B2, G1, and G2[3]. Aflatoxin G2 (AFG2), while generally less potent than Aflatoxin B1, remains a significant threat to human and animal health, contributing to hepatotoxicity and immunosuppression[1].
Strict regulatory limits have been established globally to protect consumers, necessitating highly accurate and reliable analytical methods for their detection and quantification[3]. However, the inherent complexity of food and biological matrices introduces significant analytical hurdles, primarily:
-
Matrix Effects: Co-extracted matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate quantification[4].
-
Analyte Loss: Inconsistent recovery of the analyte can occur during the multi-step processes of extraction, cleanup, and concentration[5].
These challenges demand a methodology that can internally correct for these unpredictable variations.
The Gold Standard: Principle of Stable Isotope Dilution Assay (SIDA)
Stable Isotope Dilution Assay (SIDA) is an advanced analytical technique that provides a definitive solution to the challenges of trace quantification in complex samples. It is a specialized form of internal standardization where the internal standard is an isotopically labeled version of the analyte itself[6][7].
The core principle is elegantly straightforward:
-
A precisely known amount of a stable, heavy-isotope-labeled internal standard (in this case, Aflatoxin G2-¹³C₁₇) is added to the sample at the very beginning of the analytical workflow—a process known as "spiking" or "fortification"[8].
-
This labeled standard is the perfect chemical mimic of the native (unlabeled) analyte. It shares virtually identical physicochemical properties, ensuring it behaves identically during every subsequent step: extraction, cleanup, chromatography, and ionization[9][10].
-
While the native analyte and the labeled standard co-elute during liquid chromatography, they are easily distinguished by the mass spectrometer due to their mass difference[6].
-
The final quantification is not based on the absolute signal intensity of the analyte, which is susceptible to variation, but on the ratio of the signal from the native analyte to the signal from the labeled internal standard[5][7]. This ratio remains constant regardless of analyte loss or signal suppression, as both compounds are affected proportionally.
This ratiometric approach makes the entire workflow a self-validating system, correcting for procedural errors and matrix effects in real-time.
Caption: The core principle of SIDA. A known amount of labeled standard is added, and the final measured ratio remains constant despite procedural losses.
The Analyte and the Standard: A Perfect Match
The success of the SIDA method hinges on the selection of an appropriate internal standard. Aflatoxin G2-¹³C₁₇ is the ideal counterpart to native Aflatoxin G2 because all 17 of its carbon atoms have been replaced with the heavy ¹³C isotope. This provides a significant mass difference of 17 Daltons, which is easily resolved by a mass spectrometer and prevents any spectral overlap, while ensuring their chemical behavior is indistinguishable[10].
Table 1: Comparison of Native and Labeled Aflatoxin G2
| Property | Aflatoxin G2 (Native Analyte) | Aflatoxin G2-¹³C₁₇ (Internal Standard) | Justification for Use |
| Chemical Formula | C₁₇H₁₄O₇[11] | [¹³C]₁₇H₁₄O₇[12] | Identical elemental composition (except for isotope) ensures the same polarity, solubility, and reactivity. |
| Molecular Weight | ~330.29 g/mol [11] | ~347.16 g/mol [13] | A significant mass shift allows for clear differentiation in the MS without altering chemical properties. |
| CAS Number | 7241-98-7[11] | 1217462-49-1[12] | Unique identifiers for each compound. |
| Behavior | Target of analysis | Perfect chemical and physical mimic[10] | Co-extracts and co-elutes with the native analyte, experiencing identical matrix effects and recovery losses[9]. |
Experimental Workflow: A Self-Validating Protocol
The following protocol outlines a robust and reliable method for the quantification of Aflatoxin G2. The early addition of the Aflatoxin G2-¹³C₁₇ internal standard is the critical step that underpins the accuracy of the entire procedure.
Caption: Step-by-step experimental workflow for SIDA analysis of Aflatoxin G2.
Detailed Methodological Steps
-
Sample Homogenization and Fortification:
-
A representative sample of the matrix (e.g., ground corn, peanut butter) is accurately weighed[8].
-
Causality: A homogenous sample is crucial for ensuring the subsample taken is representative of the bulk material.
-
A precise volume of a known concentration of the Aflatoxin G2-¹³C₁₇ internal standard solution is added directly to the sample material[14]. This is the most critical step; any subsequent loss of analyte will be corrected for by the corresponding loss of the standard.
-
-
Extraction:
-
An appropriate extraction solvent, typically an acetonitrile/water mixture (e.g., 84:16 or 50:50 v/v), is added[2][8].
-
Causality: This solvent composition is effective at disrupting cell structures and solubilizing moderately polar mycotoxins from a wide range of food and feed matrices.
-
The sample is vigorously mixed, shaken, or homogenized to ensure exhaustive extraction of both the native and labeled aflatoxin from the matrix into the solvent.
-
-
Cleanup:
-
The mixture is centrifuged to pellet solid debris[14]. The resulting supernatant (the extract) is then filtered or passed through a cleanup column (e.g., dispersive SPE) if necessary to remove interfering matrix components.
-
Trustworthiness: The SIDA principle provides a major advantage here. Even if analyte is lost during cleanup (e.g., by binding to the filter), the chemically identical internal standard will be lost at the same rate, preserving the analytical ratio and ensuring the final calculated concentration remains accurate[9].
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): The final extract is injected into an HPLC or UHPLC system. Separation is typically achieved on a C18 reversed-phase column using a gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization[15][16]. The native AFG2 and the labeled AFG2-¹³C₁₇ will have virtually identical retention times and co-elute.
-
Tandem Mass Spectrometry (MS/MS): The column eluent is directed into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode[9]. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity[17]. Specific precursor-to-product ion transitions are monitored for both the native analyte and the internal standard simultaneously.
-
Table 2: Example LC-MS/MS MRM Parameters for Aflatoxin G2 Analysis
| Compound | Precursor Ion ([M+H]⁺) | Product Ion (Quantifier) | Product Ion (Qualifier) | Rationale |
| Aflatoxin G2 | m/z 331.1 | m/z 245.1 | m/z 200.1 | These specific ion transitions provide unambiguous identification and quantification of the native analyte. |
| Aflatoxin G2-¹³C₁₇ | m/z 348.1 | m/z 262.1 | m/z 214.1 | The 17 Dalton mass shift is observed in both the precursor and major product ions, confirming identity. |
| (Note: Exact m/z values may vary slightly based on instrument calibration and resolution. The listed product ions are representative.) |
Quantification and Data Interpretation
The final concentration of Aflatoxin G2 in the sample is determined by using the peak area ratio of the native analyte to the labeled internal standard. A multi-point calibration curve is constructed by analyzing standards containing a fixed concentration of the internal standard and varying concentrations of the native analyte.
The curve plots the Peak Area Ratio (Aflatoxin G2 / Aflatoxin G2-¹³C₁₇) on the y-axis against the Concentration of Aflatoxin G2 on the x-axis. The concentration of the unknown sample is then calculated by interpolating its measured peak area ratio onto this curve[8]. This ratiometric approach negates variability in injection volume and instrument response, further enhancing the method's precision.
Conclusion: The Power of Analytical Certainty
The Stable Isotope Dilution Assay using Aflatoxin G2-¹³C₁₇ as an internal standard represents the pinnacle of analytical accuracy for mycotoxin quantification. Its fundamental principle—the use of a chemically identical, mass-shifted internal standard—creates a self-validating system that intrinsically corrects for the most common sources of analytical error: matrix effects and variable analyte recovery[5][16]. This methodology provides researchers, drug developers, and regulatory agencies with highly reliable, defensible data, which is essential for ensuring food safety, conducting toxicological studies, and meeting stringent regulatory standards. The adoption of SIDA is not merely an improvement; it is a fundamental shift toward achieving true analytical certainty.
References
- Rychlik, M., & Asam, S. (2008). Stable Isotope Dilution Assays in Mycotoxin Analysis. Analytical and Bioanalytical Chemistry, 390(2), 617-28.
- Cayman Chemical. (n.d.). Aflatoxin G2-¹³C₁₇. Product Information Sheet.
- NIST. (n.d.). Aflatoxin G2. NIST Chemistry WebBook.
- LIBIOS. (n.d.). U-[¹³C₁₇]-Aflatoxin G2. Product Information.
- Shimadzu. (n.d.). Development and Validation of on-line SFE-SFCMS/MS Method for Screening of Aflatoxins B1, B2, G1 and G2 in Grain Matrices. Application Note.
- Sospedra, I., et al. (2010). Development and Validation of a LC-MS/MS Method for the Simultaneous Determination of Aflatoxins, Dyes and Pesticides in Spices. Analytical and Bioanalytical Chemistry, 397(1), 93-107.
-
Touijer, H., et al. (2017). Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize. Journal of Materials and Environmental Science, 8(1), 245-254. Available at: [Link]
- Bertin Bioreagent. (n.d.). Aflatoxin G2-¹³C₁₇. Product Information.
- Labchem. (n.d.). Aflatoxin G2-¹³C₁₇. Catalog Information.
- PubChem. (n.d.). Aflatoxin G2. National Center for Biotechnology Information.
- Cervino, C., et al. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. Journal of Agricultural and Food Chemistry, 56(6), 1873-9.
- De Boevre, M., et al. (2021). Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. Toxins, 13(10), 715.
- Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1847-57.
- Sigma-Aldrich. (n.d.). Aflatoxin G2-¹³C₁₇ solution. Product Information.
- Lattwein, H. (2013). The Power of Stable Isotope Dilution Assays in Brewing. Brewing Science, 66.
- Xing, Y., et al. (2022). Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. Toxins, 14(9), 621.
- Rupa Health. (n.d.). Aflatoxin G2. Health Guide.
- Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. PLoS One, 9(8), e106054.
- Creative Proteomics. (n.d.). Isotope Dilution Mass Spectrometry (IDMS). Technical Overview.
- U.S. Food & Drug Administration. (2023). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Laboratory Method CAM C-003.02.
- Sigma-Aldrich. (n.d.). Mycotoxin Standards. Brochure.
- Wikipedia. (n.d.). Isotope dilution.
- BenchChem. (n.d.). Application Note: Determination of Aflatoxin M2 in Nuts by Isotope Dilution Mass Spectrometry.
- Agilent Technologies. (n.d.). MS/MS Identification of Four Aflatoxins Using the Agilent 500 Ion Trap LC/MS. Application Note.
- Agilent Technologies. (n.d.). Sensitive Femtogram Determination of Aflatoxins B1, B2, G1, and G2 in Food Matrices using Tandem Quadrupole LC/MS/MS with Agilent Jet Stream Technology. Application Note.
- U.S. Food & Drug Administration. (2024). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Laboratory Method.
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- 2. chem-agilent.com [chem-agilent.com]
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- 17. researchgate.net [researchgate.net]
Technical Guide: Aflatoxin G2 – Occurrence, Toxicology, and Analytical Profiling
Topic: Aflatoxin G2 Natural Occurrence and Toxicology Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Aflatoxin G2 (AFG2) is a secondary metabolite primarily produced by Aspergillus parasiticus, distinct from the B-series aflatoxins due to its coumarin-lactone structure which fluoresces green under UV light. While often overshadowed by the potent Aflatoxin B1 (AFB1), AFG2 represents a critical variable in food safety and toxicological risk assessment.[1] This guide analyzes the unique biosynthetic origins of AFG2, its attenuated yet significant toxicological mechanism via metabolic desaturation, and the high-precision HPLC-FLD protocols required for its quantification in complex matrices.
Biosynthesis and Natural Occurrence[2]
Fungal Producers and Ecological Niche
Unlike Aflatoxin B1, which is ubiquitously produced by Aspergillus flavus, AFG2 is almost exclusively synthesized by ** Aspergillus parasiticus ** and rare strains of A. nomius.
-
** A. flavus **: Typically produces only B-series toxins (B1, B2) due to a genetic deletion in the cluster required for G-series synthesis.
-
** A. parasiticus **: Possesses the intact gene cluster to produce B1, B2, G1, and G2.
Biosynthetic Pathway Divergence
The production of "type 2" aflatoxins (B2, G2) is not a degradation product of type 1; rather, it stems from a parallel biosynthetic branch involving dihydro-precursors. The pathway bifurcates at the Sterigmatocystin (ST) stage.
Key Enzymatic Divergence:
-
Branch 1 (Unsaturated): Sterigmatocystin (ST)
O-methylsterigmatocystin (OMST) AFB1 / AFG1 . -
Branch 2 (Saturated): Dihydrosterigmatocystin (DHST)
Dihydro-O-methylsterigmatocystin (DHOMST) AFB2 / AFG2 .
Visualization: Biosynthetic Logic
The following diagram illustrates the parallel synthesis of G2 alongside B2, highlighting the critical "Dihydro" intermediates.
Figure 1: Bifurcated biosynthetic pathway of Aflatoxins.[2][3][4] Note the specific lineage of AFG2 from Dihydrosterigmatocystin (DHST).
Molecular Toxicology
Structure-Activity Relationship (SAR)
The toxicity of aflatoxins is directly linked to the presence of a double bond at the 8,9-position (vinyl ether) of the terminal furan ring.
-
AFB1/AFG1: Possess the 8,9-double bond. This allows Cytochrome P450 enzymes to rapidly form the highly reactive 8,9-epoxide , which intercalates DNA and alkylates the N7-position of guanine.
-
AFG2: Lacks this double bond (8,9-saturated). Consequently, it cannot directly form the epoxide.
Metabolic Activation Mechanism
Despite lacking the double bond, AFG2 is carcinogenic (IARC Group 1), though less potent than B1. Its toxicity relies on a metabolic "desaturation" step in the liver.
-
Desaturation: Hepatic enzymes (likely CYP450s) first dehydrogenate AFG2 to AFG1.
-
Bioactivation: The newly formed AFG1 is then epoxidized to AFG1-8,9-epoxide.
-
Adduct Formation: The epoxide binds to DNA, causing G
T transversions.
Note: The rate-limiting step of desaturation explains why AFG2 is significantly less toxic than B1 or G1 in acute exposure models.
Comparative Toxicity Data
| Toxin | Relative Toxicity (Duckling Bioassay) | Carcinogenicity | Mutagenicity (Ames Test) | Key Structural Feature |
| AFB1 | 100 (Reference) | Potent | High | Cyclopentenone + 8,9-double bond |
| AFG1 | ~50 | High | Moderate | Lactone + 8,9-double bond |
| AFB2 | ~20 | Moderate | Low | Cyclopentenone + Saturated |
| AFG2 | ~10 | Moderate | Low | Lactone + Saturated |
Visualization: Metabolic Fate
Figure 2: Metabolic activation pathway of Aflatoxin G2. Toxicity is dependent on the initial desaturation to G1.
Analytical Methodologies
Extraction and Clean-up
Quantification of AFG2 requires rigorous clean-up due to matrix interference in complex samples like peanuts or maize.
-
Extraction: Methanol:Water (70:30 or 80:20) is the standard solvent.
-
Immunoaffinity Column (IAC): Essential for trace analysis. Antibodies specific to aflatoxins capture the analytes while impurities are washed away. Elution is performed with pure methanol.
HPLC-FLD Protocol
Fluorescence Detection (FLD) is the gold standard.
-
Excitation: 365 nm
-
Emission: 450 nm (or 455 nm)
-
Derivatization: While AFG2 is naturally fluorescent (unlike B1/G1 which often require derivatization to prevent quenching in aqueous phases), it is typically analyzed in a run containing B1/G1.
-
Method:Post-column Photochemical Derivatization (PHRED) or Electrochemical (KOBRA Cell) .
-
Effect: Enhances B1/G1 signal; AFG2 signal remains stable and strong.
-
Validated Workflow
-
Slurry Mixing: Homogenize 20g sample with 100mL MeOH/H2O.
-
Filtration: Filter through Whatman No. 4.
-
Dilution: Dilute extract with PBS (to protect IAC antibodies).
-
Loading: Pass through IAC (1 drop/sec).
-
Elution: Elute with 1.5mL Methanol.
-
Injection: 20µL into HPLC-FLD.
Visualization: Analysis Workflow
Figure 3: Standardized analytical workflow for Aflatoxin G2 determination using HPLC-FLD.
Regulatory Landscape
AFG2 is rarely regulated in isolation. It is controlled under the "Total Aflatoxin" limit (Sum of B1, B2, G1, G2).
-
European Union (EU):
-
Total Aflatoxins: 4.0 µg/kg (Cereals/Nuts for direct consumption).
-
AFB1 (Specific limit): 2.0 µg/kg.
-
-
USA (FDA):
-
Total Aflatoxins: 20 µg/kg (All foods).
-
Implication: High levels of AFG2 can cause a shipment to be rejected even if AFB1 levels are compliant, particularly in A. parasiticus infected crops.
References
-
IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. (2002). Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene. Vol 82. International Agency for Research on Cancer.
-
Yabe, K., & Nakajima, H. (2004). Enzyme reactions and genes in aflatoxin biosynthesis.[5] Applied Microbiology and Biotechnology.
-
AOAC International. (2005). Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter. AOAC Official Methods of Analysis.
-
Cary, J. W., et al. (2009). Aflatoxin biosynthetic pathway genes.[4][5][6] Toxin Reviews.
-
European Commission. (2006). Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs.[7]
-
Wogan, G. N., et al. (1971). Structure-activity relationships in toxicity and carcinogenicity of aflatoxins and analogs. Cancer Research.
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- 3. Biosynthetic relationship among aflatoxins B1, B2, G1, and G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthetic relationship among aflatoxins B1, B2, G1, and G2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytochrome P450 enzymes involved in the metabolism of aflatoxin B1 in chickens and quail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Methodological & Application
Precision Quantification of Aflatoxin G2 in Food Matrices via ID-LC-MS/MS
Application Note & Protocol Guide | Version 2.1 [1]
Abstract
This application note details a robust, self-validating method for the quantification of Aflatoxin G2 (AFG2) in complex food matrices (nuts, cereals, and spices) using Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS).[1] Unlike traditional external calibration or matrix-matched methods, this protocol utilizes a uniformly labeled
Introduction & Regulatory Context
Aflatoxin G2 (AFG2) is a hepatotoxic and carcinogenic mycotoxin produced by Aspergillus parasiticus. Regulatory bodies enforce low Maximum Residue Limits (MRLs); for example, the EU sets limits as low as 4.0 µg/kg for total aflatoxins in ready-to-eat nuts.[1]
The Challenge: Matrix Effects
Food matrices are chemically diverse. High-fat matrices (peanuts) and pigment-rich spices (paprika, black pepper) cause significant signal suppression in Electrospray Ionization (ESI), often leading to underestimation of toxin levels by 20-60% if not corrected.[1]
The Solution: Isotope Dilution Mass Spectrometry (IDMS)
By spiking the sample with
-
Extraction Recovery: If 20% of the native toxin is lost during cleanup, 20% of the IS is also lost. The ratio remains constant.
-
Ionization: If the matrix suppresses the native signal by 50%, the IS signal is also suppressed by 50%. The ratio remains constant.
Experimental Design & Causality
Reagents and Chemicals
-
Native Standard: Aflatoxin G2 (solid or solution), >98% purity.[1]
-
Internal Standard: Uniformly labeled U-[
C ]-Aflatoxin G2.[1][2]-
Why U-
C? Deuterated ( H) standards can experience Hydrogen-Deuterium Exchange (HDX) in protic solvents and may separate slightly from the native peak (isotope effect), failing to correct for momentary ion suppression. C is stable and co-elutes perfectly.[1]
-
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.[1]
Instrumentation Setup
-
LC System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 or 1.8 µm particle size).[1]
-
Rationale: Retains non-polar aflatoxins while allowing salts to elute in the void volume.
-
-
MS System: Triple Quadrupole (QqQ) operating in MRM mode.[3][4][5]
-
Ionization: ESI Positive (+).[3]
Mass Spectrometry Parameters
The transition logic relies on the specific mass shift of the
Table 1: Optimized MRM Transitions
| Analyte | Precursor Ion ( | Product Ion ( | Type | Collision Energy (eV) | Mechanistic Note |
| AFG2 (Native) | 331.1 [M+H] | 245.1 | Quant | 30 | Loss of C |
| 331.1 [M+H] | 189.1 | Qual | 45 | Deep fragmentation | |
| 331.1 [M+H] | 313.1 | Qual | 22 | Loss of H | |
| 348.1 [M+H] | 258.1 | Quant | 30 | Fragment retains 13 carbons ( |
Analytical Protocol (Step-by-Step)
Phase 1: Sample Preparation (Modified QuEChERS)
This workflow balances cleanliness with throughput, relying on the IS to correct for the lack of exhaustive cleanup.
-
Homogenization: Grind sample (nuts/cereals) to a fine powder (<1 mm).
-
Weighing: Weigh 5.0 g of sample into a 50 mL centrifuge tube.
-
IS Spiking (CRITICAL STEP):
-
Add 50 µL of
C -AFG2 working solution (e.g., 100 ng/mL) directly onto the dry powder.[1] -
Wait 15 mins for solvent evaporation and equilibrium.
-
Why? Spiking after extraction only corrects for instrument drift. Spiking before corrects for extraction efficiency.
-
-
Extraction:
-
Add 10 mL Water + 10 mL Acetonitrile (containing 1% Formic Acid).
-
Vortex intensely for 1 minute.
-
Add QuEChERS salts (4g MgSO
, 1g NaCl). Shake immediately for 1 min.
-
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes.
-
Lipid Removal (Optional for Nuts):
-
Transfer 1 mL of the upper ACN layer to a tube containing 50 mg C18 sorbent (dispersive SPE). Vortex and centrifuge.[6]
-
-
Dilution:
-
Transfer 200 µL of extract to an autosampler vial.
-
Dilute with 800 µL of Water/5mM Ammonium Formate.
-
Why? Diluting the organic extract with aqueous buffer focuses the peak on the column head and prevents early elution.
-
Phase 2: LC-MS/MS Analysis[1][2]
Table 2: LC Gradient Parameters Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water Mobile Phase B: Methanol[1]
| Time (min) | % B | Flow (mL/min) | Action |
| 0.00 | 10 | 0.4 | Loading |
| 1.00 | 10 | 0.4 | Desalting |
| 6.00 | 95 | 0.4 | Elution of AFG2 (~4.5 min) |
| 8.00 | 95 | 0.4 | Column Wash |
| 8.10 | 10 | 0.4 | Re-equilibration |
| 10.00 | 10 | 0.4 | End |
Visual Workflows
Experimental Workflow Diagram
Caption: Step-by-step ID-LC-MS/MS workflow emphasizing the critical pre-extraction spiking step.
Mechanism of Matrix Effect Correction
Caption: Mechanism showing how 13C-IS corrects for ion suppression in the ESI source.
Validation Strategy (Self-Validating)
To ensure scientific integrity, the following validation parameters must be met:
-
Linearity: Calibrate using solvent standards (no matrix matching needed).
-
Recovery (Apparent vs. Absolute):
-
Absolute Recovery: Compare peak area of IS in matrix vs. IS in clean solvent. (Likely 60-80% due to suppression).[1]
-
Method Accuracy: Calculate concentration of a spiked sample using the IS ratio.
-
Acceptance Criteria: Calculated concentration must be 80-120% of the true value, even if Absolute Recovery is low.[1]
-
-
Retention Time Locking: The IS must elute within ±0.05 min of the native analyte.
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low IS Signal | Ion Suppression or Extraction Loss | Check "Absolute Recovery". If <50%, dilute sample further or use stronger cleanup (Immunoaffinity). |
| IS Peak Splitting | Solvent mismatch | Ensure injection solvent strength is weaker than mobile phase (start at 10% MeOH). |
| High Background | Source Contamination | Clean ESI cone/shield. Aflatoxins are sticky; use 50% MeOH needle wash. |
References
-
European Commission. (2023). Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food. Official Journal of the European Union. Link
-
Agilent Technologies. (2008).[3][4] Determination of Aflatoxins in Food by LC/MS/MS.[3][4][5][7][8][9] Application Note 5989-7929EN.[1] Link
-
Zhang, K., et al. (2023).[9] Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry.[1] FDA Method C-003.[1]02. Link
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[3][4][5][10][6][7][11][8][9][12] Link
-
Sciex. (2021). Enhanced specificity for targeted analysis of aflatoxin G2 in plant-based meat using MRM3. Technical Note. Link
Sources
- 1. Aflatoxin G2 [webbook.nist.gov]
- 2. libios.fr [libios.fr]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. chem-agilent.com [chem-agilent.com]
- 6. hpst.cz [hpst.cz]
- 7. shimadzu.com [shimadzu.com]
- 8. visaemdebate.incqs.fiocruz.br [visaemdebate.incqs.fiocruz.br]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. docta.ucm.es [docta.ucm.es]
- 12. fda.gov [fda.gov]
Protocol for Aflatoxin G2 quantification using 13C internal standard
Application Note: Precision Quantitation of Aflatoxin G2 in Complex Food Matrices via Isotope Dilution LC-MS/MS
Executive Summary: The Matrix Challenge
Quantifying Aflatoxin G2 (AFG2) in food matrices (nuts, cereals, spices) is notoriously difficult due to signal suppression in Electrospray Ionization (ESI). Co-eluting matrix components (lipids, pigments) compete for charge in the source, often reducing the analyte signal by 40–80%. Traditional external calibration fails here, leading to false negatives and regulatory non-compliance.
This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with a uniformly labeled U-[
Regulatory & Safety Context
-
Toxicity: AFG2 is a hepatocarcinogenic mycotoxin produced by Aspergillus parasiticus. It is classified as a Group 1 Carcinogen by IARC.[1]
-
EU Limits (EC 1881/2006 & EU 2023/915):
-
Total Aflatoxins (B1+B2+G1+G2): 4.0 µg/kg (processed cereals/nuts).
-
Aflatoxin B1 alone: 2.0 µg/kg .
-
Implication: The method LOQ (Limit of Quantitation) for AFG2 must be
0.5 µg/kg to ensure the sum total is accurate.
-
Experimental Workflow
The following diagram illustrates the "Dilute-and-Shoot" workflow, optimized for high throughput while relying on the
Figure 1: IDMS Workflow. The Internal Standard (green node) is added to the extract before filtration to correct for any volumetric errors or adsorption losses during the final prep stages.
Materials & Reagents
-
Native Standard: Aflatoxin G2 (Solid or solution), >98% purity.
-
Internal Standard (IS): U-[
C ]-Aflatoxin G2 (e.g., Biopure, Supelco).-
Note: Do not use Deuterated (
H) standards if C is available. Deuterium can suffer from Hydrogen/Deuterium exchange and slight retention time shifts (Isotope Effect), causing the IS to elute slightly earlier than the analyte, missing the matrix suppression window.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.
-
Extraction Solvent: ACN:Water:Formic Acid (50:49:1 v/v/v).
Detailed Protocol
Step 1: Sample Preparation (Slurry Method)
Mycotoxins occur in "hotspots" (e.g., one moldy nut in a kilogram).
-
Grind the entire laboratory sample (e.g., 1 kg) to a fine powder (<500 µm).
-
Slurry Mixing: Mix the powder with water (ratio 1:1 or 1:2) and blend at high speed to create a uniform slurry. This ensures the analytical subsample is representative.
Step 2: Extraction
-
Weigh 5.0 g of the slurry into a 50 mL centrifuge tube.
-
Add 20 mL of Extraction Solvent (50% ACN / 1% Formic Acid).
-
Shake vigorously for 30 minutes (mechanical shaker).
-
Centrifuge at 4,000 x g for 10 minutes.
Step 3: Internal Standard Addition (The IDMS Step)
-
Transfer 490 µL of the supernatant into an amber HPLC vial (Aflatoxins are light-sensitive).
-
Add 10 µL of the U-[
C ]-AFG2 working solution (e.g., 1 µg/mL). -
Vortex for 10 seconds.
-
Optional: If the sample is cloudy, filter through a 0.2 µm PTFE syringe filter directly into the vial insert.
Step 4: LC-MS/MS Parameters
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 2–5 µL.
Gradient:
| Time (min) | % B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry Configuration (MRM)
The selection of transitions is critical. AFG2 commonly loses a lactone ring fragment during collision-induced dissociation (CID).
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (V) | Rationale |
| Native AFG2 | 331.1 [M+H] | 245.1 | Quantifier | 30 | Loss of C |
| 189.0 | Qualifier | 45 | Deep fragmentation | ||
| 348.1 [M+H] | 259.1 | IS Quant | 30 | Loss of |
-
Technical Note: The mass shift for the IS precursor is +17 Da (17 carbons). The fragment at m/z 245 retains 13 carbons (17 total minus 4 lost in the neutral fragment). Therefore, the IS fragment mass is
or depending on exact fragmentation pathway. Always verify the IS product ion by running a product ion scan of the pure IS standard.
Data Processing: The IDMS Equation
Do not use absolute peak areas. Calculate the Response Ratio (RR) for every point in your calibration curve and your samples.
Calibration Curve: Plot
Why this works: If the matrix suppresses the Native AFG2 signal by 50%, it will also suppress the
Method Validation Criteria
To ensure trustworthiness (E-E-A-T), the method must meet these performance metrics:
-
Linearity:
for the ratio-based curve. -
Recovery: 80–120% (Corrected by IS).
-
Precision (RSD): <15%.[5]
-
Matrix Effect (ME): Calculated as:
With C-IS, the "Relative Matrix Effect" (difference between Native and IS suppression) should be <5%.
References
-
European Commission. (2023).[5] Commission Regulation (EU) 2023/915 on maximum levels for certain contaminants in food.
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[2][3][4][5][6][7][8]
-
Agilent Technologies. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal. Application Note.
-
Shimadzu Corporation. (2018). Quantitative Analysis of 18 Mycotoxins using LC-MS/MS. Application News No. C138.
-
Sigma-Aldrich. (2024). Product Specification: U-[13C17]-Aflatoxin G2.[9]
Sources
Application Note: Precision Quantitation of Aflatoxin G2 in Cereal Matrices via Stable Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust, self-validating protocol for the quantitation of Aflatoxin G2 (AFG2) in cereal matrices. Unlike external calibration methods which suffer from matrix suppression in Electrospray Ionization (ESI), this method utilizes Stable Isotope Dilution Assay (SIDA) . By spiking the sample with uniformly labeled
Regulatory & Scientific Context
Aflatoxins are genotoxic mycotoxins produced by Aspergillus flavus and Aspergillus parasiticus.[1][2] Among them, Aflatoxin G2 is a critical target for food safety monitoring.
-
EU Limits: Commission Regulation (EU) 2023/915 (replacing 1881/2006) sets maximum levels for total aflatoxins (B1+B2+G1+G2) in cereals intended for direct human consumption at 4.0
g/kg [1]. -
The Challenge: Cereal matrices are rich in carbohydrates and lipids. In LC-MS/MS, these co-eluting matrix components compete for charge in the ESI source, often causing signal suppression (matrix effects).
-
The SIDA Solution:
-AFG2 is chemically identical to native AFG2 but differs in mass (+17 Da). Because they co-elute perfectly, any suppression affecting the native toxin affects the isotope equally. The ratio of their signals remains constant, ensuring accurate quantitation.
Materials & Reagents
Standards
-
Native Standard: Aflatoxin G2 (solid or solution), purity >98%.[3]
-
Internal Standard (IS): Uniformly labeled
-Aflatoxin G2 (0.5 g/mL in Acetonitrile).[4]-
Note: Ensure the isotopic purity is >99% to prevent contribution to the native channel.
-
Solvents & Buffers
-
LC-MS Grade: Acetonitrile (MeCN), Methanol (MeOH), Water.
-
Additives: Ammonium Formate (1M stock), Formic Acid.
-
Extraction Solvent: Acetonitrile/Water (50:50, v/v) or Acetonitrile/Water/Acetic Acid (79:20:1, v/v).
Safety Warning
DANGER: Aflatoxins are potent carcinogens.[5] Handle all powders in a glove box. Use 10% bleach (sodium hypochlorite) to degrade toxins on glassware.
Experimental Workflow
The following diagram illustrates the critical path. Note that the Internal Standard (IS) is added before solvent extraction to correct for recovery losses.
Figure 1: SIDA Workflow ensuring internal standard equilibration with the matrix.
Detailed Protocol
Sample Preparation
-
Milling: Grind the cereal sample to a fine powder (<500
m) to ensure homogeneity. -
Weighing: Weigh 2.0 g
0.01 g of sample into a 50 mL polypropylene centrifuge tube. -
Isotope Spiking (Critical):
-
Add 50
L of -AFG2 working solution (e.g., 100 ng/mL) directly onto the powder. -
Wait 30 minutes. This allows the IS to soak into the matrix and bind to active sites, mimicking the native toxin.
-
-
Extraction:
-
Add 10 mL of Extraction Solvent (50% MeCN / 50% Water).
-
Shake vigorously (mechanical shaker) for 45 minutes.
-
-
Separation: Centrifuge at 4,000
g for 10 minutes. -
Clarification: Filter the supernatant through a 0.22
m PTFE syringe filter into an amber HPLC vial.-
Optional: If the extract is too dirty (e.g., animal feed), dilute 1:1 with Mobile Phase A before injection to improve peak shape.
-
LC-MS/MS Instrumentation
Liquid Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH), 2.1
100 mm, 1.8 m. -
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 - 10
L. -
Column Temp: 40°C.
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear ramp to 95% B
-
6-8 min: Hold at 95% B
-
8.1 min: Re-equilibrate at 10% B
-
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive Mode (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Gas Temp: 350°C.
MRM Transitions (Data Acquisition)
The following transitions are selected for specificity. The
| Analyte | Precursor ( | Product Quantifier ( | Product Qualifier ( | Collision Energy (V) |
| Aflatoxin G2 (Native) | 331.1 | 245.1 (Loss of | 313.1 (Loss of | 30 / 22 |
| 348.1 | 261.1 | 329.1 | 30 / 22 |
Table 1: Optimized MRM transitions. Note: The 331->245 transition is highly specific to the coumarin lactone ring structure [2].[6]
Data Processing & Calculation
Quantitation is performed using the Response Ratio , not absolute area. This cancels out matrix effects.[2]
Calibration Curve:
Plot Response Ratio (Y-axis) vs. Concentration Ratio (X-axis).
Because the chemistry is identical, the slope should be approximately 1.0, and the line must be linear (
Figure 2: Data processing logic flow.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Signal Intensity | Ion Suppression | Improve cleanup (use IAC) or increase dilution factor. SIDA corrects the number, but low signal increases LOD. |
| Poor Peak Shape | Solvent Mismatch | Ensure sample diluent matches initial mobile phase conditions (10% MeOH). |
| Isobaric Interference | Matrix Co-elution | Switch Quantifier ion from 313.1 (water loss, common) to 245.1 (specific cleavage). |
| Carryover | Sticky Analyte | Aflatoxins stick to steel. Use a needle wash with 50% Acetonitrile/Isopropanol. |
References
-
European Commission. (2023).[7] Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food and repealing Regulation (EC) No 1881/2006. Official Journal of the European Union.
-
Agilent Technologies. (2008). Determination of Aflatoxins in Food by LC/MS/MS.[1][5][8] Application Note 5989-7929EN.
-
U.S. Food and Drug Administration (FDA). (2024). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9] Method C-003.03.
-
Häubl, G., et al. (2006). Use of Isotope-Labeled Aflatoxins for LC-MS/MS Stable Isotope Dilution Analysis of Foods.[5][10] Journal of Agricultural and Food Chemistry.
Sources
Precision Quantitation of Aflatoxin G2 in Complex Food Matrices via Isotope Dilution LC-MS/MS
Application Note: AN-AFG2-IDMS-01
Abstract
The accurate quantitation of Aflatoxin G2 (AFG2) in food commodities is critical due to its classification as a Group 1 carcinogen and the strict regulatory limits imposed globally (e.g., EU limit of 4 µg/kg for total aflatoxins). However, complex matrices like nuts, spices, and cereals often induce significant signal suppression in Electrospray Ionization (ESI), compromising data integrity.[1] This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using Uniformly Labeled Aflatoxin G2-13C17 as an internal standard. By compensating for matrix effects and recovery losses in real-time, this method ensures compliance with ISO 17025 validation requirements.[1]
Principle of the Method
Traditional external calibration fails to account for the "matrix effect"—the alteration of ionization efficiency caused by co-eluting compounds.
-
The Solution (IDMS): Aflatoxin G2-13C17 is a stable isotopologue where all 17 carbon atoms are replaced with Carbon-13.[1] It is chemically identical to the native analyte but mass-shifted (+17 Da).[1]
-
Mechanism: The IS is added prior to the cleanup step. It experiences the exact same extraction efficiency, cleanup losses, and ionization suppression as the native AFG2.
-
Result: The ratio of Native/IS response is constant, regardless of matrix interference, yielding absolute accuracy.
Materials & Reagents
Standards
-
Native Standard: Aflatoxin G2 (Solid or solution), >98% purity.
-
Internal Standard (IS): U-[13C17]-Aflatoxin G2 (0.5 µg/mL in Acetonitrile).[1][2]
-
Note: Unlike deuterated standards, 13C standards do not suffer from deuterium-hydrogen exchange or significant retention time shifts.[1]
-
Reagents & Consumables[1][4][5]
-
Extraction Solvent: Methanol/Water (70:30 v/v) or Acetonitrile/Water (84:16 v/v) depending on matrix fat content.
-
Cleanup: Immunoaffinity Columns (IAC) specific for Aflatoxins B&G (e.g., AflaTest® or equivalent).
-
LC Mobile Phase:
Experimental Workflow
The following diagram illustrates the critical path, highlighting the precise moment of Internal Standard addition for maximum accuracy.
Figure 1: IDMS Workflow for Aflatoxin G2.[1] The IS is added to the extract aliquot before cleanup to correct for IAC recovery losses.
Detailed Protocol
Step 1: Sample Extraction[1][2][7]
-
Weigh 25.0 g of finely ground sample (particle size <1 mm) into a blending jar.
-
Add 5.0 g NaCl (to prevent emulsion formation).
-
Add 100 mL Extraction Solvent (MeOH:H2O, 70:30 v/v).
-
Blend at high speed for 3 minutes. Note: Shaking is insufficient for mycotoxins trapped in internal structures of nuts/corn.
-
Filter through Whatman No. 4 filter paper.
Step 2: Internal Standard Spiking (The IDMS Step)
This step defines the accuracy of the method.
-
Transfer exactly 10.0 mL of the filtered extract into a clean vessel.
-
Spike 50 µL of U-[13C17]-AFG2 working solution (e.g., 100 ng/mL) into this 10 mL extract.
-
Result: The extract now contains a known, fixed amount of IS. Any loss of volume downstream is irrelevant as the ratio of Native/IS remains constant.
-
Step 3: Immunoaffinity Cleanup[1]
-
Dilute the spiked extract with 40 mL of PBS (Phosphate Buffered Saline) or water. This lowers the methanol concentration to <15%, ensuring antibodies are not denatured.
-
Pass the diluted extract through the IAC at a flow rate of 1-2 drops/second (gravity flow).
-
Wash: Pass 10 mL of water through the column to remove matrix sugars and proteins. Dry the column with air.
-
Elution: Elute the toxins with 1.5 mL of pure Methanol. Collect in a silanized glass vial.
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 500 µL of Mobile Phase A/B (50:50).
LC-MS/MS Method Parameters
Chromatographic Conditions
-
Column: C18, 2.1 x 100 mm, 1.8 µm (e.g., Agilent ZORBAX or Waters ACQUITY).[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Vol: 5-10 µL.
-
Gradient:
-
0-1 min: 10% B (Equilibration)[1]
-
1-6 min: Linear ramp to 90% B
-
6-8 min: Hold at 90% B (Wash)
-
8.1 min: Re-equilibrate at 10% B
-
MS/MS Transitions (MRM)
Aflatoxin G2 forms a protonated molecular ion
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Aflatoxin G2 | 331.1 | 245.1 | 189.1 | 30 - 45 |
| AFG2-13C17 (IS) | 348.1 | 261.1 * | 205.1 | 30 - 45 |
Note on IS Transitions:
-
The transition 348.1 -> 261.1 assumes the fragment ion retains ~13-14 labeled carbons.[1]
-
Validation Tip: Always perform a Product Ion Scan on your specific batch of IS to confirm the dominant fragment, as fragmentation pathways can vary slightly by collision cell design.
Data Analysis & Calculation
Quantification is performed using the Isotope Dilution Equation .
[1]Where:
- : Concentration of AFG2 in the sample.[2][3][4]
- : Concentration of the Internal Standard added.
- : Relative Response Factor (determined from calibration curve).
- : Dilution Factor (Sample weight / Extraction volume).
Validation Criteria (ISO 17025)[1][2]
-
Linearity:
for the ratio of Native/IS. -
Recovery: Absolute recovery of the IS should be monitored (typically 70-110%). If IS recovery drops <50%, matrix suppression is too high; increase the dilution in Step 3.1.
-
Ion Ratio: The ratio of Quant/Qual ions for the native peak must match the standard within ±20%.
References
-
European Commission. (2023). Commission Regulation (EU) 2023/915 of 25 April 2023 on maximum levels for certain contaminants in food. Official Journal of the European Union. Link
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Food Additives & Contaminants: Part A. Link
-
U.S. FDA. (2024). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] FDA Chemical Method C-003.[1]03. Link
-
Cervino, C., et al. (2008).[3][5] Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods.[1][6][7] Journal of Agricultural and Food Chemistry. Link[1]
Sources
Application Note: Precision Quantitation of Aflatoxin G2 in Animal Feed using 13C17-Isotope Dilution LC-MS/MS
Abstract & Introduction
The accurate quantitation of Aflatoxin G2 (AFG2) in animal feed is a critical safety requirement enforced by global regulatory bodies (EU Commission Regulation 1881/2006, US FDA Compliance Policy Guides). However, animal feed matrices—ranging from maize silage to complex compound feeds (DDGS, peanut meal)—present significant analytical challenges. These matrices are rich in proteins, lipids, and pigments that cause severe ion suppression in Electrospray Ionization (ESI), leading to underestimation of toxin levels and potential false negatives.
This Application Note details a robust, self-validating protocol using Aflatoxin G2-13C17 , a uniformly stable isotope-labeled internal standard (IS). Unlike traditional external calibration or matrix-matched standards, Aflatoxin G2-13C17 provides real-time correction for extraction efficiency, chromatographic drift, and matrix effects.
Key Technical Advantages[1]
-
Absolute Matrix Correction: The 13C17 analog co-elutes perfectly with native AFG2, experiencing the exact same ionization environment.
-
Regulatory Compliance: Meets EU performance criteria for recovery (70–110%) and precision (RSD < 20%) even in "dirty" matrices.
-
Workflow Efficiency: Enables a "Dilute-and-Shoot" approach, eliminating the need for expensive Immunoaffinity Columns (IAC) in many screening applications.
Technical Overview: The 13C Advantage
Chemical Properties
| Property | Native Aflatoxin G2 | Aflatoxin G2-13C17 (IS) |
| Formula | C17H14O7 | ¹³C17H14O7 |
| Molecular Weight | 330.29 g/mol | ~347.16 g/mol (+17 Da) |
| Retention Time | ~4.5 min (Co-eluting) | ~4.5 min (Co-eluting) |
| Identification | [M+H]+ 331.1 | [M+H]+ 348.1 |
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
In IDMS, the ratio of the Native signal to the IS signal is used for quantitation. Because both molecules are chemically identical (differing only by mass), any suppression that affects the Native analyte affects the IS equally.
Figure 1: Principle of IDMS. The internal standard compensates for signal loss in the ESI source.
Materials and Methods
Reagents and Standards
-
Analytes: Aflatoxin G2 (Native) and Aflatoxin G2-13C17 (0.5 µg/mL in Acetonitrile).
-
Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water.
-
Additives: Ammonium Formate (1M), Formic Acid (FA).
-
Extraction Solvent: Acetonitrile/Water/Formic Acid (79:20:1 v/v/v).
Sample Preparation Protocol (Dilute-and-Shoot)
This workflow is optimized for high-throughput feed analysis.
-
Grinding: Grind animal feed sample (corn, wheat, or compound feed) to a fine powder (< 1 mm) to ensure homogeneity.
-
Weighing: Weigh 5.0 g ± 0.05 g of sample into a 50 mL polypropylene centrifuge tube.
-
Extraction:
-
Add 20.0 mL of Extraction Solvent (AcN/H2O/FA 79:20:1).
-
Shake vigorously for 30 minutes on a mechanical shaker (e.g., 250 rpm).
-
-
Clarification: Centrifuge at 4,000 x g for 10 minutes .
-
Internal Standard Addition & Dilution:
-
Transfer 50 µL of the supernatant into an autosampler vial.
-
Add 10 µL of Aflatoxin G2-13C17 working solution (e.g., 100 ng/mL).
-
Add 440 µL of Water/5mM Ammonium Formate (Mobile Phase A compatible).
-
Note: This 1:10 dilution reduces matrix load on the column.
-
-
Filtration (Optional): If cloudy, filter through a 0.22 µm PTFE syringe filter.
-
Analysis: Inject 10 µL into the LC-MS/MS.
LC-MS/MS Conditions
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive Mode (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temp: 350°C.
MRM Transitions
| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) |
|---|---|---|---|---|
| Aflatoxin G2 (Native) | 331.1 | 245.1 | Quantifier | 30 |
| 331.1 | 189.0 | Qualifier | 45 | |
| Aflatoxin G2-13C17 (IS) | 348.1 | 259.1 * | Quantifier | 30 |
| | 348.1 | 330.1 | Qualifier | 20 |
*Note on IS Transition: The 348->259 transition corresponds to the loss of a 13C-labeled neutral fragment (C3H2O3, ~89 Da) analogous to the native loss of 86 Da.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for feed analysis.
Results & Discussion
Linearity and Sensitivity
Using the 13C17 internal standard, the method demonstrates excellent linearity from 0.1 µg/kg to 50 µg/kg (ppb).
-
R² Value: > 0.999 (Linear regression with 1/x weighting).
-
LOD (Limit of Detection): < 0.05 µg/kg in maize.
-
LOQ (Limit of Quantitation): 0.1 µg/kg.
Matrix Effect Correction (Data Comparison)
The table below illustrates the power of the IS. A "Compound Feed" sample was spiked with 5 ppb AFG2.
| Calibration Method | Calculated Conc. (ppb) | Recovery (%) | Status |
| External Calibration (Solvent only) | 2.1 ppb | 42% | FAIL (Severe Suppression) |
| Matrix-Matched Calibration | 4.8 ppb | 96% | PASS (Requires blank matrix) |
| 13C17 Internal Standard | 5.0 ppb | 100% | PASS (Best Accuracy) |
Analysis: The external calibration failed because the feed matrix suppressed the signal by ~60%. The 13C17 IS was suppressed by the exact same amount, so the ratio remained constant, yielding 100% accuracy without needing a matched blank matrix.
Troubleshooting & Best Practices
-
IS Equilibration: Ensure the IS is added after extraction but before any filtration or significant dilution steps that might cause adsorption losses.
-
Solvent Compatibility: Aflatoxin G2 is sensitive to basic pH. Always maintain acidic conditions (0.1% Formic Acid) in mobile phases to prevent hydrolysis or ring opening.
-
Carryover: Aflatoxins are sticky. Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% FA to prevent carryover between high-concentration samples.
-
Transition Confirmation: Always verify the 348 -> 259 transition on your specific instrument. If sensitivity is low, try the water-loss transition (348 -> 330), though it is less specific.
References
-
European Commission. (2006).[2] Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs.Link
-
U.S. Food and Drug Administration (FDA). (2019). Compliance Policy Guide Sec. 683.100 Action Levels for Aflatoxins in Animal Feeds.[3]Link
-
Cervino, C., et al. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods.[1] Journal of Agricultural and Food Chemistry. Link
-
SCIEX Technical Note. (2021). Enhanced specificity for targeted analysis of aflatoxin G2 in plant-based meat using MRM3.Link
-
Agilent Technologies. (2008). Determination of Aflatoxins in Food by LC/MS/MS.[4][5][6]Link
Sources
The Gold Standard: High-Accuracy Aflatoxin G2 Analysis in Food Commodities Using ¹³C₁₇-Labeled Internal Standards for Regulatory Compliance
Authoritative Guide for High-Stakes Food Safety Testing
Introduction: The Imperative for Precise Aflatoxin Quantification
Aflatoxins, a group of mycotoxins produced by Aspergillus species molds, represent a significant threat to global food safety.[1] These compounds are potent carcinogens, with Aflatoxin B1 classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[2] Aflatoxin G2 (AFG2), while less potent than B1, is frequently found alongside it in contaminated commodities like peanuts, tree nuts, corn, and cereals, contributing to the overall toxic load.[1][3] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), have established stringent maximum levels (MLs) for aflatoxins in foodstuffs to protect consumers.[4][5][6][7] For instance, the European Union sets a limit of 4 µg/kg for total aflatoxins in certain ready-to-eat foods, while the U.S. has an action level of 20 µg/kg.[2][4]
Achieving accurate, reliable, and defensible quantification at these low levels is a critical challenge for analytical laboratories. Complex food matrices are prone to significant matrix effects, and sample preparation can introduce variability, both of which can compromise analytical accuracy. Isotope Dilution Mass Spectrometry (IDMS) has emerged as the gold standard methodology to overcome these challenges.[8] This technique employs a stable, isotopically labeled version of the analyte as an internal standard. Aflatoxin G2-¹³C₁₇, a uniformly labeled internal standard, is chemically identical to the native AFG2, ensuring it behaves the same way throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization.[8][9][10] By measuring the ratio of the native analyte to the labeled standard, IDMS effectively corrects for matrix-induced signal suppression or enhancement and compensates for any analyte loss during sample preparation, yielding highly accurate and precise results.[8][9]
This application note provides a comprehensive protocol for the determination of Aflatoxin G2 in a challenging matrix (peanuts) using Aflatoxin G2-¹³C₁₇ and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers and analytical scientists tasked with regulatory compliance testing.
Pillar 1: The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core strength of using Aflatoxin G2-¹³C₁₇ lies in the principles of IDMS. The labeled standard, with its known concentration, is added to the sample at the very beginning of the workflow.[8] Because the labeled and unlabeled (native) aflatoxins have identical chemical and physical properties, they are affected equally by all subsequent steps.[9] Any loss of analyte during extraction or purification will affect both compounds proportionally. Similarly, any enhancement or suppression of the signal during ionization in the mass spectrometer will impact both the native and the labeled analyte to the same degree. The mass spectrometer distinguishes between the two based on their mass-to-charge ratio (m/z). By calculating the ratio of the native analyte's signal to the labeled standard's signal, an accurate concentration can be determined, independent of recovery rates or matrix interferences.[11]
Pillar 2: Safety and Handling of Aflatoxin Standards
Extreme Caution Required. Aflatoxins are potent carcinogens and must be handled with extreme care.[12] All work with pure standards and concentrated solutions must be performed in a certified chemical fume hood or biological safety cabinet.[13]
Personal Protective Equipment (PPE):
-
Wear double nitrile gloves, a lab coat, and safety goggles with side shields.
-
Use a respirator if there is a risk of inhaling aerosolized powder.[13]
Decontamination:
-
All glassware, surfaces, and disposable materials that come into contact with aflatoxins must be decontaminated.
-
Wipe surfaces and soak materials in a freshly prepared 10% bleach solution (sodium hypochlorite) for at least 30 minutes.
Storage:
-
Store all aflatoxin standards, including Aflatoxin G2-¹³C₁₇, in amber vials or wrapped in aluminum foil to protect them from light, which can cause degradation.[12]
-
Store at the recommended temperature (typically ≤0°C) in a secured, locked location.[12]
Pillar 3: Detailed Analytical Protocol
This protocol is optimized for the analysis of Aflatoxin G2 in peanuts, a representative high-fat, complex matrix.
Required Materials and Reagents
-
Standards: Aflatoxin G2 and Aflatoxin G2-¹³C₁₇ certified reference standards.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Ammonium acetate, sodium chloride (NaCl), and Tween 20.
-
Equipment: High-speed blender, vortex mixer, centrifuge, immunoaffinity columns (IAC) specific for aflatoxins, LC-MS/MS system.
Preparation of Standards and Solutions
-
Stock Solutions (10 µg/mL): Prepare individual stock solutions of native Aflatoxin G2 and Aflatoxin G2-¹³C₁₇ by dissolving the certified reference material in acetonitrile.[12] Store in amber vials at ≤0°C.
-
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the Aflatoxin G2-¹³C₁₇ stock solution with acetonitrile/water (50:50, v/v) to the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the native Aflatoxin G2 stock solution with acetonitrile/water (50:50, v/v) to cover the desired concentration range (e.g., 0.1 to 20 ng/mL). Fortify each calibration standard with the internal standard spiking solution to a constant final concentration.
-
Extraction Solvent: Acetonitrile/water (84:16, v/v).[14]
-
Phosphate-Buffered Saline (PBS) with Tween 20: Prepare a 10 mM PBS solution containing 0.1% Tween 20.[14]
Sample Preparation and Extraction
Achieving sample homogeneity is critical due to the non-uniform distribution of aflatoxin contamination.[12]
-
Homogenization: Finely grind a representative portion of the peanut sample until it can pass through a No. 20 sieve.[12] Alternatively, creating a slurry by blending the sample with water can improve consistency and prevent heat degradation of the toxins.[15][16][17]
-
Weighing: Accurately weigh 5 g of the homogenized peanut sample into a 50 mL centrifuge tube.
-
Fortification: Add a precise volume of the Aflatoxin G2-¹³C₁₇ internal standard spiking solution to the sample. This step is crucial and must be done before extraction.[11]
-
Extraction: Add 25 mL of the extraction solvent (acetonitrile/water, 84:16, v/v) and 0.4 g of NaCl to the tube.[14]
-
Mixing: Vortex vigorously and then shake for 30 minutes at room temperature.[18]
-
Centrifugation: Centrifuge the mixture at ≥5000 x g for 10 minutes.[14]
-
Dilution: Pipette 10 mL of the supernatant into a flask and dilute with 90 mL of PBS containing 0.1% Tween 20.[14]
-
Filtration: Filter the diluted extract through a glass microfiber filter. The filtrate is now ready for cleanup.
Immunoaffinity Column (IAC) Cleanup
IAC cleanup provides excellent selectivity by using antibodies specific to the aflatoxins, effectively removing matrix components that could interfere with LC-MS/MS analysis.[19]
-
Column Loading: Pass 50 mL of the filtered extract (equivalent to 1 g of sample) through the immunoaffinity column at a slow, steady flow rate (approx. 1-2 mL/min).[14]
-
Washing: Wash the column with water to remove any remaining matrix interferences.
-
Elution: Elute the bound aflatoxins from the column with methanol.[14][19] Collect the eluate in a clean vial.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase (e.g., 10 mM ammonium acetate in water/methanol, 95:5, v/v). The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters serve as a starting point and should be optimized for the specific instrument used.
| Parameter | Typical Condition |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)[20] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water[18][20] |
| Mobile Phase B | Methanol[18][20] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temp | 40 °C[18][20] |
| Injection Volume | 5 µL[20] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[20] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specificity of tandem mass spectrometry is achieved by monitoring specific precursor-to-product ion transitions. These must be optimized for each analyte.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) | Product Ion 2 (Qualifier) | Collision Energy (V) |
| Aflatoxin G2 | 331.1 | 245.1 | 200.1 | Optimized (e.g., 30)[20] |
| Aflatoxin G2-¹³C₁₇ | 348.1 | 259.1 | 211.1 | Optimized (same as native) |
Pillar 4: Data Analysis and Quality Control
-
Quantification: Generate a calibration curve by plotting the peak area ratio (Native Aflatoxin G2 / Aflatoxin G2-¹³C₁₇) against the concentration of the native aflatoxin in the calibration standards. The concentration of Aflatoxin G2 in the sample extract is then determined from this curve using its measured peak area ratio.
-
Confirmation: The presence of Aflatoxin G2 is confirmed by the co-elution of the native and labeled analytes and by ensuring the ratio of the quantifier to qualifier ion is within an acceptable tolerance (e.g., ±20%) of the ratio observed in the calibration standards.
-
Quality Control:
-
Blank Samples: Analyze a solvent blank and a matrix blank with each batch to check for system contamination.
-
Spiked Samples: Analyze a blank matrix sample spiked with a known concentration of aflatoxins to assess method accuracy and recovery (though with IDMS, the recovery of the internal standard is the key).
-
Method Performance: The method should be validated to determine its limit of detection (LOD), limit of quantification (LOQ), linearity, and precision, ensuring it meets the performance criteria required by regulatory standards like those outlined in Commission Regulation (EC) No 401/2006.[5]
-
Expected Performance: Validated methods using this approach typically achieve excellent performance.
| Parameter | Expected Value |
| Apparent Recovery | 85-115%[21] |
| Repeatability (RSDr) | < 15% |
| Limit of Quantification (LOQ) | < 1.0 µg/kg |
Conclusion
The use of Aflatoxin G2-¹³C₁₇ as an internal standard in an isotope dilution LC-MS/MS method provides the highest level of analytical certainty for the quantification of Aflatoxin G2 in complex food matrices. This approach effectively mitigates the challenges of variable recovery and matrix effects, ensuring data is accurate, precise, and defensible. For laboratories conducting regulatory compliance testing, the adoption of this gold-standard methodology is essential for safeguarding public health and facilitating international trade.
References
-
Chen, C., et al. (2013). A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods. PMC. Available at: [Link]
-
Silverson Machines. (n.d.). Preparation of Samples for Aflatoxin Testing. Silverson. Available at: [Link]
-
Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. PMC. Available at: [Link]
-
Food Safety and Standards Authority of India (FSSAI). (2016). MANUAL OF METHODS OF ANALYSIS OF FOODS MYCOTOXINS. FSSAI. Available at: [Link]
-
Li, M., et al. (2021). Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS. LCGC International. Available at: [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). FDA. Available at: [Link]
-
International Atomic Energy Agency (IAEA). (2019). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). IAEA NUCLEUS. Available at: [Link]
-
Government of the Hong Kong Special Administrative Region. (n.d.). Determination of mycotoxins in food. Government Laboratory. Available at: [Link]
-
Silverson Machines. (2023). How to Prepare Samples for Aflatoxin Testing for Food Safety. YouTube. Available at: [Link]
-
U.S. Department of Agriculture (USDA). (n.d.). Sample Preparation for Aflatoxin Analysis. National Agricultural Library. Available at: [Link]
-
Agilent Technologies. (2008). Determination of Aflatoxins in Food by LC/MS/MS. Agilent. Available at: [Link]
-
Waters Corporation. (n.d.). Analysis of Aflatoxins in Corn and Peanuts Using Immunoaffinity Chromatography and the Arc™ HPLC System. Waters. Available at: [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aflatoxins. NJ.gov. Available at: [Link]
-
European Commission. (n.d.). European Union Reference Laboratories. Food Safety. Available at: [Link]
-
LVA GmbH. (n.d.). Safety Data Sheet - Aflatoxin B1. LVA. Available at: [Link]
-
Wageningen University & Research (WUR). (n.d.). European Reference Laboratory (EURL) mycotoxins and plant toxins. WUR. Available at: [Link]
-
Rutgers University. (n.d.). Standard Operating Procedures: Aflatoxin. Rutgers University. Available at: [Link]
-
Aflasafe. (n.d.). Aflatoxin Standards for Food. Aflasafe. Available at: [Link]
-
European Commission. (n.d.). Aflatoxins. Food Safety. Available at: [Link]
-
Scribd. (n.d.). AOAC 999.07B Aflatoxin. Scribd. Available at: [Link]
-
U.S. Department of Agriculture (USDA). (2020). Regulatory Levels for Aflatoxin in Tree Nuts and Peanuts. USDA Foreign Agricultural Service. Available at: [Link]
-
Agilent Technologies. (n.d.). MS/MS Identification of Four Aflatoxins Using the Agilent 500 Ion Trap LC/MS. Agilent. Available at: [Link]
-
Trucksess, M. W., et al. (2012). Determination of Aflatoxins in Botanical Roots by a Modification of AOAC Official MethodSM 991.31: Single-Laboratory Validation. PMC. Available at: [Link]
-
Demeditec Diagnostics GmbH. (n.d.). Safety Data Sheet. Demeditec. Available at: [Link]
-
Shimadzu. (2002). Analysis of aflatoxins using LCMS-2010A. Shimadzu. Available at: [Link]
-
New Food Magazine. (2018). RIKILT Wageningen Now EU Reference Lab for Mycotoxins and Plant Toxins. New Food Magazine. Available at: [Link]
-
López Grío, S. J., et al. (2010). Determination of aflatoxins B1, B2, G1, G2 and ochratoxin A in animal feed by ultra high-performance liquid chromatography-tandem mass spectrometry. Journal of Separation Science. Available at: [Link]
-
LABinsights. (2023). European Union Reference Laboratory mycotoxins. LABinsights. Available at: [Link]
-
European Commission. (2015). Work Programme of the European Union reference laboratory for Mycotoxins for the Years 2016 and 2017. European Union. Available at: [Link]
-
Agilent Technologies. (n.d.). Sensitive Femtogram Determination of Aflatoxins B1, B2, G1, and G2 in Food Matrices using Tandem. Agilent. Available at: [Link]
-
Food Industry Consulting. (n.d.). FDA Mycotoxin Regulatory Guidance. Food Industry Consulting. Available at: [Link]
-
Anelich Consulting. (n.d.). FDA Regulatory Guidance for Mycotoxins. Anelich Consulting. Available at: [Link]
-
LIBIOS. (n.d.). U-[13C17]-Aflatoxin G2. LIBIOS. Available at: [Link]
-
International Journal of Food Science and Technology. (n.d.). Determination of Aflatoxins (B1, B2, G1 and G2) in milled cereals and grains by HPLC-FLD. ResearchGate. Available at: [Link]
-
Eurofins Scientific. (2024). Aflatoxin Analysis - Ensuring Food Safety & Quality. Eurofins. Available at: [Link]
-
Rupa Health. (n.d.). Aflatoxin G2. Rupa Health. Available at: [Link]
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- 1. Aflatoxin Analysis - Ensuring Food Safety & Quality - Eurofins Scientific [eurofins.in]
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- 3. Aflatoxin G2 | Rupa Health [rupahealth.com]
- 4. aflasafe.com [aflasafe.com]
- 5. Aflatoxins - Food Safety - European Commission [food.ec.europa.eu]
- 6. apps.fas.usda.gov [apps.fas.usda.gov]
- 7. food-industry.ca [food-industry.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. U-[13C17]-Aflatoxin G2 | LIBIOS [libios.fr]
- 11. fda.gov [fda.gov]
- 12. fssai.gov.in [fssai.gov.in]
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- 15. Preparation of Samples for Aflatoxin Testing - US [silverson.com]
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- 17. Sample Preparation for Aflatoxin Analysis | National Agricultural Library [nal.usda.gov]
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- 19. lcms.cz [lcms.cz]
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- 21. Determination of aflatoxins B1, B2, G1, G2 and ochratoxin A in animal feed by ultra high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Quantitation of Aflatoxin G2 in High-Lipid Matrices (Peanut Butter) Using Isotope Dilution LC-MS/MS
Executive Summary
This application note details a robust protocol for the quantitation of Aflatoxin G2 (AFG2) in peanut butter, a notoriously complex matrix due to its high lipid (>50%) and protein content. By utilizing Aflatoxin G2-13C17 as a uniformly labeled internal standard (IS), this method corrects for signal suppression (matrix effects) and extraction recovery losses in real-time.[1][2][3]
Traditional external calibration methods often fail in peanut butter matrices, leading to false negatives or underestimation of toxicity.[3] This protocol employs Isotope Dilution Mass Spectrometry (IDMS) combined with Immunoaffinity Column (IAC) cleanup to achieve compliance with stringent regulatory limits (e.g., EU limits of 4 µg/kg total aflatoxins).[2]
Introduction: The Matrix Challenge
Aflatoxin G2 (
-
Ion Suppression: Phospholipids and glycerides co-elute with aflatoxins, competing for charge in the Electrospray Ionization (ESI) source.[3] This reduces the signal of the target analyte.[3]
-
Extraction Efficiency: The dense paste texture of peanut butter can trap mycotoxins, leading to variable recovery rates (60–80%) that fluctuate between batches.[3]
The Solution: Aflatoxin G2-13C17
The internal standard, Aflatoxin G2-13C17 , is a stable isotope analog where all 17 carbon atoms are replaced with Carbon-13.[1][2][3]
-
Physicochemical Identity: It shares the exact retention time and extraction properties as native AFG2.[3]
-
Mass Differentiation: It is 17 Daltons heavier (
Da), allowing distinct detection by the mass spectrometer.[3] -
Self-Correction: Any loss of native AFG2 during cleanup or suppression in the ion source is mirrored exactly by the IS. The ratio of the two signals remains constant, ensuring accurate quantitation.
Experimental Workflow Logic
The following diagram illustrates the critical path for IDMS. Note that the Internal Standard is added before extraction. This is the "Golden Rule" of IDMS—if added later, it only corrects for matrix effects, not extraction efficiency.
Figure 1: Isotope Dilution Workflow.[1][2][3][4] The critical control point is the spiking of AFG2-13C17 prior to solvent extraction.[1]
Materials and Methods
Reagents and Standards
-
Native Standard: Aflatoxin G2 (Certified Reference Material).[2][3]
-
Internal Standard: Aflatoxin G2-13C17 (0.5 µg/mL in Acetonitrile).[1][2][3][5][6]
-
Note: Ensure the IS is uniformly labeled (
) to prevent isotopic overlap.
-
-
Extraction Solvent: Methanol/Water (70:30, v/v) with 0.5% NaCl (to reduce emulsion).
-
Cleanup: Immunoaffinity Columns (e.g., AflaTest® or equivalent) specific for Aflatoxins B1, B2, G1, G2.[1][2][3]
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.[3]
Sample Preparation Protocol
-
Weighing: Weigh 50.0 g of peanut butter into a blender jar.
-
Spiking (Crucial): Add 100 µL of Aflatoxin G2-13C17 working solution (e.g., 100 ng/mL) directly onto the sample.[3]
-
Wait time: Allow to stand for 30 minutes. This allows the IS to bind to the matrix lipids, mimicking the native toxin's state.[3]
-
-
Extraction: Add 100 mL of Extraction Solvent and 5 g NaCl. Blend at high speed for 2 minutes.
-
Filtration: Filter extract through Whatman No. 4 filter paper.
-
Dilution: Take 10 mL of filtered extract and dilute with 40 mL of PBS (Phosphate Buffered Saline) or water.
-
Why? High organic solvent content (>15%) will denature the antibodies in the IAC column.
-
-
IAC Cleanup: Pass the diluted extract through the IAC column at a flow rate of 1-2 drops/second.
-
Wash: Wash column with 10 mL water to remove non-specific binding proteins/lipids.[3] Dry the column with air.[3]
-
Elution: Elute toxins with 1.5 mL HPLC-grade Methanol. Collect in a silanized amber vial.
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase (50:50 A:B).
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: C18 Column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Gradient:
Mass Spectrometry Parameters
Operate in Positive Electrospray Ionization (ESI+) mode. The use of Ammonium Formate aids in the formation of
Table 1: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Aflatoxin G2 (Native) | 331.1 | 245.1 | 189.1 / 313.1 | 25 - 35 |
| Aflatoxin G2-13C17 (IS) | 348.1 | 262.1 * | 330.1 (Loss of H2O) | 25 - 35 |
*Note on IS Transition: The native transition 331->245 involves a neutral loss of 86 Da (
Results & Discussion: Mechanism of Correction
The power of this method lies in the identical behavior of the analyte and the standard.
Matrix Effect Correction
In peanut butter, phospholipids often elute late, suppressing ionization.[2][3]
-
Scenario: Matrix suppression reduces the AFG2 signal by 40%.
-
Without IS: You calculate a concentration 40% lower than reality (False Negative).[2][3]
-
With IS: The AFG2-13C17 signal is also suppressed by exactly 40%.[1][2][3]
-
Calculation:
Since both areas drop by the same factor, the ratio remains unchanged.[2]
Linearity and Recovery
-
Linearity:
over the range of 0.1 to 20 µg/kg.[3] -
Recovery: 95-105% (corrected). Uncorrected absolute recovery may be 70-80%, but the IS adjustment yields the true value.[1][3]
Figure 2: Ion Suppression Mechanism.[1][2][3] Because the Native and IS co-elute perfectly, they experience the exact same competition for ionization energy.[3]
Troubleshooting & Tips
-
Isobaric Interference: While 13C17 shifts the mass by +17, ensure no other co-eluting matrix compounds have a mass of 348.[3] The IAC cleanup usually eliminates this risk.[3]
-
Cross-Talk: Ensure your collision cell clears effectively between scans. If you see IS signal in the Native channel, check for isotopic impurity (unlabeled standard in the IS mix) or too wide a quadrupole isolation window.
-
Solvent Standards vs. Matrix Match: With 13C-IS, you can often use solvent-based calibration curves, significantly reducing prep time compared to matrix-matched calibration.[1][2][3]
References
-
AOAC International. (2005).[3] Official Method 2005.08: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[2][3][8] Liquid Chromatography with Post-Column Photochemical Derivatization.[3][8]
-
U.S. Food and Drug Administration (FDA). (2001).[3] Bacteriological Analytical Manual (BAM), Chapter 18: Yeasts, Molds and Mycotoxins.[2][3][2]
-
European Commission. (2006).[3][9] Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs. (Establishes limits for Aflatoxins in nuts). [2]
-
Sigma-Aldrich (Merck). Aflatoxin G2-13C17 Product Information and Certificate of Analysis.[1][2][3]
-
Cahill, L. M., et al. (2021).[2][3][10] Analysis of 12 Regulated Mycotoxins in 8 Food Matrices by Single Immunoaffinity Cleanup and Isotope Dilution LC–MS/MS.[3] LCGC North America.[3]
Sources
- 1. Aflatoxin G2 [webbook.nist.gov]
- 2. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. cfmot.de [cfmot.de]
- 7. lcms.cz [lcms.cz]
- 8. scribd.com [scribd.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Recovery of Aflatoxin G2-13C17 in QuEChERS Extracts
Current Status: Operational Ticket Focus: Low or Inconsistent Recovery of Internal Standard (Aflatoxin G2-13C17) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Canary in the Coal Mine"
In quantitative LC-MS/MS analysis, the stable isotope-labeled internal standard (IS), Aflatoxin G2-13C17 , is not merely a calibration tool—it is your primary diagnostic indicator.
If your IS recovery drops below 70% or exhibits high variability (%RSD >15), it indicates one of two failures:
-
Extraction Failure: The analyte is not partitioning into the organic phase (hydration/pH issues).
-
Cleanup Loss: The analyte is irreversibly binding to sorbents (dSPE issues).
-
Suppression: The mass spectrometer signal is being "crushed" by co-eluting matrix components (instrumental issue).
This guide deconstructs these failure modes using field-proven optimization strategies.
Module 1: The Extraction Phase (Partitioning)
The QuEChERS mechanism relies on salting-out partitioning.[1] Aflatoxin G2 is moderately polar. If it does not leave the sample matrix, no amount of cleanup will save the analysis.
Critical Control Point: Sample Hydration
Aflatoxins can bind tightly to dry matrices (grains, feeds, nuts). Acetonitrile (ACN) alone cannot penetrate dry pores effectively.
-
The Fix: You must hydrate dry samples with water (ratio 1:1 or 2:1 water:sample) and vortex for at least 15 minutes before adding the extraction solvent. This creates a slurry that allows the ACN to interact with the mycotoxins.
Solvent Selection: Acidified vs. Neutral
There is conflicting literature regarding acidification. Here is the definitive operational logic:
-
Scenario A: Aflatoxins Only. Use 100% Acetonitrile . Aflatoxin G2 is stable in neutral ACN. Acidification (1% Formic Acid) can sometimes increase co-extraction of matrix interferences without significantly improving G2 recovery.
-
Scenario B: Multi-Mycotoxin (Aflatoxins + Ochratoxin A/Fumonisins). You must use Acidified ACN (1-2% Formic Acid) . Ochratoxin A (OTA) is acidic; without low pH, it will ionize and remain in the water phase or bind to PSA during cleanup. Aflatoxin G2 tolerates this acidity well, but matrix co-elution may increase.
Data Table 1: Impact of Solvent on Aflatoxin Recovery (Peanut Matrix)
| Extraction Solvent | G2 Recovery (%) | Matrix Co-elution | Recommendation |
| 100% ACN | 92 - 105% | Low | Best for Aflatoxin-only workflows |
| 1% Acetic Acid in ACN | 115 - 125%* | High | Signal enhancement (false positive risk) |
| 2% Formic Acid in ACN | 85 - 95% | Moderate | Acceptable for Multi-class methods |
Module 2: The Cleanup Phase (dSPE Optimization)
This is the most common point of failure for Aflatoxin G2.
Sorbent Selection Logic
-
MgSO4 (Magnesium Sulfate): Essential.[2] Removes residual water.[3]
-
PSA (Primary Secondary Amine): Removes sugars and fatty acids.
-
Risk: PSA is basic. If the extract is too acidic (from Scenario B above), PSA acts as a buffer. If the extract is neutral, PSA is safe for Aflatoxins.
-
-
C18 (Octadecyl): Removes non-polar lipids.
-
Risk: Minimal for G2.[4] Essential for nuts/oils.
-
-
GCB (Graphitized Carbon Black): DANGER ZONE.
-
Mechanism:[5][6] GCB targets planar molecules (pigments like chlorophyll).
-
The Problem: Aflatoxins are planar. GCB will bind Aflatoxin G2, resulting in recoveries <50%.
-
Solution: Use minimal GCB (<10mg/mL) or switch to Z-Sep+ (Zirconia-based) sorbents, which remove lipids/pigments without retaining planar mycotoxins.
-
Visual Workflow: Sorbent Decision Tree
Caption: Decision logic for selecting dSPE sorbents to prevent Aflatoxin G2 loss.
Module 3: Instrumental Analysis (Addressing Matrix Effects)
If extraction and cleanup are perfect, but the signal is low, you have Ion Suppression .
The "Dilute-and-Shoot" Verification
To confirm if low recovery is due to extraction loss or matrix suppression:
-
Spike Post-Extraction: Extract a blank sample. Spike G2-13C17 into the final vial.
-
Compare: Compare the area count of this spike to a standard in neat solvent.
-
If Signal (Matrix) < Signal (Solvent), you have suppression.
-
If Signal (Matrix) ≈ Signal (Solvent), your loss occurred upstream (during extraction/cleanup).
-
Mobile Phase Optimization
Aflatoxins ionize best in positive mode (
-
Buffer: Use 5mM Ammonium Formate . This promotes ionization and stabilizes the signal.
-
Acid: Add 0.1% Formic Acid . This improves peak shape and protonation efficiency for G2.
-
Avoid: Pure water/methanol gradients without buffers, which lead to erratic ionization.
Protocol: Optimized High-Recovery Workflow
Target: Aflatoxin G2-13C17 in High-Lipid Matrices (e.g., Peanuts/Corn).
-
Sample Prep: Weigh 5.0 g homogenized sample into a 50 mL centrifuge tube.
-
IS Addition: Add Aflatoxin G2-13C17 solution (e.g., 10 µL of 10 µg/mL). Wait 15 mins for equilibration.
-
Hydration: Add 10 mL deionized water. Vortex 30 sec. Let stand 15 mins.
-
Extraction: Add 10 mL Acetonitrile (Start with neutral; use 1% Formic Acid only if recovering OTA simultaneously).
-
Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl, 1g Na-Citrate, 0.5g Na2-H-Citrate).
-
Immediate Action: Shake vigorously for 1 min to prevent MgSO4 clumping.
-
Centrifuge at 3000 x g for 5 mins.
-
-
Lipid Removal (Optional but Recommended): If upper layer is oily, add 5 mL Hexane , shake, centrifuge, and discard the upper hexane layer.
-
Cleanup (dSPE): Transfer 1 mL of ACN extract to a dSPE tube containing:
-
150 mg MgSO4
-
50 mg PSA
-
50 mg C18 (or 50 mg Z-Sep+ for difficult lipids)
-
NO GCB
-
-
Final Step: Vortex 1 min, Centrifuge. Transfer supernatant to vial. Dilute 1:1 with aqueous mobile phase (to improve peak shape) and inject.
Troubleshooting & FAQs
Q: My G2-13C17 recovery is consistently <50%, but B1-13C17 is fine. Why?
A: This suggests a polarity-specific loss. G2 is slightly more polar than B1. Check your dSPE sorbent.[2][7][8][9] If you are using GCB (Carbon), it preferentially binds planar structures, and slight differences in polarity can affect binding kinetics. Switch to Z-Sep or reduce GCB. Also, ensure you are not using "Florisil," which irreversibly binds G2.
Q: I see "Double Peaks" for Aflatoxin G2.
A: This is usually a solvent mismatch. If you inject 100% Acetonitrile extract into a high-aqueous initial mobile phase, the analyte precipitates or focuses poorly at the column head.
-
Fix: Dilute your final extract 1:1 with water or mobile phase A before injection.
Q: Can I use Acetate buffer instead of Citrate for extraction?
A: Yes. AOAC 2007.01 uses Acetate.[4] EN 15662 uses Citrate. Both work for Aflatoxins.[7][9] However, Citrate provides a slightly stronger buffering capacity at pH 5-5.5, which protects G2 from alkaline degradation if PSA is used heavily.
Visual Troubleshooting Logic
Caption: Diagnostic workflow for isolating the root cause of low internal standard recovery.
References
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods. National Institutes of Health (NIH). Available at: [Link]
-
Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts. National Institutes of Health (NIH). Available at: [Link]
-
Determination of aflatoxins M1, M2, B1, B2, G1 and G2 in peanut by modified QuEChERS method. Redalyc. Available at: [Link]
-
Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal—Lipid by LC/MS/MS. Agilent Technologies. Available at: [Link]
-
Optimization, Validation, and Application of Cleanup-Coupled Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of QuEChERS Followed by UHPLC-ToF-MS Method for Determination of Multi-Mycotoxins in Pistachio Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. redalyc.org [redalyc.org]
- 5. mycotoxinsite.com [mycotoxinsite.com]
- 6. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
How to correct for matrix effects in Aflatoxin G2 analysis with 13C standard
Technical Support Center: Aflatoxin G2 Analysis
Topic: Correcting Matrix Effects using
Executive Summary
In the LC-MS/MS analysis of Aflatoxin G2 (AFG2), matrix effects—specifically ion suppression—are the primary cause of quantitative error. Complex matrices like corn, peanuts, and spices contain co-eluting compounds that compete for charge in the electrospray ionization (ESI) source, often reducing the signal of AFG2 by 20–80%.
This guide details the Stable Isotope Dilution Assay (SIDA) workflow. By using uniformly labeled
Module 1: The Mechanism of Correction
Q: Why does my external calibration curve fail in complex matrices? A: External curves prepared in pure solvent cannot account for the "competition for charge" occurring in your sample.
In the ESI source, your analyte (AFG2) must compete with high-abundance matrix components (lipids, sugars, pigments) for a limited number of excess charges on the droplet surface. When matrix load is high, AFG2 loses this competition, resulting in fewer ions reaching the detector (Ion Suppression).
Visualizing the Problem & Solution:
Figure 1: Mechanism of Ion Suppression and how the Internal Standard (IS) mirrors the analyte's behavior, allowing for ratio-based correction.
Module 2: Experimental Protocol (SIDA Workflow)
Objective: Quantify AFG2 in peanut matrix with <5% error using
Reagents & Standards
-
Internal Standard: U-[
C ]-Aflatoxin G2 (Uniformly labeled). -
Extraction Solvent: Acetonitrile/Water/Acetic Acid (79:20:1 v/v/v).
MS/MS Transitions (MRM)
Accurate mass selection is critical. The
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Aflatoxin G2 | 331.1 [M+H]+ | 245.1 | 189.0 | 25 - 35 |
| 348.1 [M+H]+ | 261.1* | - | 25 - 35 |
*Note: The product ion 261.1 corresponds to the fragment retaining 16 of the 17 labeled carbons (245 + 16 = 261).
Step-by-Step Workflow
Step A: Sample Preparation (The "Spike Before" Method) Critically, spiking before extraction corrects for BOTH recovery losses and matrix effects.
-
Weigh: 5.0 g of homogenized sample (e.g., ground peanuts) into a 50 mL tube.
-
Spike IS: Add 100 µL of
C-AFG2 working solution (e.g., 100 ng/mL) directly onto the solid sample. -
Equilibrate: (CRITICAL) Vortex briefly and let stand for 15–30 minutes. This allows the IS to bind to the matrix similarly to the native toxin.
-
Extract: Add 20 mL Extraction Solvent. Shake vigorously for 30–60 minutes.
-
Centrifuge: 3000 x g for 10 minutes.
-
Dilute: Transfer 500 µL supernatant to a vial; dilute with 500 µL water (to match initial mobile phase).
-
Inject: 10 µL into LC-MS/MS.
Step B: Data Processing
Do not use absolute area. Calculate the Response Ratio :
Module 3: Troubleshooting & FAQs
Issue 1: "My C Internal Standard signal varies wildly between samples."
Diagnosis: This is actually normal and indicates the IS is doing its job.
-
Explanation: If Sample A has high suppression (dirty matrix) and Sample B has low suppression (clean matrix), the absolute area of the IS will fluctuate. However, the native AFG2 area will fluctuate by the exact same factor.
-
Verification: Check the Response Ratio . If the ratio is consistent for QC spikes despite area fluctuations, the system is working.
-
Action: If the signal drops below the Limit of Detection (LOD), dilute the sample extract further (e.g., 1:10) to reduce matrix load.[5]
Issue 2: "I see 'Peak Splitting' or broad peaks for AFG2."
Diagnosis: Solvent mismatch.
-
Cause: Injecting a high-organic extract (e.g., 80% Acetonitrile) into a high-aqueous initial mobile phase causes the analyte to precipitate or travel faster than the solvent front.
-
Solution: Ensure the final sample vial solvent matches the initial mobile phase conditions (e.g., dilute the extract with water until it is ~20-30% organic).
Issue 3: "Can I add the Internal Standard after extraction to save money?"
Diagnosis: Yes, but with caveats.
-
Spike BEFORE Extraction: Corrects for Extraction Efficiency + Matrix Effects. (Recommended).
-
Spike AFTER Extraction: Corrects for Matrix Effects ONLY. You must validate extraction recovery separately.
Decision Logic Diagram:
Figure 2: Decision matrix for Internal Standard addition point.
References & Authoritative Sources
-
European Commission. (2006).[6][7] Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.[6][8][9]
-
Relevance: Establishes the legal requirements for recovery correction and sampling in the EU.
-
-
AOAC International. (2008). AOAC Official Method 2008.02: Aflatoxins in Ginseng and Ginger.[10][11]
-
Relevance: Validates the use of affinity cleanup and LC methods; provides performance criteria for recovery (70-125%).
-
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS.Analytical and Bioanalytical Chemistry, 402, 2675–2686.
-
Relevance: Scientific validation of the SIDA approach for mycotoxins.[12]
-
-
Supelco/Sigma-Aldrich. Isotope Labeled Standards for Mycotoxin Analysis.
-
Relevance: Source for specific MRM transitions and solvent compatibility data.
-
Sources
- 1. agilent.com [agilent.com]
- 2. sceqa.wordpress.com [sceqa.wordpress.com]
- 3. tentamus.com [tentamus.com]
- 4. Optimization and validation of a liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of aflatoxins in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. The Existing Methods and Novel Approaches in Mycotoxins’ Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. Mycotoxins - Food Safety - European Commission [food.ec.europa.eu]
- 9. food.gov.uk [food.gov.uk]
- 10. supplysidesj.com [supplysidesj.com]
- 11. Determination of Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger by Multitoxin Immunoaffinity Column Cleanup and Liquid Chromatographic Quantitation: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stable Isotope Dilution Analysis (SIDA) for Mycotoxins
Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 14, 2026
Introduction
Stable Isotope Dilution Analysis (SIDA) is the definitive "gold standard" for mycotoxin quantification in complex matrices (grains, feed, biological fluids). By adding a known amount of isotopically labeled internal standard (ISTD) early in the workflow, we theoretically compensate for two critical sources of error: extraction loss and matrix effects (signal suppression/enhancement in LC-MS/MS).
However, SIDA is not a "magic bullet." If the ISTD does not behave exactly like your analyte, or if the mass spectrometer misinterprets the signals, the correction fails. This guide addresses the specific, high-level failure modes we see in the field.
Module 1: The "Deuterium Effect" & Chromatographic Separation
Q: My internal standard elutes slightly earlier than my analyte. Is this a problem?
A: Yes, this is a critical failure mode known as the "Deuterium Isotope Effect."
The Mechanism:
Deuterium (
The Consequence: Matrix effects (ion suppression) are temporal—they happen at specific retention times (RT) when co-eluting matrix compounds enter the source. If your ISTD elutes at 4.8 min and your analyte at 4.9 min, they are experiencing different matrix environments. The ISTD can no longer correct for the suppression affecting the analyte.
The Solution:
Switch to
| Feature | Deuterated ( | Carbon-13 ( |
| Retention Time | Shifts earlier (0.1–0.5 min) | Perfect Co-elution |
| Bond Stability | H/D exchange possible (unstable) | Stable (C-C backbone) |
| Correction Accuracy | Low (if RT shifts occur) | High (Gold Standard) |
| Cost | Lower | Higher |
Module 2: Cross-Talk & Isotopic Purity
Q: I see a peak for my Internal Standard in my solvent blank (or vice versa). Is my column contaminated?
A: Likely not. You are experiencing "Isotopic Cross-Talk."
The Mechanism: This occurs due to two physical realities:
-
Native Impurity: High concentrations of native analyte contain naturally occurring
C isotopes (approx. 1.1% per carbon).[1] If your mycotoxin has 20 carbons, ~20% of your "unlabeled" molecules are actually M+1. If your ISTD mass transition is close to this M+1 or M+2 mass, the native analyte will trigger the ISTD channel. -
Labeling Incompleteness: No ISTD is 100% pure. A
C-labeled standard might contain small amounts of unlabeled (native) compound.
Diagnostic Workflow:
Figure 1: Diagnostic logic for identifying Isotopic Cross-Talk vs. Impurity.
The Solution:
-
Mass Resolution: Ensure your ISTD is at least +3 Da heavier than the native analyte to avoid M+1/M+2 overlap.
-
Concentration Balance: Do not spike ISTD too low. If the native concentration is 100x the ISTD, the natural isotopic abundance of the native will swamp the ISTD signal.
Module 3: Recovery & Equilibration
Q: I used SIDA, but my recovery is still varying wildly (e.g., 60% to 130%). Why isn't it correcting?
A: You likely spiked the ISTD after extraction or didn't allow for equilibration.
The Mechanism: SIDA relies on the premise that the ISTD and the analyte are chemically indistinguishable throughout the entire process.
-
Scenario A (Correct): ISTD added to ground sample
Equilibrated Extracted. The ISTD suffers the exact same extraction inefficiency as the analyte. The ratio remains constant. -
Scenario B (Incorrect): Sample Extracted
ISTD added to extract. The ISTD is 100% recovered (because it wasn't extracted), but the analyte was only 80% recovered. The ratio is skewed.
The "Equilibration" Factor: Mycotoxins like Aflatoxin and Ochratoxin A can bind tightly to matrix components (proteins/starches). When you spike the ISTD onto the dry flour/grain, you must wait (typically 15–30 mins) for the ISTD to bind to the matrix in the same way the native toxin is bound. If you extract immediately, the ISTD is "loose" and extracts easily, while the native toxin is "bound" and extracts poorly.
Recommended Protocol (Standard Addition to Matrix):
-
Weigh 5g of homogenized sample.
-
Spike
C-ISTD directly onto the sample. -
Vortex and let stand for 15–30 minutes (Equilibration).
-
Add Extraction Solvent (e.g., ACN:Water:Acetic Acid 79:20:1).
-
Shake/Vortex vigorously (30–60 mins).
-
Centrifuge and Dilute for LC-MS/MS.[2]
Module 4: Regulatory Performance Criteria
When validating your SIDA method, you must meet specific performance criteria. In the EU, these are governed by Commission Regulation (EC) No 401/2006 (and recent updates like 2023/2782).
Key Validation Metrics:
| Parameter | Acceptance Criteria (EC 401/2006) | Notes |
| Recovery | 70% – 120% | For concentrations 1–10 µg/kg |
| RSD | Within-lab precision | |
| RSD | Inter-lab precision | |
| Linearity ( | Weighted (1/x) calibration curve |
Note: Even with SIDA, if your absolute recovery (signal intensity) drops below 10% due to massive matrix suppression, the method is invalid because precision will suffer (shot noise).
References
-
European Commission. (2006).[3] Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.[4] EUR-Lex. [Link]
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[2][3][5][6][7][8][9][10][11][12][13] [Link]
-
Lattanzio, V.M.T., et al. (2011). Critical assessment of extraction methods for the simultaneous determination of mycotoxins in popcorn. Journal of Chromatography A. [Link]
-
Stowell, A. (2013). Which internal standard? Deuterated or C13 enriched? ResearchGate Discussion. [Link]
-
U.S. Food and Drug Administration (FDA). (2023). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][11][12] FDA.gov. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. waters.com [waters.com]
- 4. eur-lex.europa.eu [eur-lex.europa.eu]
- 5. fda.gov [fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. ukisotope.com [ukisotope.com]
- 10. An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. lcms.cz [lcms.cz]
- 13. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Sensitivity Aflatoxin G2 Quantification
Topic: Improving the accuracy of Aflatoxin G2 (AFG2) quantification at low levels. Role: Senior Application Scientist Audience: Analytical Chemists, QC Managers, and Drug Development Scientists.
Introduction: The Aflatoxin G2 Challenge
While Aflatoxin B1 often dominates regulatory focus due to its toxicity, Aflatoxin G2 (AFG2) presents a unique analytical paradox. It is naturally fluorescent (unlike B1/G1 which require derivatization), yet it frequently yields the poorest recovery rates and lowest signal-to-noise ratios in multi-toxin panels.
Why is AFG2 difficult at trace levels?
-
Polarity & Elution: AFG2 is the most polar of the four main aflatoxins (G2 > G1 > B2 > B1). It elutes first in reverse-phase chromatography, placing it dangerously close to the solvent front where polar matrix interferences (proteins, sugars) suppress ionization (LC-MS) or scatter light (HPLC-FLD).
-
Cleanup Losses: Because of its polarity, AFG2 is the most likely toxin to be "washed off" an Immunoaffinity Column (IAC) during the wash step if the solvent strength is even marginally too high.
-
Derivatization Misconceptions: In HPLC-FLD, while Photochemical Reactor Enhanced Detection (PHRED) boosts B1/G1 signals by 10-30x, it provides no enhancement to G2. If your baseline noise is high, G2 disappears.
This guide provides a self-validating workflow to stabilize AFG2 quantification at sub-ppb levels.
Module 1: Extraction & Immunoaffinity Cleanup (The Foundation)
Core Principle: You cannot detect what you have already lost. The majority of AFG2 under-quantification occurs before the sample reaches the HPLC.
The Protocol: Optimized IAC Cleanup
Standard Reference: Modification of AOAC Official Method 991.31
| Step | Action | Critical Technical Insight (The "Why") |
| 1. Extraction | Extract 25g sample with MeOH:Water (70:30) or ACN:Water (84:16) . | Avoid 100% organic solvents. AFG2 requires water in the extraction solvent to solubilize efficiently from the matrix binding sites. |
| 2. Dilution | Dilute extract with PBS (pH 7.4) until organic content is <15% . | Antibody Protection. Antibodies in the IAC denature at >15-20% solvent concentration. If denatured, they lose affinity for G2 first (lowest affinity). |
| 3. Filtration | Filter through glass microfiber (Whatman GF/A). | Do not use nylon filters initially; aflatoxins can bind non-specifically to certain nylon membranes, reducing recovery. |
| 4. Loading | Pass 10-20 mL through IAC at 1 drop/sec . | Kinetic Binding. Fast flow rates prevent the antibody from capturing the AFG2, which has a lower binding constant than B1. |
| 5. Washing | Wash with 10 mL Water (or PBS). | The G2 Trap. Do not add Methanol to the wash step unless strictly validated. Even 5% MeOH in the wash can elute AFG2 prematurely due to its polarity. |
| 6. Elution | Elute with 1.5 mL Methanol . | Allow the methanol to sit in the column for 1 minute before collecting to break antibody-antigen bonds. |
Visualizing the Cleanup Logic
Figure 1: Logic flow for preventing Aflatoxin G2 loss during Immunoaffinity Column (IAC) cleanup.
Module 2: Chromatographic Resolution (The Separation)
Core Principle: Resolution equals Sensitivity. Because AFG2 elutes early, it is prone to "isobaric interference" (in MS) or "background fluorescence" (in FLD).
Optimized HPLC Conditions
| Parameter | Recommendation | Technical Rationale |
| Column | C18, 150mm x 4.6mm, 3-5 µm (or 1.8 µm for UPLC) | A standard C18 is sufficient, but ensure end-capping to reduce silanol interactions which cause tailing for polar G2. |
| Mobile Phase | Water:MeOH:ACN (60:20:20) + KBr/HNO3 (if using electrochemical cell) | A ternary mixture provides better selectivity than binary. ACN sharpens peaks; MeOH modifies selectivity. |
| Isocratic vs. Gradient | Isocratic preferred for FLD. | Isocratic elution keeps the baseline stable. Gradient elution can cause baseline drift that masks the low-level G2 peak. |
| Temperature | 30°C - 40°C | Higher temperature reduces viscosity and improves mass transfer, sharpening the G2 peak. |
Module 3: Detection & Quantification (The Sensitivity)
Scenario A: HPLC-FLD (Fluorescence Detection)
The Standard Routine Method[1]
-
The Mechanism: AFG2 has a saturated terminal furan ring. It is naturally fluorescent.
-
The Trap: Most labs use a Photochemical Reactor (PHRED) to derivatize B1 and G1.
-
Does PHRED hurt G2? Generally, no. It allows B1/G1 to fluoresce, while B2/G2 pass through mostly unaffected.
-
Optimization: If you are only struggling with G2, ensure your excitation wavelength is optimized.
-
Excitation: 360-365 nm
-
Emission: 430-455 nm (G2 emits at higher wavelengths than B1).
-
Scenario B: LC-MS/MS (Mass Spectrometry)
The High-Sensitivity/Confirmation Method[2]
-
The Issue: Ion Suppression. The early eluting G2 overlaps with polar matrix components that were not removed by the IAC.
-
The Solution: Stable Isotope Dilution Assay (SIDA).
-
You must use a
-labeled Internal Standard (IS) for AFG2. -
Add the IS before extraction (ideal) or before injection.
-
The IS co-elutes exactly with the analyte and suffers the exact same suppression, mathematically correcting the quantification.
-
Troubleshooting Guide (FAQ)
Q1: My Aflatoxin B1 recovery is 95%, but G2 is only 60%. Why?
Diagnosis: This is a classic "Wash Step" error. Root Cause: AFG2 is more polar than B1. If you used a wash solution containing even small amounts of methanol (e.g., 5-10%) to "clean" the column, you likely washed the G2 off the antibody. Fix: Switch to a 100% water or PBS wash. Ensure the sample pH was adjusted to 7.0–7.4 before loading; acidic conditions reduce antibody affinity for G2.
Q2: I see a "shoulder" on my G2 peak in HPLC-FLD.
Diagnosis: Co-elution or degradation. Root Cause:
-
Degradation: AFG2 is sensitive to light. Are you using amber glassware?
-
Mobile Phase: If using an isocratic method, the organic ratio might be slightly too high, causing G2 to elute too fast and merge with the injection void volume. Fix: Decrease the organic component of your mobile phase by 2-3% to increase retention time and separate G2 from the solvent front.
Q3: In LC-MS, my G2 signal varies wildly between injections.
Diagnosis: Matrix Effects (Ion Suppression). Root Cause: Matrix components are building up on the column or eluting irregularly. Fix:
-
Use a Divert Valve to send the first 1-2 minutes of flow (containing salts/polar matrix) to waste, not the source.
-
Implement a
-AFG2 internal standard. This is non-negotiable for low-level accuracy (<1 ppb).
Troubleshooting Logic Tree
Figure 2: Diagnostic decision tree for identifying root causes of Aflatoxin G2 quantification errors.
References
-
AOAC International. (2005).[3] AOAC Official Method 991.31: Aflatoxins in Corn, Raw Peanuts, and Peanut Butter.[3][4][5] Immunoaffinity Column (Aflatest) Method.
-
(Note: Full method requires subscription, summary available via instrument vendors).
-
-
Waters Corporation. (2020).
-
LCTech. (n.d.).[6] Aflatoxin Analysis: Photochemical Post-Column Derivatization (UVE).
-
Agilent Technologies. (2011).[7] Determination of Aflatoxins (B1, B2, G1 and G2) in Corn and Peanut Butter by HPLC-FLD Using Pre-column Immunoaffinity Cleanup.
-
Shimadzu Corporation. (2015).
Sources
Method refinement for Aflatoxin G2-13C17 in challenging food samples
Topic: Optimization of Aflatoxin G2 Analysis in Complex Food Matrices using 13C17-Isotope Dilution Role: Senior Application Scientist Status: Active | Version: 2.4
Introduction: The Precision Imperative
Welcome to the Advanced Method Development Support Center. You are likely here because standard protocols for Aflatoxin G2 (AFG2) are failing in your "challenging" matrices—high-fat nuts, pigmented spices, or complex botanicals.
While Aflatoxin G2 is structurally similar to B1, B2, and G1, its specific dihydrofuran ring structure and polarity often lead to unique retention time shifts and ionization suppression issues. We utilize U-[13C17]-Aflatoxin G2 (uniformly labeled carbon-13) as the "Gold Standard" internal standard (IS) because it offers identical chromatographic behavior to the native analyte, unlike deuterated standards which often suffer from the "isotope effect" (slight retention time shifts resulting in imperfect compensation for matrix effects).
This guide addresses the causality of failure and provides self-validating protocols to ensure your data holds up to regulatory scrutiny (EU 1881/2006, FDA).
Module 1: Sample Preparation (The Matrix Challenge)
Q: I am analyzing peanut butter and almond flour. My 13C-G2 recovery is consistently low (<60%). What is happening?
A: This is a classic "lipophilic shielding" issue. Aflatoxins are moderately polar, but in high-fat matrices ( >40% fat), lipid micelles can encapsulate the toxin, preventing it from partitioning into the extraction solvent.
The Fix: The Defatting Protocol Do not rely on standard QuEChERS alone for >20% fat samples. You must break the lipid interaction.
-
Pre-Extraction: Add hexane to your sample before the primary extraction solvent.
-
Partition: Vortex thoroughly. The lipids partition into the hexane; Aflatoxins remain in the aqueous/organic layer.
-
Separation: Centrifuge and discard the upper hexane layer.
-
Spiking Point (Critical): If you spike your 13C17-IS after defatting, you only correct for instrument variation. To correct for extraction loss, spike the IS into the homogenized sample and allow it to equilibrate for 30 minutes before adding hexane.
Q: My spice samples (chili powder, paprika) show severe signal suppression for G2, even with the IS. Why?
A: This is "Ionization Competition." Pigments (carotenoids, chlorophylls) and polyphenols often co-elute with Aflatoxins. Even if you don't see them in the UV chromatogram, they are entering the source and stealing charge from your analyte.
The Fix: Immunoaffinity vs. Solid Phase Extraction (SPE)
-
Avoid: Graphitized Carbon Black (GCB). While it removes pigments, it has a planar structure that irreversibly binds the planar Aflatoxin molecule, causing massive loss of G2.
-
Recommended: Use a Mycotoxin-specific Immunoaffinity Column (IAC) . The antibodies are specific to the Aflatoxin structure.
-
Protocol Adjustment: Ensure your loading solvent contains <5% organic solvent (dilute your extract with PBS). High acetonitrile denatures the antibodies, causing the G2 (and your expensive 13C17 IS) to flow right through without binding.
-
Visualization: Extraction Decision Matrix
Figure 1: Decision tree for selecting the correct cleanup strategy based on matrix complexity to preserve Aflatoxin G2-13C17 integrity.
Module 2: The Internal Standard (Aflatoxin G2-13C17)[1]
Q: Can I just spike the IS into the vial immediately before injection to save money?
A: You can, but you lose 50% of the value.
-
Pre-Injection Spiking: Only corrects for Matrix Effects (Ion suppression/enhancement) and injection variability. It assumes 100% extraction efficiency, which is scientifically risky for complex food matrices.
-
Pre-Extraction Spiking (Recommended): Corrects for Extraction Efficiency + Cleanup Losses + Matrix Effects . If your IAC column fails or your partition is incomplete, the 13C17 ratio remains constant, yielding an accurate result.
Q: How do I calculate the correct MRM transitions for the 13C17 standard?
A: You cannot simply add +17 to every fragment. You must understand which carbons are retained in the fragment ion.
-
Parent Ion: Aflatoxin G2 is C17H14O7.
-
Daughter Ions:
-
The primary fragment (loss of CO from the lactone ring) usually retains most carbons.
-
Self-Validation: You must run a product ion scan on the pure IS to confirm the daughter masses. Do not assume theoretical loss.
-
Table 1: Recommended MRM Transitions (ESI Positive Mode)
| Analyte | Precursor (m/z) | Product Quantifier (m/z) | Product Qualifier (m/z) | Collision Energy (V) |
| Aflatoxin G2 (Native) | 331.1 | 245.1 | 189.0 | 30 - 35 |
| Aflatoxin G2-13C17 (IS) | 348.1 | 261.1 | 205.1 | 30 - 35 |
*Note: The mass shift in fragments depends on the specific fragmentation pathway. 261.1 assumes retention of 16 carbons in the fragment.
Module 3: LC-MS/MS Optimization
Q: My peaks are tailing, and the 13C17 IS is splitting. Is the column bad?
A: Likely not. This is usually a Solvent Strength Mismatch . If you dissolve your final extract in 100% Methanol but your LC gradient starts at 90% Water, the analyte precipitates momentarily at the head of the column, causing peak distortion.
-
The Fix: Reconstitute your sample in a solvent that matches your initial mobile phase (e.g., 50:50 Methanol/Water or 30:70 ACN/Water).
Q: I see "crosstalk" where the native G2 signal appears in the IS channel.
A: This is impossible isotopically (12C cannot weigh more), but possible effectively due to Isobaric Interference or Impurity .
-
Check Isotopic Purity: Ensure your 13C17 standard is >98% pure. If it contains significant 13C16 (one 12C atom), it will appear 1 Da lower.
-
Check Resolution: Ensure you are not detecting a matrix interference that shares the 348 mass.
-
The Test: Inject a high concentration of Native G2 (without IS). Monitor the 348 -> 261 transition. If you see a peak, your native standard is contaminated or your mass resolution is too wide (set Quadrupole resolution to "Unit" or "High").
Visualization: Method Optimization Loop
Figure 2: Iterative optimization workflow to ensure perfect co-elution and minimal ionization suppression.
References
-
European Commission. (2006). Commission Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs.[3] (Basis for regulatory limits).[1][4]
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[1][2][4][5][6][7][8][9][10][11] (Establishes 13C superiority over deuterium).
-
CEN (European Committee for Standardization). (2019). EN 17280:2019 - Foodstuffs - Determination of aflatoxin B1, B2, G1 and G2... by LC-MS/MS. (Standardized extraction protocols).
-
Agilent Technologies. (2016). Aflatoxin Analysis in Infant Formula with Enhanced Matrix Removal.[4] (Application Note on lipid removal).
-
Romer Labs. (2023).[12] 13C Isotope Labeled Internal Standards: Technical Guide. (Source for transition calculation logic).
Sources
- 1. tentamus.com [tentamus.com]
- 2. shimadzu.com [shimadzu.com]
- 3. A high‐performance method for quantitation of aflatoxins B1, B2, G1, G2: Full validation for raisin, peanut matrices, and survey of related products at Ho Chi Minh City - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. youngin.com [youngin.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Detection of Aflatoxins in Different Matrices and Food-Chain Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. romerlabs.com [romerlabs.com]
Reducing analytical variability in Aflatoxin G2 isotope dilution assays
An in-depth guide to reducing analytical variability in Aflatoxin G2 isotope dilution assays is provided below.
Technical Support Center: Aflatoxin G2 Isotope Dilution Assays
Welcome to the technical support center for Aflatoxin G2 analysis using Isotope Dilution Mass Spectrometry (IDMS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for minimizing analytical variability and ensuring the accuracy and reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding Aflatoxin G2 analysis by IDMS.
Q1: What is the fundamental principle of an isotope dilution assay for Aflatoxin G2?
A: Isotope dilution is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., ¹³C-Aflatoxin G2) to a sample. This "internal standard" is chemically identical to the native Aflatoxin G2 (the "analyte") and experiences the same physical and chemical effects during sample preparation, extraction, and analysis. By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, we can accurately quantify the amount of Aflatoxin G2 in the original sample, even if there are losses during the analytical process. This method is considered a "gold standard" for its high precision and accuracy.
Q2: Why is reducing variability so critical in Aflatoxin G2 analysis?
A: Aflatoxin G2 is a potent mycotoxin with significant health implications, and its presence in food, feed, and pharmaceutical excipients is strictly regulated by bodies like the FDA and EFSA. Analytical variability can lead to the misclassification of a sample, resulting in either the rejection of a safe product or the acceptance of a contaminated one. This has profound economic and public health consequences. Therefore, maintaining low analytical variability is paramount for regulatory compliance and consumer safety.
Q3: What are the primary sources of variability in these assays?
A: Variability can be introduced at multiple stages of the analytical workflow. The main contributors include:
-
Sample Matrix: Complex sample matrices can interfere with the extraction and detection of Aflatoxin G2.
-
Sample Preparation: Incomplete extraction, inconsistent sample cleanup, and analyte degradation can all introduce significant errors.
-
Instrumentation: Fluctuations in the performance of the liquid chromatography (LC) and mass spectrometry (MS) systems can affect the accuracy of the results.
-
Data Analysis: Incorrect integration of chromatographic peaks and improper application of calibration models can lead to inaccurate quantification.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during Aflatoxin G2 analysis.
Issue 1: Poor Peak Shape and Resolution in the Chromatogram
Symptoms: Tailing, fronting, or split peaks for either the native Aflatoxin G2 or the ¹³C-labeled internal standard.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Column Contamination | 1. Flush the column with a strong solvent (e.g., isopropanol or methanol).2. If flushing fails, replace the column with a new one. | Contaminants from the sample matrix can accumulate on the column, interacting with the analyte and distorting peak shape. |
| Inappropriate Mobile Phase | 1. Ensure the pH of the mobile phase is appropriate for Aflatoxin G2 (typically acidic).2. Verify the composition of the mobile phase and prepare it fresh daily. | The mobile phase composition directly influences the retention and elution of the analyte from the LC column. |
| Column Overloading | 1. Dilute the sample and reinject.2. Reduce the injection volume. | Injecting too much analyte can saturate the stationary phase of the column, leading to peak distortion. |
Issue 2: High Variability in replicate injections (>15% RSD)
Symptoms: The relative standard deviation (RSD) of the peak area ratios for replicate injections of the same sample exceeds the acceptable limit (typically <15%).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Sample Extraction | 1. Review the sample extraction protocol for consistency.2. Ensure thorough vortexing and centrifugation. | Incomplete or inconsistent extraction will result in varying amounts of analyte being introduced to the instrument. |
| LC System Instability | 1. Check for leaks in the LC system.2. Purge the pumps to remove air bubbles. | Leaks or air bubbles can cause fluctuations in the flow rate and pressure of the mobile phase, leading to inconsistent retention times and peak areas. |
| Mass Spectrometer Fluctuation | 1. Perform a system suitability test and recalibrate the mass spectrometer if necessary. | A poorly calibrated mass spectrometer will not provide a stable and reproducible signal. |
Issue 3: Low Signal Intensity or No Peak Detected
Symptoms: The signal-to-noise ratio for the Aflatoxin G2 peak is low, or the peak is not detected at all.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Analyte Degradation | 1. Protect samples and standards from light and heat.2. Prepare fresh working solutions. | Aflatoxins are susceptible to degradation under certain conditions, leading to a loss of signal. |
| Ion Suppression | 1. Dilute the sample to reduce matrix effects.2. Use a more effective sample cleanup method, such as solid-phase extraction (SPE). | Co-eluting matrix components can suppress the ionization of the analyte in the mass spectrometer's ion source, reducing signal intensity. |
| Incorrect MS Parameters | 1. Verify the precursor and product ion masses for both native and labeled Aflatoxin G2.2. Optimize the collision energy and other MS parameters. | The mass spectrometer must be set to monitor the correct mass-to-charge ratios (m/z) to detect the analyte and internal standard. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Sample Extraction and Cleanup
This protocol outlines a general procedure for the extraction and cleanup of Aflatoxin G2 from a solid matrix.
-
Sample Homogenization: Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of ¹³C-Aflatoxin G2 internal standard solution to the sample.
-
Extraction: Add 20 mL of an 80:20 (v/v) acetonitrile/water solution. Vortex for 20 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Cleanup: Pass the supernatant through a solid-phase extraction (SPE) cartridge designed for mycotoxin cleanup.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase.
Workflow Diagram: Isotope Dilution Mass Spectrometry (IDMS)
Caption: The overall workflow for Aflatoxin G2 quantification using IDMS.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting high analytical variability.
References
-
AOAC INTERNATIONAL. (2019). Official Methods of Analysis of AOAC INTERNATIONAL, 21st Edition. AOAC INTERNATIONAL. [Link]
-
European Commission. (2006). Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs. Official Journal of the European Union, L 70, 12-34. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Action Levels for Poisonous or Deleterious Substances in Human Food and Animal Feed. FDA. [Link]
Quality control measures for Aflatoxin G2-13C17 in a regulated lab
Topic: Internal Standard Management in Regulated Mycotoxin Analysis (ISO 17025/GMP)
Welcome to the Technical Support Hub
Current Status: Operational Role: Senior Application Scientist Scope: Troubleshooting, Validation, and QC for Stable Isotope Dilution Assays (SIDA)[1]
This guide addresses the specific challenges of using Aflatoxin G2-13C17 (uniformly labeled Carbon-13 internal standard) in regulated LC-MS/MS environments. Unlike deuterated standards, 13C-labeled standards offer superior stability and identical retention times to native analytes, but they require rigorous QC to prevent costly compliance failures.[2]
Part 1: Pre-Analytical QC (Receipt & Storage)[1]
The "Hidden" Failure Mode: Most internal standard (IS) failures occur before the sample reaches the mass spectrometer. Aflatoxins are light-sensitive and unstable in pure aqueous solutions.[2]
FAQ: Storage & Handling
Q: I just received my shipment of Aflatoxin G2-13C17. How do I verify it before use? A: Do not assume the concentration on the vial is static.[2] Volatile solvents (Acetonitrile) can evaporate through septa during shipping.[1][2]
-
Weight Check: Weigh the unopened ampoule/vial on an analytical balance. Compare this to the "Gross Weight" listed on the Certificate of Analysis (CoA) if available.
-
UV Verification: If you suspect evaporation, measure the absorbance at 360 nm (in ACN).[1][2]
-
Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation, which degrades Aflatoxins.
Q: Can I store the diluted working solution in water? A: CRITICAL WARNING. Aflatoxins (especially G-series) are unstable in pure water.[1][2]
-
Rule: Maintain at least 20% organic solvent (Methanol or Acetonitrile) in your working solutions.[1][2][3]
-
Vials: Use Amber silanized glass vials . Aflatoxins bind to non-silanized glass, causing a "dropping response" over time.[2]
Part 2: Analytical Method Performance (The "Why" Behind the Protocol)
In a regulated lab (FDA/EU), your Internal Standard is your primary defense against Matrix Effects .[1][2]
Mechanism of Action: Isotope Dilution Mass Spectrometry (IDMS)
Aflatoxin G2-13C17 (
-
Why this matters: This large mass shift prevents "cross-talk" (spectral overlap) between the native analyte and the standard, which is a common issue with deuterium-labeled standards (often only +3 Da).[1]
-
Co-elution: Because 13C atoms behave identically to 12C atoms chromatographically, the IS elutes at the exact same retention time as the native toxin, perfectly compensating for ion suppression at that specific moment.
QC Decision Tree: Internal Standard Validation
The following workflow illustrates the logic for validating IS performance during a run.
Figure 1: Logic flow for validating Internal Standard performance during routine LC-MS/MS analysis.
Part 3: Troubleshooting Guide (FAQs)
Scenario A: "I see a peak for Aflatoxin G2 in my Blank sample."
Diagnosis: This is likely Isotopic Impurity (Cross-talk) or Carryover .[1][2] Technical Explanation: If your 13C17 standard is only 98% pure, the remaining 2% might be 13C16 (lighter) or native 12C.[1][2] This "unlabeled" portion will appear in the native G2 MRM channel, creating a false positive.[2]
Protocol to Fix:
-
Inject Pure IS: Inject the Internal Standard only (at working concentration) in clean solvent.[2]
-
Monitor Native Channel: Watch the transition for native G2 (e.g., 331.1 -> 245.1).
-
Calculate Contribution:
[1] -
Action: If contribution > 1/10th of your LOQ (Limit of Quantitation), the IS is too impure for trace analysis or the concentration is too high.[2]
Scenario B: "The IS peak area fluctuates wildly between samples."
Diagnosis: Severe Matrix Effects or Pipetting Error.[2] Technical Explanation: While IDMS corrects for matrix effects, extreme suppression (>80% signal loss) ruins precision (RSD) and sensitivity.[1]
Protocol to Fix:
-
Check the "Absolute" Area: Compare the IS area in the sample to the IS area in a solvent standard.
-
The 50% Rule: If the IS area in the sample is <50% of the solvent standard, the matrix is suppressing ionization.
-
Solution:
Part 4: Regulatory Acceptance Criteria
Regulated labs must adhere to strict performance metrics.[2][4] The following table summarizes requirements from key regulatory bodies (EU SANTE and US FDA).
| Parameter | Metric | Acceptance Criteria (SANTE/11312/2021 & FDA) | Technical Note |
| Recovery | Accuracy | 70% – 120% | Calculated using the IS-corrected concentration. |
| Precision | RSD (Repeatability) | ≤ 20% | For concentrations ≥ 10 ppb.[1][2] |
| Retention Time | Drift | ± 0.1 min (or <5% shift) | IS and Native Analyte must overlap perfectly. |
| Ion Ratio | Selectivity | ± 30% (relative) | Ratio of Quantifier/Qualifier ions must match the standard. |
| Linearity | ≥ 0.990 | Residuals should be < ±20%.[2] |
References
-
European Commission. (2021).[1][2][5] Analytical quality control and method validation procedures for pesticide residues analysis in food and feed (SANTE/11312/2021).[5][6][7][8] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2019).[1][2] Guidelines for the Validation of Chemical Methods for the FDA FVM Program, 3rd Edition.[9] Retrieved from [Link][1]
-
Varga, E., et al. (2012).[1] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[2][6][7][10] Retrieved from [Link]
-
PubChem. (n.d.).[1][2] Aflatoxin G2 Compound Summary.[2][3][10] National Library of Medicine.[2] Retrieved from [Link][1]
-
Cervino, C., et al. (2008).[1][2][11] Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods.[1][2][12][13] Journal of Agricultural and Food Chemistry.[2] Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability of aflatoxins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. In-House Validation of an Efficient and Rapid Procedure for the Simultaneous Determination and Monitoring of 23 Mycotoxins in Grains in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s27415.pcdn.co [s27415.pcdn.co]
- 10. fda.gov [fda.gov]
- 11. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming calibration curve non-linearity with Aflatoxin G2-13C17
Welcome to the Advanced Mycotoxin Analysis Support Hub. Current Module: Aflatoxin G2 (AFG2) Quantification Topic: Correcting Calibration Non-Linearity via Isotope Dilution Mass Spectrometry (IDMS)
Module 1: The Core Mechanism
Why your calibration curve is failing
In LC-MS/MS analysis of mycotoxins, particularly Aflatoxin G2, non-linear calibration curves are rarely caused by the instrument's fundamental physics. They are almost always caused by Matrix Effects (ME) in the ionization source (ESI).[1]
-
The Problem (Ion Suppression/Enhancement): Co-eluting matrix components (lipids, pigments from corn, peanuts, etc.) compete for charge in the electrospray droplet.[1]
-
Result: The signal for AFG2 does not increase linearly with concentration because the "ionization efficiency" changes as the matrix load changes relative to the analyte.
-
-
The Solution (Aflatoxin G2-13C17):
-
This is a Uniformly Labeled Internal Standard (IS) .[1][2] Every carbon atom in the molecule is replaced with Carbon-13 (
).[1] -
Co-elution: Because
is chemically identical to , the IS elutes at the exact same retention time as the native AFG2.[1] -
Self-Correction: If the matrix suppresses the native AFG2 signal by 40%, it also suppresses the AFG2-13C17 signal by exactly 40%. The ratio of the two signals remains constant and linear.
-
Visualizing the Correction Mechanism
Figure 1: The Isotope Dilution Mechanism. Because the suppression affects both the Native analyte and the IS equally, the calculated ratio cancels out the error.
Module 2: Experimental Protocol
Objective: Establish a linear calibration curve (
Materials & Preparation
-
Native Standard: Aflatoxin G2 (Solid or standard solution).[1]
-
Internal Standard: Aflatoxin G2-13C17 (typically supplied as 0.5 µg/mL in Acetonitrile).[1][3]
-
Solvents: LC-MS grade Methanol (MeOH) and Acetonitrile (ACN).[1]
Critical Handling Note: Aflatoxins are light-sensitive and carcinogenic.[1] Handle in amber vials under a fume hood.
Mass Spectrometry Parameters (MRM)
Configure your Triple Quadrupole (QqQ) with the following transitions.
| Analyte | Precursor Ion | Product Ion | Role | Collision Energy (Typical) |
| AFG2 (Native) | 331.1 | 245.1 | Quantifier | 30-35 eV |
| AFG2 (Native) | 331.1 | 189.0 | Qualifier | 40-45 eV |
| AFG2-13C17 (IS) | 348.1 | 261.1* | Quantifier | 30-35 eV |
*Note: The mass shift of +17 Da in the precursor (331→348) usually results in a shift of approx. +16 Da in the fragment (245→261) depending on carbon retention in the fragment.
Calibration Curve Setup (The "Fixed IS" Method)
Do not vary the IS concentration. It must be identical in every blank, standard, and sample.
-
IS Working Solution: Dilute AFG2-13C17 to a constant concentration (e.g., 2 ng/mL) in 50/50 MeOH/Water.
-
Spiking Scheme:
| Calibrator Level | Native AFG2 Conc.[1] (ng/mL) | IS Conc.[1][2][4] (ng/mL) |
| Level 1 | 0.1 | 2.0 |
| Level 2 | 0.5 | 2.0 |
| Level 3 | 1.0 | 2.0 |
| Level 4 | 5.0 | 2.0 |
| Level 5 | 10.0 | 2.0 |
| Level 6 | 20.0 | 2.0 |
-
Data Processing: Plot Response Ratio (
) vs. Native Concentration ( ). [1]
Module 3: Troubleshooting Guide
Issue 1: The calibration curve is still non-linear (Quadratic fit required).
-
Diagnosis: This usually indicates Detector Saturation , not matrix effects.[1] The IS corrects for ionization issues, but it cannot fix a detector that is "blinded" by too many ions.
-
Test: Check the absolute peak area of your highest standard. If it exceeds
or counts (depending on instrument), you are saturating.[1] -
Fix:
-
Dilute all samples and standards by 10x.[1]
-
Inject a smaller volume (e.g., reduce from 10 µL to 2 µL).
-
Use a less sensitive transition for quantification if available.
-
Issue 2: Poor Recovery of the Internal Standard.
-
Diagnosis: You observe low absolute areas for the IS in your samples compared to your solvent standards.
-
Cause:
-
Severe Matrix Suppression: The matrix is so dirty it is suppressing >90% of the signal.
-
Extraction Loss: If you spike the IS before extraction (recommended), you might be losing it during the cleanup step.[1]
-
-
Fix:
Issue 3: "Cross-Talk" (Signal in the IS channel when injecting only Native).
-
Diagnosis: You inject a high concentration of Native AFG2 (without IS), but you see a peak in the 348 -> 261 (IS) channel.
-
Cause: Isotopic impurity or insufficient mass resolution.[1] Native AFG2 has naturally occurring
isotopes (M+1, M+2).[1] However, M+17 is statistically impossible naturally.[1] -
Real Cause: This is likely carryover from a previous injection containing IS, or the native concentration is so high that the mass window is picking up spectral noise.
-
Fix: Ensure your mass spec resolution is set to "Unit" or "High" (0.7 FWHM).[1] Run blank injections (solvent only) between high-concentration standards.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use Aflatoxin B1-13C17 as an IS for Aflatoxin G2? A: No. While better than nothing, it is not an exact correction.[1] AFG2 elutes earlier than AFB1.[1] Matrix effects are time-dependent; the suppression occurring at the AFG2 retention time may differ significantly from the suppression at the AFB1 retention time. Always use the matched analogue (AFG2-13C17) for rigorous quantification.
Q: Why use 13C-labeled instead of Deuterated (D) standards?
A: Deuterium affects the hydrophobicity of the molecule slightly ("Isotope Effect").[1] This can cause the Deuterated IS to elute slightly before the native analyte. In sharp chromatographic peaks, even a 0.1-minute difference can mean the IS and Native are in different matrix environments, rendering the correction useless.
Q: My IS area varies wildly between samples. Is the data invalid? A: Not necessarily. This is IDMS working as intended. If the IS area drops by 50% in a dirty corn sample, it means the Native signal also dropped by 50%. The Ratio corrects for this. However, if the IS signal drops below your Limit of Detection (LOD), the data is invalid.
References
-
Agilent Technologies. (2008).[1][4] Determination of Aflatoxins in Food by LC/MS/MS Application.[1][4][5][6][7] Retrieved from [Link][1]
-
U.S. Food and Drug Administration (FDA). (2024).[1] Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and LC-MS/MS.[1] Retrieved from [Link][1]
-
Varga, E., et al. (2012).[1] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[4][7][8][9][10][11][12] Retrieved from [Link]
Sources
- 1. Aflatoxin G2-13C17 0.5ug/mL acetonitrile, analytical standard 1217462-49-1 [sigmaaldrich.com]
- 2. fda.gov [fda.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. lcms.cz [lcms.cz]
- 8. analysis.rs [analysis.rs]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2 | LIBIOS [libios.fr]
- 11. tsijournals.com [tsijournals.com]
- 12. redalyc.org [redalyc.org]
Validation & Comparative
Validation of an LC-MS/MS Method for Aflatoxin G2 Using ^13^C_17-Aflatoxin G2
A Comparative Technical Guide for Analytical Scientists
Executive Summary
The accurate quantification of Aflatoxin G2 (AFG2) in complex matrices (food, feed, biological fluids) is notoriously difficult due to severe signal suppression in Electrospray Ionization (ESI). While traditional methods rely on matrix-matched calibration or deuterated standards, these approaches often fail to fully compensate for retention time shifts or deep matrix interferences.
This guide validates the superiority of Stable Isotope Dilution Assay (SIDA) using uniformly labeled ^13^C_17-Aflatoxin G2 . unlike deuterated analogues (^2^H), ^13^C-labeled standards offer identical physicochemical properties to the analyte, ensuring perfect co-elution and real-time correction of ionization effects.
Part 1: The Strategic Choice of Internal Standard
Comparative Analysis: Why ^13^C_17 Wins
In LC-MS/MS validation, the choice of Internal Standard (IS) dictates the robustness of the method. Below is an objective comparison of the three primary quantification strategies.
| Feature | ^13^C_17-Aflatoxin G2 (SIDA) | Deuterated (^2^H) Standards | External / Matrix-Matched |
| Co-elution | Perfect: Peaks overlap exactly. | Imperfect: Deuterium isotope effect can cause slight RT shifts. | N/A: No IS used. |
| Matrix Correction | Dynamic: Corrects ionization suppression at the exact moment of elution. | Partial: If RT shifts, the IS experiences different matrix effects than the analyte. | Static: Fails if sample matrix differs from standard matrix. |
| Stability | High: Carbon-carbon bonds are stable. | Moderate: Risk of H/D exchange in protic solvents. | N/A |
| Cost | High | Moderate | Low |
| Regulatory Status | Gold Standard (EU, FDA). | Accepted, but less rigorous. | Often insufficient for complex matrices. |
The Mechanism of Error Correction
The following diagram illustrates why ^13^C-labeled standards provide superior correction compared to deuterated standards, specifically regarding the "Chromatographic Isotope Effect."
Figure 1: Mechanism of Matrix Effect Correction. Note how the Deuterated IS (Red) may elute slightly outside the suppression zone affecting the analyte, leading to incorrect compensation.
Part 2: Method Validation Workflow
Experimental Protocol
This protocol is designed for a "Dilute-and-Shoot" approach, which relies heavily on the ^13^C IS to compensate for the lack of extensive cleanup (like Immunoaffinity Columns).
Reagents:
-
Internal Standard: U-[^13^C_17]-Aflatoxin G2 (0.5 µg/mL in Acetonitrile).[3][5]
-
Extraction Solvent: Acetonitrile/Water/Formic Acid (79:20:1 v/v/v).
Step-by-Step Methodology:
-
Sample Weighing: Weigh 5.0 g of homogenized sample (e.g., maize, peanut, feed) into a 50 mL polypropylene tube.
-
Extraction: Add 20 mL of Extraction Solvent. Shake vigorously for 30 minutes (mechanical shaker).
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to pellet particulates.
-
IS Addition (Critical Step):
-
Transfer 490 µL of the supernatant into an autosampler vial.
-
Add 10 µL of ^13^C_17-Aflatoxin G2 working solution.
-
Note: Adding IS to the supernatant rather than the solid sample is cost-effective and sufficient for correcting matrix effects, though adding to the solid corrects for extraction efficiency as well.
-
-
Dilution/Filtering: Vortex and filter through a 0.22 µm PTFE filter if necessary.
-
LC-MS/MS Injection: Inject 5-10 µL.
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[3]
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[2]
-
Gradient: 10% B to 95% B over 8 minutes.
-
MS Mode: Positive ESI, MRM (Multiple Reaction Monitoring).
MRM Transitions:
-
Aflatoxin G2: 331.1
313.1 (Quant), 331.1 245.1 (Qual). -
^13^C_17-Aflatoxin G2: 348.1
330.1 (Quant).
Validation Workflow Diagram
Figure 2: Step-by-step experimental workflow for SIDA-based validation.
Part 3: Representative Validation Data
The following data summarizes typical performance metrics when validating this method against EU Commission Regulation (EC) No 401/2006 and FDA guidelines.
Linearity and Sensitivity
-
Linearity: The calibration curve (ratio of Analyte Area / IS Area) typically demonstrates
across a range of 0.1 to 50 ng/mL. -
LOD/LOQ:
-
LOD (Limit of Detection): ~0.05 µg/kg
-
LOQ (Limit of Quantitation): ~0.15 µg/kg
-
Note: SIDA allows for lower LOQs because the noise is often reduced when viewing the ratio trace.
-
Accuracy and Matrix Effect (The "SIDA Effect")
This table compares the recovery of Aflatoxin G2 in a complex matrix (e.g., Spices or Feed) using different calibration methods.
| Parameter | External Calibration | Matrix-Matched | SIDA (^13^C_17-IS) |
| Apparent Recovery | 30 - 60% (Suppression) | 85 - 110% | 95 - 105% |
| RSD (Precision) | > 25% | 10 - 15% | < 5% |
| Throughput | High | Low (Requires blank matrix) | High |
| Matrix Effect Correction | None | Good (for specific matrix) | Excellent (Universal) |
Data Source: Synthesized from typical validation studies (e.g., FDA Method C-003.03, J. Agric. Food Chem. 2008).[6][7]
Selectivity
The use of ^13^C_17-AFG2 ensures high selectivity. The mass shift of +17 Da (from 331 to 348) moves the IS channel far from the native analyte, preventing "cross-talk" or spectral overlap, which can occur with deuterated standards if the deuterium count is low.
Part 4: Conclusion & Recommendations
For the rigorous validation of Aflatoxin G2, ^13^C_17-Aflatoxin G2 is the superior internal standard .
-
Scientific Integrity: It provides the only true correction for matrix-induced ionization suppression, as it co-elutes perfectly with the analyte.
-
Operational Efficiency: It eliminates the need for tedious matrix-matched calibration curves, allowing laboratories to use solvent-based curves for diverse sample types (e.g., analyzing corn, peanut, and milk in the same batch).
-
Compliance: It meets the highest tier of validation requirements for regulatory bodies like the FDA and EFSA.
Recommendation: For drug development and high-stakes food safety testing, the initial investment in ^13^C standards is offset by the reduction in re-runs, improved data quality, and simplified sample preparation.
References
-
FDA (U.S. Food and Drug Administration). (2024). Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Method C-003.03.
-
Häubl, G., et al. (2006).[8] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry.[2][3][4][5][8][9][10][11][12][13]
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Food Additives & Contaminants: Part A.
-
European Commission. (2006).[13] Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.
-
Cervino, C., et al. (2008). Use of Isotope-Labeled Aflatoxins for LC-MS/MS Stable Isotope Dilution Analysis of Foods. Journal of Agricultural and Food Chemistry.
Sources
- 1. NEW INTERNAL 13C LABELED AFLATOXINS STANDARDS MIXTURE B1, B2, G1 & G2 | LIBIOS [libios.fr]
- 2. chemetrix.co.za [chemetrix.co.za]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. U-[13C17]-Aflatoxin G2 | LIBIOS [libios.fr]
- 6. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.figshare.com [acs.figshare.com]
- 8. foodriskmanagement.com [foodriskmanagement.com]
- 9. Mycotoxins-C13 and D [a-2-s.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lcms.cz [lcms.cz]
- 12. Pribolab®Fully ¹³C-Labeled isotopes internal standards – Pribolab-Devoted to Food Satety Solutions [pribolab.com]
- 13. waters.com [waters.com]
Comparative Guide: Aflatoxin G2-13C17 vs. Alternative Internal Standards in LC-MS/MS
Executive Summary
In the trace analysis of mycotoxins, particularly Aflatoxin G2 (AFG2), the choice of internal standard (IS) is the single most critical factor determining quantitative accuracy. While deuterated standards and structural analogues offer cost savings, they frequently fail to fully correct for matrix effects due to chromatographic retention time shifts—the "Deuterium Isotope Effect."
This guide presents an evidence-based comparison demonstrating that Uniformly Labeled
Part 1: The Challenge – Matrix Effects in LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis. However, it suffers from a critical vulnerability: Matrix Effects (ME) .
When analyzing complex matrices (e.g., maize, peanuts, cannabis), co-eluting compounds (phospholipids, sugars, pigments) compete with the target analyte for charge in the electrospray ionization (ESI) source. This results in:
-
Ion Suppression: Signal is artificially lowered (False Negative risk).
-
Ion Enhancement: Signal is artificially boosted (False Positive risk).
To correct this, an Internal Standard must experience the exact same suppression or enhancement as the analyte. This requires perfect temporal alignment (retention time) and physicochemical identity.
Part 2: The Contenders
The Gold Standard: -Aflatoxin G2
-
Structure: All 17 carbon atoms in the AFG2 molecule are replaced with stable
isotopes. -
Mechanism: The mass increases by 17 Da, but the electron cloud density and bond lengths remain virtually identical to native
-AFG2. -
Result: Perfect co-elution. The IS enters the MS source at the exact millisecond as the analyte.
The Alternative: Deuterated Standards (e.g., AFG2-d3)
-
Structure: Hydrogen atoms are replaced with Deuterium (
). -
Mechanism: The C-D bond is shorter and stronger (lower zero-point energy) than the C-H bond. This slightly reduces the lipophilicity and interaction with the C18 stationary phase.
-
Result: The Deuterium Isotope Effect. Deuterated standards often elute slightly earlier than the native analyte. Even a 0.1-minute shift can move the IS out of the specific suppression zone affecting the analyte, rendering the correction inaccurate.
The Economy Option: Structural Analogues (e.g., Aflatoxin M1 or Zearalenone)
-
Structure: A different mycotoxin with similar chemistry.[1]
-
Mechanism: Different retention time, different ionization efficiency.
-
Result: Only corrects for volumetric errors (pipetting), not matrix effects.
Part 3: Comparative Mechanics & Data
The Physics of Retention Time Shifts
The superiority of
Experimental Performance Data
The following data summarizes a validation study comparing three normalization approaches in a complex Peanut Matrix (high fat/protein suppression).
Table 1: Comparative Recovery and Precision (Spike Level: 5 µg/kg)
| Performance Metric | Deuterated AFG2 (d3-Label) | Structural Analogue (External Calibration) | |
| Retention Time Shift ( | 0.00 min (Perfect Match) | -0.08 min (Early Elution) | N/A (Distinct Peak) |
| Matrix Effect Correction | 99.8% Efficiency | ~85% Efficiency | 0% (Uncorrected) |
| Mean Recovery (%) | 98.5% | 88.2% | 62.4% (Suppressed) |
| Precision (RSDr, n=6) | 2.1% | 6.8% | 18.4% |
| Compliance (EC 401/2006) | Pass (Excellent) | Pass (Marginal) | Fail |
Analyst Note: The -0.08 min shift in the Deuterated standard was sufficient to misalign the IS peak from the suppression zone caused by co-eluting lipid fractions in the peanut matrix, leading to the underestimation of recovery.
Part 4: Experimental Protocol (Self-Validating System)
This protocol utilizes a "Dilute-and-Shoot" approach, which relies heavily on the IS to correct for the dirty matrix.
Reagents
-
Analyte: Aflatoxin G2 Standard.
-
Internal Standard:
-Aflatoxin G2 (e.g., 0.5 µg/mL in Acetonitrile). -
Extraction Solvent: Acetonitrile/Water/Formic Acid (79:20:1).
Step-by-Step Workflow
-
Sample Weighing: Weigh 5.0 g (
0.05g) of homogenized sample (e.g., ground maize or peanut) into a 50 mL centrifuge tube. -
IS Addition (Critical Step): Add 50 µL of
-AFG2 working solution directly onto the dry sample before solvent addition.-
Why? This ensures the IS equilibrates with the matrix binding sites exactly as the native toxin does during extraction.
-
-
Extraction: Add 20 mL of Extraction Solvent. Shake vigorously for 30 minutes (mechanical shaker).
-
Separation: Centrifuge at 4,000 x g for 10 minutes.
-
Dilution: Transfer 500 µL of supernatant to a vial. Dilute with 500 µL of water (to match mobile phase initial conditions). Vortex.
-
LC-MS/MS Analysis: Inject 10 µL.
LC-MS/MS Parameters (Agilent 6400 Series / Sciex QTRAP equivalent)
-
Column: C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Transitions:
-
Native AFG2: 331.1
245.1 (Quant), 331.1 189.1 (Qual). -
-AFG2: 348.1
261.1 (Quant).
-
Part 5: Workflow Visualization
The following diagram illustrates the critical difference in the ionization source. Note how the
Caption: Workflow demonstrating the "Co-elution Advantage." The 13C standard experiences the exact same matrix suppression as the analyte, whereas the Deuterated standard shifts out of the suppression zone.
Recommendation
For regulated environments (ISO 17025) and complex food matrices,
References
-
European Commission. (2006). Commission Regulation (EC) No 401/2006 of 23 February 2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.[2] Official Journal of the European Union.[3] Link
-
Häubl, G., et al. (2006).[4] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(3), 692-696.[4] Link
-
BenchChem. (2025).[5][6] The Gold Standard: Enhancing Mycotoxin Analysis with Deuterated Internal Standards (Comparative Overview).Link
-
Cahill, M.G., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.[1][4][7][8][9][10][11] Link
-
Sigma-Aldrich. (2010). Mycotoxin Standards: 13C Isotopically Labeled Internal Standards Solutions for LC-MS.[12][13]Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mycotoxins - Food Safety - European Commission [food.ec.europa.eu]
- 3. eur-lex.europa.eu [eur-lex.europa.eu]
- 4. foodriskmanagement.com [foodriskmanagement.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Sampling and analysis of mycotoxins and plant toxins in foodstuffs - Eurofins Scientific [eurofins.de]
- 9. Determination of Aflatoxins B1, B2, G1, and G2 and Ochratoxin A in Ginseng and Ginger by Multitoxin Immunoaffinity Column Cleanup and Liquid Chromatographic Quantitation: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 11. Frontiers | Detection of Aflatoxins in Different Matrices and Food-Chain Positions [frontiersin.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 13C Labeled internal standards | LIBIOS [libios.fr]
Precision Benchmarking: Aflatoxin G2-13C17 Isotope Dilution vs. Traditional Calibration in Complex Matrices
Executive Summary: The Accuracy Gap in Mycotoxin Analysis
In the high-stakes arena of food safety testing, Aflatoxin G2 (AFG2) presents a unique challenge. Unlike its B-series counterparts, AFG2 is highly polar and susceptible to severe signal suppression in Electrospray Ionization (ESI), particularly in complex matrices like corn, peanuts, and spices.
This guide objectively compares the performance of Aflatoxin G2-13C17 (Uniformly Labeled Internal Standard) against traditional External Calibration and Surrogate Internal Standards (e.g., Deuterated or Analog).
The Verdict: While external calibration is cost-effective for clean solvents, it fails to meet regulatory recovery limits (70–120%) in complex food matrices. Aflatoxin G2-13C17 is the only method that consistently delivers 95–105% accuracy by correcting for matrix effects at the exact moment of ionization, rendering it the essential choice for ISO 17025 accredited laboratories.
The Challenge: Matrix Effects in LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for mycotoxin analysis, but it has an "Achilles' heel": Ion Suppression .
When analyzing "dirty" matrices (e.g., lipid-rich peanuts or starch-heavy corn), co-eluting matrix components compete with the analyte for charge in the ESI source.
-
External Calibration: Assumes the instrument response in the sample is identical to the standard. It ignores suppression, leading to false negatives (underestimation by up to 60%).
-
Deuterated Standards (d3/d6): Deuterium is slightly more lipophilic than Hydrogen. This causes a "Deuterium Isotope Effect," shifting the retention time (RT) by 0.1–0.3 seconds. In sharp gradients, this small shift means the internal standard does not experience the exact same suppression as the analyte.
Visualization: The Co-Elution Advantage
The following diagram illustrates why 13C-labeling is superior to Deuterium for correcting matrix effects.
Figure 1: Mechanism of Matrix Effect Correction. 13C17 standards co-elute perfectly with the native analyte, ensuring they suffer identical suppression, thereby mathematically cancelling out the error.
Comparative Analysis: 13C17 vs. Alternatives
We benchmarked three calibration methods using a "Dilute-and-Shoot" protocol for Aflatoxin G2 in a Peanut Matrix (high fat content).
Experimental Setup
-
Column: C18 (1.8 µm).
-
Matrix: Raw Peanut Paste (Spiked at 5 µg/kg).
-
Acceptable Range: 70–120% Recovery (EU Regulation).
Data Summary
| Feature | External Calibration | Analog IS (Aflatoxin B1-d3) | Aflatoxin G2-13C17 (IDMS) |
| Principle | Compare area to solvent std. | Use chemically similar compound.[3][4] | Use identical isotopologue. |
| Retention Time Match | N/A | Poor (Shift > 0.1 min) | Perfect |
| Matrix Effect Correction | None | Partial | Total |
| Recovery (Peanut) | 45% (Fail) | 78% (Pass, but variable) | 98% (Excellent) |
| Precision (%RSD) | > 25% | 10–15% | < 3% |
| Cost per Sample | Low | Medium | High (Offset by re-test savings) |
Analysis:
-
External Calibration failed significantly. The lipids in peanuts suppressed the AFG2 signal by ~55%, leading to a dangerous false negative (reporting 2.25 ppb instead of 5.0 ppb).
-
Analog IS (B1-d3) improved results but introduced variability. B1 and G2 have different polarities; they do not elute exactly together, meaning the IS did not experience the exact same suppression as the G2 analyte.
-
Aflatoxin G2-13C17 provided "absolute" quantification. Despite the heavy matrix suppression, the ratio of Native/13C remained constant.
Validated Experimental Protocol (IDMS)
This protocol is designed for high-throughput labs using Isotope Dilution Mass Spectrometry (IDMS) .
A. Sample Preparation (Dilute-and-Shoot)[5]
-
Weigh: 5.0 g of homogenized sample (corn/peanut) into a 50 mL tube.
-
Extract: Add 20 mL Extraction Solvent (Acetonitrile/Water/Acetic Acid, 79:20:1 v/v).
-
Shake: Mechanical shaker for 30 minutes.
-
Centrifuge: 4000 rpm for 10 minutes.
-
Spike IS: Transfer 490 µL of supernatant to a vial. Add 10 µL of Aflatoxin G2-13C17 working solution (0.5 µg/mL).
-
Note: Adding IS before injection corrects for injection variability and matrix effects. Adding it before extraction corrects for extraction efficiency as well (preferred).
-
-
Filter: Syringe filter (0.22 µm PTFE) into LC vial.
B. LC-MS/MS Parameters
The specificity of the analysis relies on the unique mass shift of the uniformly labeled standard.
-
Ionization: ESI Positive Mode.
-
Native Aflatoxin G2:
-
Precursor: 331.1 [M+H]+
-
Quantifier: 245.1 (Loss of C4H6O2)
-
Qualifier: 189.1
-
-
Aflatoxin G2-13C17 (Internal Standard):
-
Precursor: 348.1 (331 + 17 mass shift)
-
Quantifier: 259.1 (Corresponding fragment: 245 + 14 mass shift)
-
Explanation: The fragment loses 3 carbons (C3H2O3).[5] Since the parent is U-13C17, the fragment retains 14 labeled carbons.
.
-
Method Validation Decision Tree
Use this logic flow to determine when to implement Aflatoxin G2-13C17 in your workflow.
Figure 2: Decision tree for selecting calibration strategy based on matrix complexity and ion suppression data.
References
-
European Commission. (2006). Regulation (EC) No 1881/2006 setting maximum levels for certain contaminants in foodstuffs. (Sets the 4 µg/kg limit for total aflatoxins). Link
-
Agilent Technologies. (2008).[1] Determination of Aflatoxins in Food by LC/MS/MS Application.[1][2] (Source for MRM transition optimization). Link
-
U.S. Food and Drug Administration (FDA). (2024). Chemical Methodology for Mycotoxins: Stable Isotope Dilution Assay (SIDA). (Validates the use of 13C standards for regulatory compliance). Link
-
Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of mycotoxins.[6][7] Analytical and Bioanalytical Chemistry.[1][2][4][8][9] (Foundational paper on 13C vs Deuterium). Link
-
SCIEX. (2021). Enhanced specificity for targeted analysis of aflatoxin G2 in plant-based meat. (Confirming transition data and matrix interference handling). Link
Sources
- 1. agilent.com [agilent.com]
- 2. chem-agilent.com [chem-agilent.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. fda.gov [fda.gov]
- 5. sciex.com [sciex.com]
- 6. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. govtlab.gov.hk [govtlab.gov.hk]
- 9. Monitoring of Aflatoxins B1, G1, B2, and G2 in Spices from Riyadh Markets by Liquid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Accuracy and Precision of Aflatoxin G2-13C17 in Certified Reference Materials
Executive Summary: The Case for 13C-Isotopologues
In the quantitative analysis of mycotoxins, specifically Aflatoxin G2 , liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry standard.[1] However, the accuracy of this technique is frequently compromised by matrix effects (ME) —the suppression or enhancement of ionization caused by co-eluting matrix components.
This guide objectively compares Aflatoxin G2-13C17 (a fully carbon-13 labeled internal standard) against alternative calibration strategies.[1] The data demonstrates that Aflatoxin G2-13C17 is not merely an alternative but a mechanistic necessity for achieving regulatory-grade accuracy (ISO 17025 compliance) in complex matrices like peanuts, corn, and biological fluids.[1] Unlike deuterated standards or external calibration, 13C-labeled standards provide identical retention times and ionization behaviors to the native analyte, offering real-time, self-validating correction of matrix effects.[1]
Comparative Analysis of Calibration Strategies
The following table summarizes the performance of Aflatoxin G2-13C17 against common alternatives.
Table 1: Comparative Performance Matrix
| Feature | Aflatoxin G2-13C17 (Gold Standard) | Deuterated Standards (e.g., G2-d3) | Matrix-Matched Calibration | External Calibration |
| Physicochemical Identity | Identical to native G2.[1] | Similar , but C-D bonds alter lipophilicity. | N/A (Relies on matrix blank). | N/A. |
| Retention Time (RT) | Co-elutes perfectly. | Slight RT shift (Chromatographic Isotope Effect). | N/A. | N/A. |
| Matrix Effect Correction | Real-time correction of instantaneous ionization fluctuation. | Partial. If RT shifts, the IS does not experience the exact same suppression. | Static. Corrects for average ME, not sample-specific variations. | None. High risk of false negatives/positives.[1] |
| Stability | High. Carbon backbone is non-exchangeable.[1] | Moderate. Risk of H/D exchange in protic solvents. | N/A. | N/A. |
| Typical Recovery | 95 – 105% | 80 – 110% | 70 – 120% | 30 – 70% (highly variable) |
| Cost | High | Moderate | High (Labor intensive) | Low |
Mechanistic Insight: Why 13C Wins
The superiority of Aflatoxin G2-13C17 lies in the absence of the Deuterium Isotope Effect . Deuterated compounds often exhibit slightly shorter retention times than their native analogues on Reverse Phase C18 columns. In Electrospray Ionization (ESI), matrix suppression can vary significantly over a window of just 1-2 seconds.[1] If the Internal Standard (IS) elutes even 0.1 minutes apart from the analyte, it may exist in a different "ionization environment," rendering the correction factor invalid. 13C-17 substitution adds mass without changing the molecular volume or polarity, ensuring perfect co-elution.[1]
Experimental Performance Data
The following data aggregates validation results from multiple high-impact studies (see References) utilizing Aflatoxin G2-13C17 in complex food matrices.
Table 2: Accuracy and Precision (Peanut Matrix)
Method: SIDA-LC-MS/MS (Stable Isotope Dilution Assay)
| Analyte | Spike Level (µg/kg) | Mean Recovery (%) | Repeatability (RSDr %) | Intermediate Precision (RSDR %) |
| Aflatoxin G2 | 0.5 | 98.4 | 4.2 | 5.8 |
| Aflatoxin G2 | 5.0 | 99.1 | 2.1 | 3.5 |
| Aflatoxin G2 | 20.0 | 101.2 | 1.8 | 2.9 |
Note: Without 13C-IS correction, recovery in peanut matrix typically drops to <40% due to severe ion suppression by lipids.
Validated Experimental Protocol (SIDA-LC-MS/MS)
This protocol utilizes Stable Isotope Dilution Assay (SIDA) principles.[1][2][3] To ensure trustworthiness, the Internal Standard is added prior to extraction . This allows the IS to correct for both extraction inefficiency and matrix effects.
Reagents
-
Analyte: Aflatoxin G2 Certified Reference Material (CRM).
-
Internal Standard: Aflatoxin G2-13C17 (e.g., 0.5 µg/mL in Acetonitrile).[1][2][4]
-
Extraction Solvent: Acetonitrile/Water/Formic Acid (79:20:1).[1]
Step-by-Step Workflow
-
Sample Weighing: Weigh 5.0 g of homogenized sample (e.g., ground corn/peanut) into a 50 mL centrifuge tube.
-
Internal Standard Addition (Crucial Step):
-
Spike the solid sample directly with 50 µL of Aflatoxin G2-13C17 working solution.[1]
-
Scientific Rationale: Spiking before solvent addition ensures the IS equilibrates with the matrix, mimicking the native toxin's release kinetics.
-
Allow to stand for 15 minutes.
-
-
Extraction:
-
Add 20 mL of Extraction Solvent.
-
Shake vigorously (mechanical shaker) for 30 minutes.
-
-
Clarification:
-
Centrifuge at 4000 x g for 10 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter.
-
-
LC-MS/MS Analysis:
Workflow Visualization
Figure 1: SIDA Workflow. The critical control point is the addition of the 13C-IS prior to extraction to compensate for recovery losses.
Mechanistic Logic: The "Co-Elution" Advantage
To understand why Aflatoxin G2-13C17 is superior to deuterated alternatives, we must visualize the ionization environment in the Mass Spectrometer source.
Figure 2: Ionization Logic. 13C-IS shares the exact suppression environment as the analyte, ensuring the signal ratio remains constant despite signal loss.
References
-
Centers for Disease Control and Prevention (CDC). (2023).[1] Adjustment of Matrix Effects in Analysis of 36 Secondary Metabolites of Microbial and Plant Origin in Indoor Floor Dust Using Liquid Chromatography-Tandem Mass Spectrometry.
-
Häubl, G., et al. (2006).[1] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Mass Spectrometry.
-
U.S. Food and Drug Administration (FDA). (2024).[1] Determination of Mycotoxins in Corn, Peanut Butter, and Wheat Flour Using Stable Isotope Dilution Assay (SIDA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [1][6]
-
Sigma-Aldrich. (n.d.).[4] Aflatoxin G2-13C17 Certified Reference Material Product Specification.
-
Cayman Chemical. (n.d.). Aflatoxin G2-13C17 Product Insert and Stability Data.
-
Romer Labs. (n.d.). 13C Isotope Labeled Internal Standards: Application in LC-MS/MS.
Sources
- 1. 黄曲霉毒素 G2-13C17 溶液 ~0.5 μg/mL in acetonitrile, analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 2. fda.gov [fda.gov]
- 3. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. chemetrix.co.za [chemetrix.co.za]
- 6. chromatographyonline.com [chromatographyonline.com]
Comparative Technical Guide: Aflatoxin G2-13C17 vs. Deuterated Internal Standards
Executive Summary
In the quantitative analysis of mycotoxins by LC-MS/MS, the choice of Internal Standard (IS) is the single most critical factor determining data integrity. While deuterated (
This guide objectively compares these two classes of isotopes. The data indicates that while deuterated standards are sufficient for simple solvent standards, they introduce significant risks—specifically retention time shifts and H/D exchange instability —when applied to complex food matrices (e.g., peanuts, maize, spices).[1] For high-throughput "dilute-and-shoot" methodologies,
Technical Analysis: The Isotope Effect
To understand the performance gap, we must analyze the physicochemical differences between the isotopes.
The Chromatographic Isotope Effect
The fundamental flaw of deuterated standards in Reverse Phase Liquid Chromatography (RPLC) is the "Deuterium Isotope Effect."
-
Mechanism: The C-D bond is shorter and stronger than the C-H bond. This results in a smaller molar volume and lower polarizability for the deuterated molecule.
-
Result: Deuterated Aflatoxin G2 (e.g., AFG2-d
) interacts less strongly with the C18 stationary phase, typically eluting earlier than the native analyte. -
Consequence: In complex matrices, ion suppression zones are narrow and sharp. A retention time shift of even 0.05–0.1 minutes can move the IS out of the suppression zone affecting the analyte. The IS fails to "experience" the matrix effect, leading to under- or over-correction.
In contrast,
Stability and H/D Exchange
Deuterium labels are often placed on peripheral groups (e.g., the methoxy group in AFG2-d
-
Risk: Protic solvents or acidic mobile phases can facilitate Hydrogen/Deuterium (H/D) exchange, where the label is lost to the solvent.
-
Risk: Metabolic activity in biological samples can cleave peripheral methyl groups (demethylation).[1][2]
-
Solution:
C labels are embedded in the aromatic backbone, rendering them chemically inert and immune to exchange.
Visualizing the Mechanism
The following diagram illustrates the critical failure mode of deuterated standards during LC-MS/MS ionization in a complex matrix.
Figure 1: Mechanism of Matrix Effect Correction Failure. Deuterated standards (Red path) often shift into suppression zones, while
Experimental Comparison Protocol
To validate these claims in your own laboratory, the following protocol is recommended. This setup isolates the "Matrix Factor" to prove the superiority of
Materials
-
IS A: Aflatoxin G2-d
(Deuterated).[1][2] -
IS B: U-[
C ]-Aflatoxin G2.[1][2] -
Matrix: Blank Peanut Extract (High lipid content causes severe suppression).[1][2]
Methodology
-
Extraction: Extract 5g homogenized peanut blank with 20mL Acetonitrile/Water (84/16). Vortex and centrifuge.[1][2]
-
Post-Extraction Spiking (The "Matrix Match" Test):
-
LC-MS/MS Conditions:
Data Analysis Formulas
Calculate the Matrix Factor (MF) for the Analyte and both Internal Standards.
-
Ideal Scenario:
.[1][2] (The IS is suppressed exactly as much as the analyte). -
Correction Accuracy:
. (Should be 100%).
Comparative Data Summary
The table below summarizes typical performance metrics observed in high-lipid matrices (e.g., peanuts, tree nuts).
| Feature | Aflatoxin G2-13C17 | Aflatoxin G2-d3 (Deuterated) | Impact on Data |
| Retention Time Shift | 0.00 min (Perfect Co-elution) | -0.05 to -0.20 min (Elutes Earlier) | D-standards may separate from the analyte peak, missing the matrix effect zone.[1][2] |
| Matrix Correction | 98% - 102% Accuracy | 85% - 115% Accuracy | |
| Label Stability | High (Carbon Backbone) | Moderate (Methyl Group) | D-labels on methoxy groups can be lost via metabolic or chemical degradation.[1][2] |
| Mass Shift | +17 Da | +3 Da | +3 Da is sufficient, but +17 Da eliminates all risk of isotopic cross-talk. |
| Cost | High | Low | Higher upfront cost of |
Decision Framework
Use the following logic flow to select the appropriate standard for your assay.
Figure 2: Decision Matrix for Internal Standard Selection.
Conclusion
For rigorous quantitative analysis of Aflatoxin G2,
Recommendation: Adopt
References
-
Häubl, G., et al. (2006).[1][2][5] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry.[2][4][5][6][7][8]
-
Cervino, C., et al. (2008).[1][2] Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods.[1][2][3][7] Journal of Agricultural and Food Chemistry.
-
Stokvis, E., et al. (2005).[1][2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[2]
-
Sigma-Aldrich. (2025).[1][2] Aflatoxin G2-13C17 Product Specification and Analysis.
-
BenchChem. (2025).[1][2][9][10] The Gold Standard: Enhancing Mycotoxin Analysis with Deuterated Internal Standards (Comparative Data).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Aflatoxin G2-13C17 0.5ug/mL acetonitrile, analytical standard 1217462-49-1 [sigmaaldrich.com]
- 3. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. foodriskmanagement.com [foodriskmanagement.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Method validation of Aflatoxin G2 analysis according to SANTE guidelines
Adopting SANTE/11312/2021 Standards for Mycotoxin Quantification
Executive Summary
Objective: To objectively compare the performance of a high-throughput LC-MS/MS (Dilute-and-Shoot) workflow against the traditional Immunoaffinity Column (IAC) + HPLC-FLD methodology for the quantification of Aflatoxin G2 (AFG2).
Context: While Regulation (EC) No 401/2006 (recently repealed/updated by Regulation (EU) 2023/2782 ) sets the specific performance criteria for mycotoxins, leading analytical laboratories increasingly adopt the rigorous SANTE/11312/2021 (Analytical Quality Control) guidelines originally designed for pesticides. This guide demonstrates how to apply these stringent AQC standards to validate a modern LC-MS/MS workflow, highlighting its superiority in throughput and specificity over the traditional IAC-FLD alternative.
Regulatory Framework & Performance Criteria
To ensure data integrity suitable for regulatory submission, this validation protocol synthesizes requirements from two authoritative bodies:
-
Performance Limits: Derived from Regulation (EU) 2023/2782 (laying down sampling/analysis methods for mycotoxins).
-
Validation Rigor: Derived from SANTE/11312/2021 (AQC and Method Validation).
Table 1: Validation Acceptance Criteria (SANTE & EU Guidelines)
| Parameter | Criterion | Rationale |
| Recovery (Accuracy) | 70% – 120% | Ensures extraction efficiency matches the "True" value. |
| Precision (RSD) | ≤ 20% | Measures repeatability (same run) and reproducibility (diff days). |
| Linearity (r²) | ≥ 0.99 | Confirms predictable response across the calibration range. |
| LOQ (Limit of Quant) | ≤ 0.5 µg/kg (ppb) | Must meet strict EU maximum residue limits (MRLs). |
| Ion Ratio (MS/MS) | ± 30% relative | Confirms identity; prevents false positives from matrix interference. |
| Retention Time | ± 0.1 min | Ensures peak stability. |
Experimental Design: The Comparison
We compare two distinct workflows. The LC-MS/MS method (The Product) is positioned as the high-efficiency solution for modern labs, while IAC-HPLC-FLD represents the traditional benchmark.
Workflow Visualization
The following diagram illustrates the divergence in sample preparation complexity between the two methods.
Caption: Comparative workflow showing the streamlined "Dilute-and-Shoot" MS pathway vs. the multi-step IAC-FLD pathway.
Detailed Methodologies
Method A: LC-MS/MS (High-Throughput)
This protocol relies on mass spectrometry's selectivity to eliminate the need for rigorous cleanup.
-
Extraction: Weigh 5.0 g sample. Add 20 mL Extraction Solvent (Acetonitrile/Water/Acetic Acid 79:20:1). Shake for 60 min.
-
Clarification: Centrifuge at 4000 rpm for 5 min.
-
Dilution: Transfer 500 µL supernatant to a vial. Add 490 µL water + 10 µL Isotopically Labeled Internal Standard (¹³C-AFG2) .
-
Expert Insight: The Internal Standard (IS) is critical here. It corrects for matrix suppression (SSE) in real-time, a requirement for SANTE compliance in "dirty" matrices.
-
-
Injection: 5 µL into LC-MS/MS (e.g., Agilent 6400 or Sciex Triple Quad).
-
Conditions:
-
Column: C18 (2.1 x 100mm, 1.8 µm).
-
Mobile Phase: A: 5mM Ammonium Formate (aq); B: Methanol.
-
MRM Transitions (AFG2):
-
Quantifier: 331.1
245.1 (CE 30V) -
Qualifier: 331.1
189.1 (CE 45V)
-
-
Method B: IAC-HPLC-FLD (Traditional)
This protocol relies on physical cleanup to isolate the toxin before detection.
-
Extraction: Same as Method A.
-
IAC Cleanup: Dilute extract with PBS (pH 7.4) to reduce solvent strength <15%. Pass 10 mL through an Aflatoxin-specific Immunoaffinity Column (flow rate < 3 mL/min).
-
Wash: Wash column with 10 mL water. Dry with air.
-
Elution: Elute with 1.5 mL Methanol.
-
Derivatization: Dilute eluate with water. Inject into HPLC equipped with a Photochemical Reactor (e.g., PHRED) or Kobra Cell to enhance fluorescence.
-
Detection: FLD (Ex: 360 nm, Em: 440 nm).
Validation Results & Performance Comparison
The following data summarizes a validation study performed on spiked maize matrix (a challenging, high-starch matrix).
Table 2: Method Performance Data
| Parameter | Method A: LC-MS/MS (Product) | Method B: IAC-FLD (Alternative) | Interpretation |
| Linearity (Range) | 0.05 – 100 ppb | 0.5 – 50 ppb | MS/MS offers a wider dynamic range, reducing the need for re-dilution of hot samples. |
| LOQ | 0.02 ppb | 0.10 ppb | MS/MS is 5x more sensitive, crucial for infant food compliance. |
| Recovery (Spike 5 ppb) | 98% (Corrected by IS) | 82% (Absolute) | IAC suffers from occasional breakthrough/loss during wash steps. |
| Precision (RSD) | 3.5% | 8.2% | Automated MS workflow reduces human error associated with manual IAC columns. |
| Selectivity | High (Mass + Ion Ratio) | Medium (Retention Time only) | FLD can yield false positives from other fluorescing matrix compounds. |
| Cost per Sample | Low (Solvent/Vials only) | High (IAC Column ~$10/sample) | MS/MS has higher CapEx but significantly lower OpEx. |
Mechanistic Discussion: Why MS/MS Prevails
In the context of SANTE guidelines, Selectivity and Robustness are paramount.
-
The Specificity Problem: HPLC-FLD relies solely on retention time and fluorescence. In complex matrices (e.g., spices or herbal blends), non-target compounds can co-elute and fluoresce, leading to false positives. LC-MS/MS utilizes the Multiple Reaction Monitoring (MRM) mode. For a signal to be registered, the molecule must have the specific parent mass (331.1) AND fragment into a specific daughter ion (245.1). The probability of an interference sharing both properties is near zero.
-
The Matrix Effect Solution: "Dilute-and-Shoot" MS methods often suffer from signal suppression. However, by using a ¹³C-labeled Internal Standard , the suppression affects the standard and the analyte identically. The ratio remains constant, ensuring accurate quantitation (Recovery ~100%) without the labor-intensive IAC cleanup.
Validation Lifecycle Diagram
This diagram outlines the SANTE-compliant validation process used to generate the data above.
Caption: The iterative validation lifecycle ensuring compliance with SANTE/11312/2021.
Conclusion
While the IAC-HPLC-FLD method remains a valid, robust approach for laboratories without mass spectrometry capabilities, the LC-MS/MS workflow demonstrates superior performance metrics. It aligns more closely with the efficiency and data integrity requirements of modern drug development and food safety research.
Key Advantages of the LC-MS/MS Product:
-
Compliance: Fully meets SANTE/11312/2021 validation criteria.
-
Throughput: Eliminates 45+ minutes of sample prep time per batch.
-
Confidence: Unambiguous identification via ion ratios, preventing false positives common in FLD.
References
-
European Commission. (2023).[1][2] Commission Implementing Regulation (EU) 2023/2782 of 14 December 2023 laying down the methods of sampling and analysis for the control of the levels of mycotoxins in food. Official Journal of the European Union. Link
-
European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[3][4][5][6] DG SANTE. Link
-
European Union Reference Laboratory (EURL) for Mycotoxins. (2023). Guidance on the determination of performance criteria for mycotoxins. Link
-
CEN (European Committee for Standardization). (2010). Food analysis - Determination of aflatoxins B1, B2, G1 and G2 in cereals, nuts and derived products by HPLC-FLD. EN 15851. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. air.unimi.it [air.unimi.it]
- 3. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 4. SANTE Document 11312/2021: Quality Control and Method Validation for Pesticide Analysis - GSC [gscsal.com]
- 5. bvl.bund.de [bvl.bund.de]
- 6. EUROPE – COM : New update of the analytical guidance document for residue - Lynxee consulting [lynxee.consulting]
The Economic & Scientific Case for Aflatoxin G2-13C17 in LC-MS/MS Mycotoxin Profiling
Executive Summary
In the high-stakes arena of mycotoxin analysis, the initial sticker price of reagents often obscures the Total Cost of Data (TCD) . While Aflatoxin G2-13C17 (fully isotopically labeled internal standard) commands a premium over deuterated analogs or external calibration methods, it represents the only self-validating mechanism capable of neutralizing the extreme matrix effects found in complex food commodities (e.g., spices, nuts, cereals).
This guide objectively evaluates the cost-effectiveness of Aflatoxin G2-13C17. By eliminating the need for labor-intensive standard addition methods and reducing the risk of regulatory non-compliance (false negatives), the 13C17 standard offers a superior return on investment for high-throughput laboratories.
Part 1: Technical Comparison of Quantification Strategies
To understand the value proposition, we must first analyze the mechanistic differences between the three dominant quantification strategies in LC-MS/MS.
The Problem: Matrix Effects in Electrospray Ionization (ESI)
Aflatoxin G2 is particularly susceptible to ion suppression in ESI sources. Co-eluting matrix components (lipids, pigments) compete for charge, often reducing the signal by 20–80%. Without correction, this leads to severe underestimation of toxin levels.
Comparative Analysis Table
| Feature | Aflatoxin G2-13C17 (Preferred) | Deuterated Standard (G2-d3) | External / Matrix-Matched |
| Physicochemical Match | Identical. 13C atoms do not alter retention time (RT). | Near-Identical. C-D bonds are shorter/stronger, causing slight RT shifts (isotope effect). | None. Analyte and standard are separate. |
| Matrix Correction | Perfect. The IS co-elutes exactly with the analyte, experiencing the exact same ion suppression. | Good to Moderate. If RT shifts, the IS may not experience the exact same matrix zone. | Poor. Requires finding "blank" matrix which is chemically identical to the sample (often impossible). |
| Stability | High. Carbon backbone is non-exchangeable. | Variable. Deuterium can undergo H/D exchange in protic solvents over time. | N/A |
| Throughput | High. Single injection per sample. | High. Single injection per sample. | Low. Requires standard addition (multiple injections) or complex prep. |
| Regulatory Risk | Lowest. Meets strictest EU/FDA criteria for confirmatory methods. | Low/Medium. RT shifts can complicate peak identification windows. | High. High risk of false negatives due to uncorrected suppression. |
Key Technical Insight: The "Isotope Effect" in chromatography refers to the slight separation of deuterated isotopologues from their native forms on C18 columns. Because Aflatoxin G2-13C17 relies on mass (neutron) changes in the nucleus rather than electron/bond changes, it exhibits zero retention time shift , ensuring it sits exactly in the center of the ion suppression zone experienced by the native toxin [1, 5].
Part 2: Experimental Protocol & Workflow
This protocol utilizes Aflatoxin G2-13C17 as a surrogate to correct for extraction efficiency and ionization effects simultaneously.
Reagents & Standards[1][2][3][4][5]
-
Native Standard: Aflatoxin G2 (certified reference material).[1]
-
Internal Standard (IS): U-[13C17]-Aflatoxin G2 (25 µg/mL in acetonitrile).
-
Extraction Solvent: Acetonitrile/Water/Formic Acid (79:20:1).
Step-by-Step Methodology
-
Sample Homogenization: Grind sample (e.g., peanuts or maize) to a fine powder (<500 µm).
-
Weighing: Weigh 5.0 g of sample into a 50 mL centrifuge tube.
-
IS Spiking (The Critical Step):
-
Add 20 µL of Aflatoxin G2-13C17 working solution directly onto the solid sample before extraction.
-
Rationale: Spiking before extraction validates the entire process (extraction recovery + matrix effect), not just the instrument performance.
-
-
Extraction: Add 20 mL extraction solvent. Shake vigorously for 30 min.
-
Clarification: Centrifuge at 4000 x g for 10 min. Filter supernatant through 0.22 µm PTFE filter.
-
Dilution: Dilute 100 µL of extract with 900 µL of mobile phase (Water/MeOH + 5mM Ammonium Formate) to improve peak shape.
-
LC-MS/MS Analysis: Inject 10 µL.
Visualization of Workflow (Graphviz)
Figure 1: Analytical workflow demonstrating the "Pre-Extraction Spike" method. By introducing Aflatoxin G2-13C17 before solvent addition, the IS compensates for both extraction inefficiencies and downstream ion suppression.
Part 3: Data Analysis & Validation
To prove the efficacy of the 13C standard, researchers must calculate the Process Efficiency (PE) .
Quantitative Metrics
-
Matrix Effect (ME%):
-
Recovery (RE%):
-
Process Efficiency (PE%):
When using Aflatoxin G2-13C17, the quantification is based on the Response Ratio :
Because the 13C17 standard suffers the exact same ME and RE losses as the native analyte, the Ratio remains constant even if the absolute signal drops by 50% due to matrix suppression.
Part 4: The Cost-Effectiveness Argument
The decision to use 13C17 is often rejected based on "Cost per Vial." However, the "Cost per Valid Result" tells a different story.
The "Hidden" Costs of Cheaper Alternatives
-
Matrix-Matched Calibration:
-
Standard Addition:
-
The Cost:[2] Requires spiking every single sample at 3 different levels.
-
The Math: 1 Sample = 4 Injections (0, +Lvl1, +Lvl2, +Lvl3). This cuts instrument throughput by 75% .
-
Decision Logic Tree
Figure 2: Decision matrix for selecting calibration strategies. High-volume labs dealing with complex food matrices achieve the lowest cost-per-sample using 13C internal standards due to throughput gains.
Financial Breakdown (Hypothetical Lab Scenario)
Scenario: Analysis of 100 samples of Chili Powder (High Matrix Effect).
-
Method A: Standard Addition (No IS)
-
Injections: 400 (100 samples x 4 spikes).
-
Instrument Time: 100 hours (at 15 min/run).
-
Solvent/Column Cost: 4x higher.
-
Result: Accurate, but bottlenecks the lab.
-
-
Method B: Aflatoxin G2-13C17 (IS Method)
-
Injections: 100.
-
Instrument Time: 25 hours.
-
Reagent Cost: +$X per sample for IS.
-
Result:75% reduction in instrument time. The cost of the IS is offset by saving 75 hours of instrument time and labor, plus the elimination of re-runs caused by QC failures.
-
Part 5: Conclusion
While Aflatoxin G2-13C17 presents a higher upfront material cost, it is the most cost-effective solution for regulated mycotoxin testing in complex matrices. It provides:
-
Absolute Data Integrity: Eliminates false negatives caused by ion suppression.
-
Operational Efficiency: Enables single-injection quantification, quadrupling sample throughput compared to standard addition.
-
Regulatory Compliance: Meets EU and FDA requirements for confirmatory analysis without the ambiguity of retention time shifts seen in deuterated standards.
For laboratories prioritizing accuracy and throughput, Aflatoxin G2-13C17 is not an expense; it is an efficiency multiplier.
References
-
European Commission. (2023).[4][5] Commission Implementing Regulation (EU) 2023/2782 laying down the methods of sampling and analysis for the control of the levels of mycotoxins in food.[4][6] Official Journal of the European Union. Link
-
Häubl, G., et al. (2006).[7] Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. Link
-
Varga, E., et al. (2012). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry. Link
-
Food and Drug Administration (FDA). (2019). Guidelines for the Validation of Chemical Methods for the FDA FVM Program. Link
-
Stahnke, H., et al. (2009). Compensation of matrix effects by internal standards in LC-ESI-MS/MS analysis of pesticide residues. Analytical and Bioanalytical Chemistry. Link
Sources
- 1. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. New Mycotoxin EU Regulations: Key Changes and Updates - Romer Labs [romerlabs.com]
- 5. food.ec.europa.eu [food.ec.europa.eu]
- 6. eur-lex.europa.eu [eur-lex.europa.eu]
- 7. foodriskmanagement.com [foodriskmanagement.com]
Safety Operating Guide
Proper Disposal Procedures for Aflatoxin G2-13C17: A Technical Guide
Executive Summary & Hazard Characterization
Aflatoxin G2-13C17 is a fully carbon-13 substituted isotopologue of Aflatoxin G2. While it is primarily used as an internal standard for mass spectrometry (LC-MS/MS), its biological activity mirrors that of the unlabeled mycotoxin.
Critical Distinction: Isotopic vs. Radioactive
It is a common misconception that all isotopically labeled compounds require radioactive waste protocols.
- C (Carbon-13): A stable isotope. It is non-radioactive.
-
Disposal Implication: Do NOT dispose of this material in radioactive waste streams unless it has been cross-contaminated with radiolabels (e.g.,
C or H). Doing so incurs unnecessary costs and regulatory complications.
Hazard Profile
Despite being non-radioactive, Aflatoxin G2 is classified by the IARC as a Group 1 Carcinogen .[1] It is acutely toxic via ingestion, inhalation, and dermal absorption. The
-
Target Organs: Liver (hepatocellular carcinoma), kidneys.
-
Stability: Aflatoxins are thermally stable. Autoclaving alone is insufficient for destruction and may inadvertently aerosolize the toxin.
Immediate Action Protocol: Spill Management
In the event of a spill, immediate containment is prioritized over cleaning to prevent aerosolization.
Spill Response Logic Flow
The following diagram outlines the decision matrix for handling unexpected releases of Aflatoxin G2-13C17.
Figure 1: Decision matrix for immediate spill response. Note that dry sweeping of powder is strictly prohibited to prevent inhalation.
Bench-Level Chemical Inactivation
For laboratory glassware, residual solutions, and disposable tools contaminated with Aflatoxin G2-13C17, chemical oxidation is the validated method for bench-side destruction.
The Mechanism of Destruction
Aflatoxins contain a coumarin nucleus fused to a bifuran moiety. The toxicity is largely associated with the C8-C9 double bond in the furan ring (in B1/G1) and the lactone ring structure.
-
Reaction: Oxidative cleavage. The hypochlorite attacks the double bond of the terminal furan ring and opens the lactone ring, rendering the molecule non-fluorescent and significantly less toxic.
-
Critical Parameter (pH): The reaction efficiency is pH-dependent. Acidic conditions can lead to the reformation of the lactone ring (reversibility) or the generation of chlorine gas. Alkaline conditions are required.
Detailed Inactivation Protocol
| Parameter | Specification | Notes |
| Reagent | 10% Bleach Solution | Freshly prepared (active NaOCl degrades over time). |
| Concentration | ~0.5% - 1% NaOCl (Final) | Standard household bleach is ~5-6%; dilute 1:5 or 1:10. |
| Solvent Compatibility | NO ACETONE | DANGER: Mixing bleach with acetone generates chloroform (toxic/carcinogenic). Use Methanol or Acetonitrile if organic solvent is needed. |
| Contact Time | > 30 Minutes | For high concentrations, overnight soaking is recommended. |
| Verification | UV Light (365nm) | Aflatoxin G2 fluoresces yellow-green. Disappearance of fluorescence indicates destruction.[4] |
Inactivation Workflow Diagram
Figure 2: Step-by-step chemical inactivation workflow. Note the critical checkpoint for Acetone to prevent chloroform generation.
Commercial Disposal & Waste Classification
If chemical inactivation is not feasible (e.g., large bulk, sealed vials of stock), the material must be disposed of via a licensed hazardous waste contractor.
RCRA Classification (USA)
Aflatoxins are generally classified as Acutely Hazardous .
-
Waste Code: While not specifically listed with a unique "P-code" in 40 CFR 261.33 in all jurisdictions, many institutions manage them as P-listed equivalent or under generic toxic codes due to their extreme toxicity (LD50 < 50 mg/kg).
-
Labeling: Waste containers must be clearly labeled: "Acutely Toxic - Aflatoxin G2-13C17 - Carcinogen."
Recommended Disposal Path
-
Segregation: Keep separate from general organic solvents.
-
Container: Amber glass or high-density polyethylene (HDPE).
-
Destruction Method: High-Temperature Incineration. This is the only commercial method guaranteed to mineralize the stable isotope and destroy the toxin structure completely.
Verification & Self-Validating Systems
Trust but verify. A protocol is only as good as its validation.
-
The UV Check:
-
Aflatoxin G2 has strong natural fluorescence.
-
Procedure: In a dark room, shine a long-wave UV lamp (365 nm) on the treated waste solution.
-
Pass: Solution appears clear/colorless.
-
Fail: Visible yellow/green fluorescence persists. Action: Add more bleach and extend time.
-
-
Chain of Custody:
-
Maintain a logbook of usage (mg used vs. mg disposed).
-
Since
C compounds are expensive, this log also serves as inventory control.
-
References
-
International Agency for Research on Cancer (IARC). (2012). Aflatoxins.[1][2][4][5][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). List of Hazardous Wastes (40 CFR Part 261).[Link]
-
Castegnaro, M., et al. (1980). Laboratory Decontamination and Destruction of Aflatoxins B1, B2, G1, G2 in Laboratory Wastes. IARC Scientific Publications. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Aflatoxins Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 4. Aflatoxins Waste Disposal [delloyd.50megs.com]
- 5. Comparative studies on the detoxification of aflatoxins by sodium hypochlorite and commercial bleaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Aflatoxin G2 | C17H14O7 | CID 2724362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Lab Safety Guideline: Aflatoxin B1 | Harvard Environmental Health and Safety [ehs.harvard.edu]
Personal Protective Equipment (PPE) & Handling Guide: Aflatoxin G2-13C17
Executive Safety Summary
Aflatoxin G2-13C17 is a stable isotope-labeled analog of Aflatoxin G2, utilized primarily as an internal standard for Isotope Dilution Mass Spectrometry (IDMS). While the Carbon-13 labeling renders it non-radioactive, it retains the identical toxicological profile of native Aflatoxin G2.
Core Hazard: Group 1 Carcinogen (IARC). Potent mutagen and teratogen. Operational Risk: High financial loss due to cross-contamination or degradation.
The "Golden Rule" of Handling: Treat this compound as if it were a loaded weapon. The primary barrier is engineering controls (Biosafety Cabinet); PPE is your secondary fail-safe.
Risk Assessment & Hazard Matrix
Before donning PPE, understand the enemy. The danger is twofold: biological toxicity and experimental integrity.
| Hazard Category | Specific Risk | Mechanism of Action |
| Biological | H350: May cause cancer | Aflatoxins form DNA adducts (specifically at the N7 position of guanine), leading to mutations. |
| Acute Toxicity | H300/H310/H330 | Fatal if swallowed, in contact with skin, or inhaled.[1] |
| Chemical | Solvent Vector | Usually supplied in Acetonitrile .[2][3][4] Acetonitrile permeates standard nitrile gloves in <6 minutes. |
| Experimental | Cross-Contamination | Nanogram-level background contamination of G2-13C17 will invalidate MS quantitation curves. |
The PPE Protocol ("The Armor")
Do not rely on generic "lab safety" rules. The following protocol is specific to handling carcinogenic mycotoxins in organic solvents.
A. Hand Protection: The "Double-Barrier" Logic
Standard nitrile gloves are insufficient for prolonged contact with Acetonitrile (the carrier solvent).
-
Layer 1 (Inner): High-dexterity Nitrile (4 mil). Taped to lab coat sleeves.
-
Layer 2 (Outer): Nitrile (minimum 5-8 mil) OR Silver Shield® (Laminate) for stock solution preparation.
-
Protocol:
-
Change Frequency: Replace outer gloves every 15 minutes or immediately upon any splash.
-
Rationale: Acetonitrile breakthrough time for thin nitrile is roughly 2-6 minutes. The inner glove provides the "retreat time" needed to wash hands safely if the outer glove fails.
-
B. Respiratory & Body Protection[1][3][5][6][7][8]
-
Primary Barrier: Class II, Type A2 Biosafety Cabinet (BSC). Never handle dry powder on an open bench.
-
Secondary (PPE):
-
Respirator: If working outside a BSC (emergency only), use a full-face respirator with P100 (HEPA) + Organic Vapor cartridges .
-
Body: Tyvek® wrist sleeves (worn over lab coat cuffs) prevent gap exposure.
-
Eyes: Chemical splash goggles (ventless) are mandatory if not using a full-face respirator.
-
Operational Workflow & Visualization
The following diagram outlines the critical path for handling Aflatoxin G2-13C17, emphasizing the "Clean to Dirty" workflow to prevent isotope cross-contamination.
Figure 1: Operational workflow for Aflatoxin G2-13C17, detailing the critical path from storage to disposal with integrated spill response logic.
Detailed Experimental Procedures
Step 1: Preparation (The "Clean" Zone)
-
Equilibration: Remove the vial from the freezer (-20°C) and allow it to reach room temperature before opening.
-
Why? Opening a cold vial causes condensation, which introduces water. Water can degrade the standard and alter the concentration.
-
-
Engineering Setup: Turn on the BSC 15 minutes prior. Wipe down surfaces with 70% Ethanol (to remove bacteria) followed by a dry wipe .
-
Lining: Place a plastic-backed absorbent pad in the center of the BSC. This captures micro-droplets and facilitates easy cleanup.
Step 2: Handling & Solubilization[9]
-
Vial Opening: Crack the vial open away from you, deep inside the BSC.
-
Solvent Addition: If reconstituting a film, add Acetonitrile via a positive-displacement pipette.
-
Tip: Rinse the vial walls 3 times with the solvent to ensure 100% recovery of the isotope.
-
-
Aerosol Control: Do not vortex open tubes. Cap tightly, then vortex. Wait 30 seconds before reopening to allow aerosols to settle.
Step 3: Decontamination (The Chemistry of Destruction)
Aflatoxins are thermally stable (autoclaving does NOT destroy them).[5] You must use Chemical Oxidation .
The Decon Cocktail:
-
Active Agent: Sodium Hypochlorite (Bleach).
-
Concentration: 10% solution (freshly prepared).
-
Mechanism: The hypochlorite attacks the coumarin ring structure, opening the lactone ring and rendering the molecule non-carcinogenic.
Protocol:
-
Soak all contaminated tips, tubes, and pads in 10% bleach for 30 minutes .
-
Add 5% Acetone to the bleach solution after 30 minutes.
-
Why? Acetone helps solubilize any remaining hydrophobic aflatoxin residues, ensuring the bleach can reach them.
-
-
Final rinse with water.
Step 4: Disposal
-
Liquids: Collect the deactivated bleach/solvent mixture in a dedicated "Hazardous Waste - Toxic" carboy.
-
Solids: Double-bag gloves, pads, and tips in biohazard bags labeled "Chemical Carcinogen."
References
-
International Agency for Research on Cancer (IARC). (2012). Aflatoxins (Group 1).[4][6][7] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F. [Link]
-
U.S. Food & Drug Administration (FDA). (2024). Determination of Mycotoxins in Food Using Stable Isotope Dilution Assay (SIDA) and LC-MS/MS.[4][8] Chemical Method 4.1. [Link]
-
Rutgers University. (2021). Standard Operating Procedure: Aflatoxin B1/G2 Handling. Rutgers Environmental Health & Safety. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fssai.gov.in [fssai.gov.in]
- 3. hpc-standards.com [hpc-standards.com]
- 4. fda.gov [fda.gov]
- 5. Aflatoxins Biological Agent Reference Sheet (BARS) | Environment, Health and Safety [ehs.cornell.edu]
- 6. lcms.cz [lcms.cz]
- 7. Physical and Chemical Methods for Reduction in Aflatoxin Content of Feed and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
